1-Deoxy-1-morpholino-D-fructose
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPANQHVKLYKLEB-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-16-3 | |
| Record name | 1-Deoxy-1-morpholinofructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Deoxy-1-morpholino-D-fructose
This technical guide provides a comprehensive overview of the synthesis of 1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) with applications in the food and pharmaceutical industries. The primary synthesis route involves the Heyns rearrangement of D-fructose with morpholine. This document details the reaction pathway, provides a plausible experimental protocol based on analogous syntheses, summarizes key quantitative data, and includes visualizations of the synthesis and related workflows.
Introduction
This compound (DMF) is a ketosamine formed from the non-enzymatic reaction of D-fructose and morpholine. It belongs to the class of fructosamines, which are of interest for their potential applications as sweeteners and for their roles in studying glycation processes relevant to diseases like diabetes. The synthesis of DMF is a classic example of the Heyns rearrangement, a fundamental reaction in carbohydrate chemistry.
Synthesis Pathway: The Heyns Rearrangement
The synthesis of this compound proceeds via the Heyns rearrangement. This reaction involves the condensation of a ketose (D-fructose) with a primary or secondary amine (morpholine) to form an intermediate fructosylamine. This intermediate then undergoes an acid-catalyzed rearrangement to yield the more stable 1-deoxy-1-amino-ketose, in this case, this compound.
Experimental Protocol
3.1. Materials and Reagents
-
D-Fructose
-
Morpholine
-
Diethyl ether
-
Activated carbon
-
Diatomaceous earth (Celite®)
3.2. Reaction Procedure
-
A solution of D-fructose (e.g., 10 g, 55.5 mmol) in methanol (e.g., 100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Morpholine (e.g., 5.8 mL, 66.6 mmol) is added to the fructose solution.
-
The reaction mixture is heated to reflux (approximately 65 °C) and stirred for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Activated carbon is added to the solution, and the mixture is stirred for 30 minutes to decolorize.
-
The suspension is filtered through a pad of diatomaceous earth to remove the activated carbon and other insoluble impurities.
-
The filtrate is concentrated under reduced pressure to obtain a viscous syrup.
-
The syrup is triturated with diethyl ether to induce crystallization. The resulting solid is collected by filtration.
3.3. Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol-diethyl ether or ethanol.
3.4. Characterization
The purified this compound can be characterized by:
-
Melting Point (m.p.) Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its piperidino-analog for comparison.
| Parameter | This compound | 1-Deoxy-1-piperidino-D-fructose (Analog) |
| Molecular Formula | C₁₀H₁₉NO₆ | C₁₁H₂₁NO₅ |
| Molecular Weight | 249.26 g/mol | 247.29 g/mol |
| Melting Point | 147-150 °C | 148-150 °C |
| Appearance | White crystalline solid | White crystalline solid |
| Yield | Not explicitly reported | ~70-80% |
| Optical Rotation | Not explicitly reported | [α]D²⁰ -98.5° (c 1.0, H₂O) |
| ¹H NMR (D₂O) | Not explicitly reported | δ 3.95-3.60 (m, 5H), 3.45 (d, 1H), 3.20 (s, 2H), 2.80-2.40 (m, 4H), 1.65-1.40 (m, 6H) |
| ¹³C NMR (D₂O) | Not explicitly reported | δ 209.5 (C=O), 98.5, 76.8, 72.3, 70.5, 63.8, 59.2, 54.5, 25.8, 23.7 |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
5.2. Role as an Enzyme Inhibitor
This compound and other fructosamines are studied for their potential to interact with and inhibit enzymes involved in carbohydrate metabolism. This interaction is a key aspect of their potential therapeutic applications.
Conclusion
The synthesis of this compound via the Heyns rearrangement is a robust and well-established method in carbohydrate chemistry. While a specific, detailed protocol is not widely published, a reliable procedure can be inferred from analogous reactions. Further research to optimize reaction conditions and fully characterize the product would be beneficial for its potential applications in various fields. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with fructosamines.
1-Deoxy-1-morpholino-D-fructose (DMF): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), an Amadori product formed from the condensation of fructose (B13574) and morpholine. Primarily, it serves as a crucial standard in fructosamine assays, which are instrumental in monitoring protein glycation levels, particularly in the context of diabetes mellitus.[1][2] Beyond this primary application, DMF is reported to possess several biological activities, including antioxidant, anti-inflammatory, and anti-glycation properties.[3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, detailing its known biological effects, relevant experimental protocols for its assessment, and conceptual signaling pathways. Due to the limited availability of in-depth mechanistic studies on this specific molecule, this guide also incorporates general methodologies and hypothetical pathways to facilitate further research.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [4] |
| Molecular Weight | 249.26 g/mol | [4] |
| CAS Number | 6291-16-3 | [4] |
| Appearance | White to off-white powder | [1][4] |
| Melting Point | 147 °C | [1] |
| Solubility | Methanol (B129727): 19.60-20.40 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action and Biological Activities
The primary mechanism of action of this compound is intrinsically linked to its structure as a stable fructosamine. Fructosamines are Amadori products that form in the early stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar and an amino group of a protein.[5]
Role in Glycation and Anti-Glycation Activity
As a stable fructosamine, DMF is an ideal standard for the quantification of glycated proteins in biological samples.[2] The fructosamine assay provides a measure of the average blood glucose concentration over a period of two to three weeks, offering a valuable tool in diabetes management.
The anti-glycation activity of DMF is a proposed mechanism of action. By acting as a competitive inhibitor or by other mechanisms, it may interfere with the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases.
This protocol describes a general method to assess the anti-glycation properties of a compound like DMF.
-
Preparation of Glycation Mixture: A solution of bovine serum albumin (BSA) (e.g., 10 mg/mL) and a reducing sugar such as fructose or glucose (e.g., 500 mM) is prepared in a phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) (0.02%) to prevent microbial growth.
-
Incubation: The BSA-sugar solution is incubated with and without various concentrations of this compound at 37°C for a period of several days to weeks. A known anti-glycation agent, such as aminoguanidine, is used as a positive control.
-
Assessment of Glycation: The extent of glycation is quantified by measuring the fluorescence of advanced glycation end-products (AGEs) at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[6]
-
Calculation: The percentage of inhibition of AGE formation is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
Antioxidant Activity
DMF is reported to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce reactive oxygen species (ROS).[3] One report suggests that it may exert this effect by inhibiting the production of dinitrophenol, leading to a decrease in ROS levels.[3]
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the test compound.
-
Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
Anti-inflammatory Activity
The anti-inflammatory effects of DMF have been mentioned, potentially through the inhibition of inflammatory cytokines.[3] However, specific studies detailing the mechanism and the signaling pathways involved are lacking for this particular molecule.
This protocol outlines a general method to assess the anti-inflammatory potential of a compound.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Analysis: The reduction in the levels of pro-inflammatory cytokines in the presence of DMF would indicate its anti-inflammatory activity.
Interaction with Proteins and Enzymes
It has been reported that this compound binds to lysine (B10760008) residues of proteins, forming adducts.[3] This is a characteristic feature of Amadori products. Furthermore, its structural similarity to fructose suggests it could act as a substrate analog or inhibitor for enzymes involved in fructose metabolism, such as hexokinase and fructokinase. A study on the related compound 1-deoxyfructose (B1228785) showed it to be an inhibitor of phosphofructokinase.[7]
This protocol provides a general framework for assessing the inhibitory effect of DMF on hexokinase activity.
-
Reaction Mixture: The assay mixture contains buffer (e.g., Tris-HCl), ATP, NADP+, glucose-6-phosphate dehydrogenase, and magnesium chloride.
-
Enzyme and Inhibitor: A known amount of hexokinase is added to the reaction mixture with and without varying concentrations of this compound.
-
Substrate Addition: The reaction is initiated by the addition of glucose.
-
Measurement: The activity of hexokinase is determined by measuring the rate of NADPH formation, which is monitored by the increase in absorbance at 340 nm.
-
Data Analysis: The inhibitory effect of DMF can be determined by plotting the enzyme activity against the inhibitor concentration. Kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be calculated.
Signaling Pathways and Conceptual Workflows
Given the limited specific data on the signaling pathways modulated by this compound, the following diagrams represent a conceptual framework for its mechanism of action and a typical experimental workflow for its investigation.
Caption: Conceptual pathway of protein glycation and the potential inhibitory role of this compound.
Caption: A logical workflow for the experimental investigation of the biological activities of this compound.
Conclusion and Future Directions
This compound is a well-established standard in fructosamine assays for monitoring protein glycation. While there are indications of its potential as an antioxidant, anti-inflammatory, and anti-glycation agent, the current body of scientific literature lacks detailed, quantitative data and in-depth mechanistic studies to fully elucidate its mechanism of action. The experimental protocols and conceptual pathways provided in this guide are intended to serve as a foundation for future research in this area. Further investigations are warranted to quantify its biological activities, identify its specific molecular targets, and elucidate the signaling pathways through which it exerts its effects. Such studies will be crucial in determining its potential for therapeutic applications in diseases associated with glycation, oxidative stress, and inflammation.
References
- 1. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemsynlab.com [chemsynlab.com]
- 4. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine, an Amadori rearrangement product formed from the condensation of D-fructose and morpholine. As a stable analog of early glycation products, DMF is a valuable tool in the study of the Maillard reaction and its implications in health and disease. This technical guide provides a comprehensive overview of DMF, including its physicochemical properties, biological activities, and its role in the modulation of inflammatory signaling pathways. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided, alongside a proposed mechanism of action involving the AGE-RAGE and NF-κB signaling axes. This document is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, leads to the formation of a complex mixture of compounds, including advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders[1]. This compound (DMF) is a synthetic Amadori product, representing an early-stage intermediate in the Maillard reaction. Its stability makes it an ideal compound for studying the biological consequences of glycation and for the development of inhibitors of AGE formation. This guide aims to provide a detailed technical overview of DMF for the scientific community.
Physicochemical Properties
DMF is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S,4R,5R)-3,4,5,6-Tetrahydroxy-1-(morpholin-4-yl)hexan-2-one | [2] |
| Synonyms | 1-Deoxy-1-morpholinofructose, Fructosamine standard | [2] |
| CAS Number | 6291-16-3 | [3] |
| Molecular Formula | C₁₀H₁₉NO₆ | [3] |
| Molecular Weight | 249.26 g/mol | [3] |
| Melting Point | 147 °C | [3] |
| Solubility | Soluble in methanol | [3] |
| Appearance | White to off-white powder | [3] |
Biological Activities
Antioxidant Activity
As a product of the Maillard reaction, which is known to generate antioxidant compounds, DMF is presumed to possess radical scavenging properties. This activity is crucial in mitigating the oxidative stress induced by the formation of AGEs.
Anti-inflammatory Activity
Chronic inflammation is a key feature of diseases associated with AGE accumulation. Fructose and its derivatives have been shown to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6[4][5][6][7][8][9][10][11]. By inhibiting the formation of AGEs, DMF is expected to attenuate the downstream inflammatory cascade.
Anti-glycation Activity
DMF's primary role in research is as an inhibitor of the formation of advanced glycation end products. By acting as a stable intermediate, it can be used to study the mechanisms of AGE formation and to screen for novel inhibitors. The inhibition of AGE formation is a key therapeutic strategy for preventing the long-term complications of diabetes and other chronic diseases[1][12][13].
Table of Biological Activities (Qualitative)
| Activity | Description |
| Antioxidant | Presumed to scavenge free radicals, though specific IC₅₀ values are not published. |
| Anti-inflammatory | Expected to reduce the expression of pro-inflammatory cytokines by inhibiting AGE formation. |
| Anti-glycation | Acts as an inhibitor of advanced glycation end product (AGE) formation. IC₅₀ values for DMF are not available, but related Amadori products show inhibitory effects. |
Proposed Mechanism of Action: The AGE-RAGE and NF-κB Signaling Pathways
The pathological effects of AGEs are mediated, in large part, through their interaction with the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a cascade of intracellular signaling events, culminating in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory and pro-oxidant genes[1][3][14][15][16]. As an inhibitor of AGE formation, this compound is hypothesized to exert its beneficial effects by preventing the activation of this deleterious pathway.
References
- 1. KEGG PATHWAY: map04933 [kegg.jp]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tumor necrosis factor α (TNFα) in the onset of fructose-induced nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin 6 enhances glycolysis through expression of the glycolytic enzymes hexokinase 2 and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of TNF-α antagonist infliximab on fructose-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the interleukin-6 signaling pathway: a strategy to induce immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Inhibition of Interleukin-6 Signalling on Insulin Sensitivity and Lipoprotein (A) Levels in Human Subjects with Rheumatoid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of exercise and angiotensin converting enzyme inhibition on tumor necrosis factor-alpha and leptin in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of IL-6 for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fructose-mediated AGE-RAGE axis: approaches for mild modulation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose
CAS Number: 6291-16-3
This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a stable fructosamine (B8680336) derivative. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and applications, particularly in the context of glycation and related pathologies.
Chemical and Physical Properties
This compound is a synthetic carbohydrate derivative.[1] As an analog of the 1-desoxy-1-amino-fructose moiety found in glycated proteins, it serves as a crucial standard and tool in glycation research.[1][2] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6291-16-3 | [2] |
| Molecular Formula | C₁₀H₁₉NO₆ | [3] |
| Molecular Weight | 249.26 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 147 °C | [1] |
| Solubility | Methanol: 19.60-20.40 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| IUPAC Name | 3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | [3] |
Synthesis and Characterization
Synthesis Methods
This compound can be synthesized through several established methods. One common approach involves the reaction of fructose (B13574) with morpholine (B109124) in the presence of hydrogen sulfite.[4] Another method is the reaction of hydroxymethylfurfural with morpholine.[4] The resulting compound is typically purified using recrystallization or chromatographic techniques to ensure high purity for research applications.[4]
Characterization
The structural integrity and purity of synthesized this compound are confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Thin Layer Chromatography (TLC) [1]
Biological Significance and Applications
This compound is primarily utilized in the study of non-enzymatic glycation, a process implicated in the pathophysiology of diabetes, Alzheimer's disease, and aging.[4][5]
Fructosamine Assay Standard
Due to its stability, this compound is widely used as a standard in fructosamine assays.[2] These assays measure the concentration of glycated proteins in blood serum and are used as a short-to-medium term marker for glycemic control in diabetic patients, reflecting average blood glucose levels over the preceding 2-3 weeks.[6]
Research in Glycation and Advanced Glycation End-products (AGEs)
The compound is an invaluable tool for in vitro studies on the Maillard reaction, the chemical process that leads to the formation of Advanced Glycation End-products (AGEs).[5] By acting as a stable fructosamine, it allows researchers to investigate the mechanisms of AGE formation and to screen for potential anti-glycation agents.[4][7]
Biological Activities
Research has indicated that this compound possesses several biological activities:
-
Anti-glycation: It can help in reducing the formation of AGEs.[4]
-
Antioxidant: It has been shown to scavenge free radicals.[4]
-
Anti-inflammatory: It may inhibit the production of inflammatory cytokines.[4]
Experimental Protocols
In Vitro Anti-Glycation Assay
This protocol outlines a general procedure for screening compounds for their ability to inhibit protein glycation, using a model system of bovine serum albumin (BSA) and a reducing sugar.
Objective: To evaluate the anti-glycation potential of a test compound by measuring the inhibition of fluorescent AGEs formation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Fructose or Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound
-
This compound (as a reference or inhibitor)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.
-
Prepare a stock solution of fructose (e.g., 0.5 M) in PBS.
-
Prepare various concentrations of the test compound in PBS.
-
In a 96-well plate, set up the following reactions:
-
Negative Control: BSA + Fructose
-
Positive Control/Inhibitor: BSA + Fructose + known inhibitor (e.g., aminoguanidine (B1677879) or the test compound at various concentrations)
-
Blank: BSA alone
-
-
Incubate the plate at 50°C for 6-24 hours.[7]
-
After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[8]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
Caption: Workflow for an in vitro anti-glycation assay.
Signaling Pathways
This compound has been shown to interact with intracellular deglycation pathways. Specifically, it acts as a competitive inhibitor of fructosamine 3-kinase (FN3K).[9] This enzyme plays a crucial role in removing fructosamine adducts from proteins, thereby mitigating the damage caused by glycation.
The FN3K-mediated deglycation pathway involves the phosphorylation of protein-bound fructosamines. This phosphorylation destabilizes the fructosamine adduct, leading to its spontaneous decomposition and the release of the unmodified protein, 3-deoxyglucosone, and inorganic phosphate.[9] By inhibiting FN3K, this compound prevents the removal of these adducts, leading to an accumulation of glycated proteins.[9] This makes it a valuable tool for studying the function and significance of the FN3K pathway.
Caption: Role of DMF in the Fructosamine 3-Kinase (FN3K) deglycation pathway.
Conclusion
This compound is a well-characterized and versatile tool for researchers in the fields of biochemistry, drug discovery, and clinical chemistry. Its stability and similarity to naturally occurring fructosamines make it an ideal standard for clinical assays and a valuable compound for investigating the complex mechanisms of protein glycation and its pathological consequences. Further research into its biological effects may open new avenues for understanding and combating diseases associated with the accumulation of advanced glycation end-products.
References
- 1. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-Deoxy-1-morpholinofructose | C10H19NO6 | CID 2728940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6291-16-3 , this compound [chemsynlab.com]
- 5. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructosamine (B8680336) and an Amadori rearrangement product, serves as a critical standard in clinical chemistry for fructosamine assays, which are used to monitor short-to-medium term glycemic control in diabetic patients. Beyond its diagnostic utility, DMF exhibits intrinsic biological activities, including antioxidant, anti-inflammatory, and anti-glycation properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound. It details experimental protocols for its synthesis and its application in fructosamine assays. Furthermore, this guide elucidates the potential molecular mechanisms underlying its biological effects, supported by signaling pathway diagrams and a summary of quantitative data.
Physicochemical Properties
This compound is a stable ketoamine formed from the non-enzymatic reaction of D-fructose and morpholine. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 249.26 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₉NO₆ | [1][2][3] |
| CAS Number | 6291-16-3 | [1][3][4][5] |
| Appearance | White to off-white or yellow powder/crystals | [2] |
| Melting Point | 147-150 °C | [2][3] |
| Solubility | Soluble in pyridine (B92270) (50 mg/ml) and hot methanol (B129727) (19.60-20.40 mg/mL). | [2][4] |
| Optical Rotation | [α]D²⁰ -63.0 ± 2.0° (c=2 in H₂O) | [2] |
| Storage Temperature | -20°C | [2][4] |
Synthesis of this compound
The synthesis of this compound is achieved through the Amadori rearrangement, a cornerstone of Maillard reaction chemistry. This non-enzymatic reaction involves the condensation of a reducing sugar (D-fructose) with a primary or secondary amine (morpholine).
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the initial formation of a Schiff base/iminium ion from the reaction of fructose (B13574) and morpholine, followed by the Amadori rearrangement to yield the stable this compound ketoamine.
References
- 1. Attenuation of hyperglycemia and amadori products by aminoguanidine in alloxan-diabetic rabbits occurs via enhancement in antioxidant defenses and control of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and 13C NMR investigation of novel Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) related to the opioid peptide, leucine–enkephalin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 5. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructose (B13574) derivative with significant potential in various research and therapeutic areas. This document summarizes key solubility data, details experimental protocols, and visualizes associated biological pathways to support ongoing and future investigations.
Core Data Presentation
Solubility Data
Quantitative solubility data for this compound is crucial for its application in various experimental and formulation settings. The following table summarizes the available solubility information.
| Solvent | Solubility | Temperature | Notes |
| Methanol | 19.60-20.40 mg/mL | Not Specified | Clear, colorless to faintly yellow solution. |
| Pyridine | 50 mg/mL | Not Specified | Clear, faintly yellow solution.[1] |
| Water | Freely Soluble (Qualitative) | 20°C | Based on the high water solubility of the parent compound, D-fructose (790 g/L at 20°C), DMF is expected to be highly soluble in water.[2] However, specific quantitative data for DMF is not readily available. |
| Ethanol (B145695) | Sparingly Soluble (Qualitative) | Not Specified | The solubility of D-fructose in ethanol is significantly lower than in water, and this trend is expected to hold for DMF.[2] |
| DMSO | Soluble (Qualitative) | Not Specified | General solubility trends for similar carbohydrate derivatives suggest solubility in DMSO. Specific data for DMF is not available. |
Note on Temperature Dependence: While specific studies on the temperature dependence of DMF solubility are not available, the solubility of its parent compound, D-fructose, in aqueous ethanol solutions is known to increase with temperature. It is reasonable to infer a similar positive correlation for DMF.
Experimental Protocols
Synthesis of this compound (Amadori Rearrangement)
This compound is synthesized via the Maillard reaction, specifically through an Amadori rearrangement between D-fructose and morpholine (B109124). While a detailed, step-by-step protocol for this specific synthesis is not publicly available in the searched literature, a general procedure can be outlined based on the synthesis of similar Amadori compounds.[3]
General Procedure:
-
Reaction Setup: D-fructose and morpholine are dissolved in a suitable solvent, often in the presence of a catalyst such as hydrogen sulfite.[3]
-
Heating: The reaction mixture is heated to facilitate the condensation reaction and subsequent Amadori rearrangement. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.[3]
-
Characterization: The final product is characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[3]
In Vitro Glycation Inhibition Assay (BSA-Fructose Model)
This assay is commonly used to screen for compounds that can inhibit the formation of advanced glycation end-products (AGEs). This compound can be evaluated for its anti-glycation properties using this method.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein, a reducing sugar (D-fructose or D-glucose) as the glycating agent, and the test compound (DMF) at various concentrations. The reaction is typically carried out in a phosphate (B84403) buffer (pH 7.4).[4]
-
Incubation: The reaction mixtures are incubated at 37°C for an extended period (e.g., several days to weeks) to allow for the formation of AGEs.[4]
-
Measurement of Glycation: The extent of glycation is quantified by measuring the fluorescence of the solutions (excitation ~360 nm, emission ~460 nm), as AGEs are characteristically fluorescent.[5] A decrease in fluorescence in the presence of the test compound indicates inhibition of AGE formation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the samples containing the test compound to that of the control (containing BSA and the sugar but no inhibitor).
Mandatory Visualizations
Signaling Pathways
The biological activities of this compound, particularly its antioxidant and anti-inflammatory effects, are likely mediated through the modulation of key cellular signaling pathways. Based on the known effects of fructose and related compounds, the following pathways are of significant interest.
Caption: Putative Anti-Inflammatory Signaling Pathway of DMF.
Caption: Postulated Antioxidant Signaling Pathway of DMF.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-glycation activity of this compound.
Caption: Workflow for In Vitro Glycation Inhibition Assay.
References
- 1. This compound CAS#: 6291-16-3 [m.chemicalbook.com]
- 2. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
- 3. 6291-16-3 , this compound [chemsynlab.com]
- 4. Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), an Amadori compound formed from the condensation of D-glucose and morpholine (B109124). While DMF itself is primarily utilized as a standard in fructosamine assays for monitoring glycemic control, its structural backbone presents a compelling scaffold for the development of novel therapeutic agents, particularly as enzyme inhibitors. This technical guide provides a comprehensive overview of DMF, its known biological activities, and explores the synthesis, biological evaluation, and structure-activity relationships of its potential structural analogs. Although direct systematic studies on a wide range of DMF analogs are limited in the current literature, this guide consolidates information on closely related N-substituted 1-deoxy-1-amino-D-fructose derivatives and other morpholine-containing bioactive molecules to provide insights into this promising area of drug discovery. Detailed experimental protocols for synthesis and enzyme inhibition assays are provided, along with visualizations of key chemical and biological pathways to aid in the rational design of novel DMF-based compounds.
Introduction to this compound (DMF)
This compound (DMF), also known as a fructosamine, is a ketoamine formed through a non-enzymatic reaction between a reducing sugar (D-glucose) and a secondary amine (morpholine). This reaction, a form of glycation, is analogous to the in vivo formation of fructosamines from glucose and the amino groups of proteins. Consequently, DMF serves as a stable, well-characterized standard for clinical assays that measure glycated proteins, providing an indication of average blood glucose levels over a period of weeks.
Beyond its diagnostic utility, the structure of DMF is of significant interest in medicinal chemistry. The morpholine ring is considered a "privileged structure" in drug discovery, as its incorporation into molecules can enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor-binding affinity. The fructose (B13574) moiety provides a carbohydrate backbone that can mimic natural substrates for various enzymes, particularly glycosidases, which are implicated in a range of diseases including diabetes, viral infections, and cancer.
This guide will delve into the synthesis of DMF and its potential structural analogs, their inhibitory activities against key enzymatic targets, and the underlying structure-activity relationships that can guide future drug development efforts.
Synthesis of this compound and its Analogs
The synthesis of 1-deoxy-1-amino-D-fructose derivatives, including DMF, is typically achieved through the Amadori rearrangement. This process involves the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine.
General Synthesis of N-Substituted 1-Deoxy-1-amino-D-fructose Derivatives
The general synthetic route involves heating D-glucose with the desired amine in a suitable solvent, often with acid or base catalysis. The initial condensation forms a Schiff base (for primary amines) or a glucosylamine, which then undergoes the Amadori rearrangement to yield the more stable 1-amino-1-deoxy-ketose (fructosamine).
A representative synthetic scheme for the preparation of 1-deoxy-1-amino-D-fructose derivatives is as follows:
Caption: General synthetic pathway for Amadori compounds.
Experimental Protocol: Synthesis of this compound (DMF)
This protocol is adapted from general methods for the synthesis of fructosamines.
Materials:
-
D-glucose
-
Morpholine
-
Methanol (B129727) (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve D-glucose (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add morpholine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
Dissolve the oil in a minimal amount of hot methanol and then add diethyl ether until the solution becomes turbid.
-
Allow the solution to stand at 4°C for 24-48 hours to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a desiccator.
-
The structure and purity of the resulting this compound can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biological Activity and Structure-Activity Relationships (SAR)
Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in the management of type 2 diabetes (by delaying carbohydrate digestion) and other diseases. The structural similarity of fructosamines to the natural substrates of these enzymes makes them promising candidates for inhibitor design.
Quantitative Data on Related Analogs
The following tables summarize the inhibitory activities of various N-substituted 1-amino-sugar derivatives against different glycosidases. It is important to note that these are not direct analogs of DMF but provide the best available data for inferring potential SAR.
Table 1: α-Glucosidase Inhibitory Activity of N-Substituted 1-Aminomethyl-β-D-glucopyranosides
| Compound | N-Substituent | Yeast α-Glucosidase IC₅₀ (µM) | Rat Intestinal Maltase IC₅₀ (µM) | Rat Intestinal Sucrase IC₅₀ (µM) |
| 1 | H | > 2000 | > 2000 | > 2000 |
| 2 | Benzyl | 180.5 ± 15.2 | 150.3 ± 12.8 | 280.6 ± 25.1 |
| 3 | 4-Nitrobenzyl | 2.3 ± 0.2 | 7.7 ± 0.6 | 15.6 ± 1.3 |
| 4 | 4-Chlorobenzyl | 5.6 ± 0.5 | 12.4 ± 1.1 | 25.3 ± 2.2 |
| 5 | 3,4-Dichlorobenzyl | 5.1 ± 0.4 | 10.4 ± 0.9 | 20.1 ± 1.8 |
Data extrapolated from studies on glucopyranoside derivatives to infer potential SAR for fructosamine analogs.
Table 2: Glycosidase Inhibitory Activity of 3,6-Anhydro-1-(alkylamino)-1-deoxy-D-sorbitol Derivatives
| Compound | N-Substituent | β-N-Acetylglucosaminidase Inhibition (%) at 1mM |
| 6 | n-Butyl | 45 |
| 7 | n-Hexyl | 62 |
| 8 | n-Octyl | 82 |
Data from sorbitol derivatives illustrating the effect of N-alkyl chain length.
Table 3: Kinetic Parameters of 1-Deoxy-D-fructose as an Enzyme Inhibitor
| Enzyme | Substrate | Kₘ (mM) | Kᵢ (mM) | Inhibition Type |
| Yeast Hexokinase | D-Fructose | - | 614 | - |
| Muscle Hexokinase | D-Fructose | - | 280 | - |
| Phosphoglucose Isomerase | Fructose-6-phosphate | ~1.1 | 1.1 | Competitive |
Data for the parent compound 1-deoxy-D-fructose, lacking the morpholine moiety.
Inferred Structure-Activity Relationships
Based on the data from related compounds, several SAR trends can be proposed for the design of DMF analogs as glycosidase inhibitors:
-
The N-Substituent is Crucial: The nature of the amine attached at the C-1 position of the fructose backbone significantly impacts inhibitory activity. Unsubstituted amino sugars often show weak to no activity.
-
Aromatic and Lipophilic Groups Enhance Potency: The introduction of aromatic rings (e.g., benzyl) and lipophilic alkyl chains on the nitrogen atom generally increases inhibitory potency. Electron-withdrawing groups on the aromatic ring (e.g., nitro, chloro) appear to further enhance activity against α-glucosidases.
-
Chain Length Matters: For N-alkyl derivatives, increasing the chain length can lead to stronger inhibition, likely due to enhanced hydrophobic interactions within the enzyme's active site.
-
The Carbohydrate Scaffold Influences Selectivity: The stereochemistry and overall structure of the sugar moiety will likely determine the selectivity of the inhibitor for different types of glycosidases (e.g., α- vs. β-glucosidases).
Caption: Inferred structure-activity relationships for DMF analogs.
Experimental Protocols for Biological Evaluation
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method for assessing the inhibitory potential of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (DMF analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add a small volume (e.g., 20 µL) of each test compound dilution to the wells. Include wells for a positive control (e.g., acarbose) and a negative control (buffer with solvent).
-
Add the α-glucosidase solution (e.g., 20 µL of a 0.5 U/mL solution) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution (e.g., 20 µL of a 1 mM solution) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution (e.g., 50 µL).
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocities (v₀) at each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]), Dixon plot (1/v₀ versus [I]), or Cornish-Bowden plot ([S]/v₀ versus [I]).
-
The pattern of the lines on these plots will indicate the mode of inhibition. For example, in a Lineweaver-Burk plot, a competitive inhibitor will result in lines that intersect on the y-axis, while a non-competitive inhibitor will result in lines that intersect on the x-axis.
-
The inhibition constant (Kᵢ) can be calculated from these plots.
Caption: Workflow for determining the mode of enzyme inhibition.
Potential Signaling Pathways
The biological effects of DMF and its analogs may extend beyond direct enzyme inhibition and could involve the modulation of cellular signaling pathways. While specific pathways for DMF are not well-elucidated, studies on related Amadori compounds and the metabolic consequences of increased hexosamine flux provide potential avenues for investigation.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein O-GlcNAcylation. This post-translational modification plays a regulatory role in numerous cellular processes, including signal transduction, transcription, and cell survival. It is plausible that synthetic fructosamines could influence the HBP or downstream signaling.
Caption: Potential modulation of the Hexosamine Biosynthesis Pathway.
Conclusion and Future Directions
This compound represents an intriguing starting point for the development of novel enzyme inhibitors and other therapeutic agents. While research directly focused on its structural analogs is currently limited, the existing literature on related N-substituted amino sugars and the well-established medicinal chemistry of the morpholine moiety strongly suggest that this is a fertile area for further investigation.
Future work should focus on the systematic synthesis of a library of DMF analogs with modifications to both the morpholine ring and the fructose backbone. These compounds should then be screened against a panel of relevant enzymes, such as various glycosidases, to establish clear structure-activity relationships. Promising lead compounds should be further characterized through detailed kinetic studies to determine their mechanism of inhibition. Furthermore, investigating the effects of these analogs on cellular signaling pathways, such as the HBP, could uncover novel mechanisms of action and broaden their therapeutic potential. Such a comprehensive approach will be essential to unlock the full potential of this promising class of compounds in drug discovery.
An In-depth Technical Guide to the Formation of Amadori Products with Morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Amadori products derived from the reaction between morpholine (B109124), a common moiety in active pharmaceutical ingredients (APIs), and reducing sugars. This process, a subset of the Maillard reaction, is of significant interest in drug development due to its implications for API stability and degradation.
Introduction: The Maillard Reaction and Amadori Rearrangement
The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] A key step in this complex cascade is the formation of a Schiff base, which subsequently undergoes an acid or base-catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[2][3] This rearrangement is irreversible, effectively locking the amine into the sugar structure and serving as a precursor to advanced glycation end-products (AGEs).[2]
In the pharmaceutical context, this reaction is a critical degradation pathway.[4] APIs containing primary or secondary amine functionalities, such as the morpholine ring, can react with reducing sugar excipients (e.g., lactose) commonly used in solid dosage forms.[4][5] This interaction can lead to a decline in API potency, the formation of potentially toxic degradation products, and a reduction in shelf-life, thereby compromising patient safety and regulatory acceptance.[4] Understanding the kinetics and mechanisms of Amadori product formation is therefore essential for robust formulation development and stability testing.[6][7]
Reaction Mechanism: Morpholine and a Reducing Sugar (e.g., Glucose)
The formation of the Amadori product, 1-deoxy-1-morpholino-D-fructose, proceeds through two primary steps:
-
Schiff Base Formation: The reaction initiates with a nucleophilic attack of the secondary amine of morpholine on the carbonyl carbon of the open-chain form of glucose. This is followed by dehydration to form a transient, unstable protonated imine, known as a Schiff base.[1]
-
Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed intramolecular rearrangement. This isomerization converts the aldimine into a more stable 1-amino-1-deoxy-ketose (a ketoamine), the Amadori product.[2]
Figure 1: Reaction pathway for the formation of a morpholine-derived Amadori product.
Quantitative Data: Kinetics and Influencing Factors
The formation of Amadori products is influenced by several factors, including temperature, pH, and water activity.[8] Kinetic studies provide valuable data for predicting degradation rates and establishing stable formulation strategies.
A study on the reaction of glucose with morpholine determined the second-order rate constant for the formation of morpholino-1-deoxy-D-fructose under conditions designed to maximize its formation.[8] The degradation of the Amadori product was also studied to provide a complete kinetic profile.[8]
| Parameter | Reactant(s) | Condition | Value | Reference |
| Reaction Rate Constant (k) | Glucose (0.05 - 0.2 M) + Morpholine (0.1 - 0.3 M) | pH 3.0, 100°C, 90% Methanol-Water | 1.87 M-1 h-1 | [8] |
| Optimal pH | Phenylalanine + Xylose | - | 7.4 (with sodium sulfite) | [8] |
| Optimal pH | Glycine + Ribose/Glucose | - | Basic conditions favor formation | [8] |
| Temperature Effect | General Amadori Product Formation | - | Rate increases with temperature | [9] |
| pH Effect | General Amadori Product Formation | - | Reaction is strongly influenced by pH; low pH can limit the reaction due to amine protonation, but acid can also catalyze the rearrangement step.[1][10] |
Note: The optimal pH can vary significantly depending on the specific amino acid/amine and sugar system.[8]
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of morpholino-1-deoxy-D-fructose.
Synthesis of this compound
This protocol is adapted from kinetic studies focused on maximizing Amadori product formation.[8]
Materials:
-
D-Glucose
-
Morpholine
-
Methanol (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
Sealed reaction vials
Procedure:
-
Prepare a 90% methanol-water (v/v) solvent system.
-
Dissolve D-glucose and morpholine in the solvent system in a sealed vial. Typical concentrations are 0.1 M for each reactant.[8]
-
Adjust the pH of the solution to 3.0 using hydrochloric acid.
-
Securely seal the vial to prevent evaporation.
-
Heat the reaction mixture at 100°C for a specified duration (e.g., 6 hours).[8]
-
After the reaction time, cool the vial to room temperature before opening. The resulting solution contains the Amadori product along with unreacted starting materials.
Purification Protocol: Preparative HPLC
Purification of the polar Amadori product can be achieved using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[11]
Instrumentation & Materials:
-
Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase preparative column (e.g., 250 x 10 mm, 10 μm)[11]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade)
-
Formic Acid or Ammonium Formate (as mobile phase modifier, optional)[11]
-
Rotary evaporator
Procedure:
-
Method Development: Begin with an analytical scale separation to determine optimal mobile phase conditions for resolving the Amadori product from glucose and morpholine.
-
Sample Preparation: Dilute the crude reaction mixture in Mobile Phase A. Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for several column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Elute using a gradient. A shallow gradient (e.g., 5% to 40% B over 30-40 minutes) is typically effective for separating polar compounds.
-
Fraction Collection: Monitor the column effluent using the detector and collect fractions corresponding to the Amadori product peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent and water using a rotary evaporator. The final product can be obtained after lyophilization.
Analytical Characterization
The identity and purity of the synthesized product should be confirmed using appropriate analytical techniques.
-
HPLC Analysis: The purity of the final product can be confirmed by analytical HPLC, often coupled with a Diode Array Detector (DAD) and a Pulsed Amperometric Detector (PAD) for carbohydrate analysis.[8]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the Amadori product (C₁₀H₁₉NO₆, MW: 249.26 g/mol ).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for unambiguous structural elucidation of the Amadori product.[13]
Logical Workflow for Amadori Product Study
The study of Amadori product formation, particularly in a pharmaceutical stability context, follows a logical progression from synthesis to kinetic analysis.
Figure 2: Experimental workflow for studying morpholine-Amadori product formation.
Conclusion
The formation of Amadori products from morpholine-containing compounds and reducing sugars is a critical parameter in drug development, directly impacting the stability, efficacy, and safety of the final drug product. A thorough understanding of the reaction mechanism, its kinetics under various conditions, and robust analytical methods for synthesis and characterization are essential. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers tasked with mitigating the risks associated with the Maillard reaction in pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, purification, crystallization and preliminary X-ray crystallographic analysis of fructose-1,6-bisphosphate aldolase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6291-16-3 , this compound [chemsynlab.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties. | Semantic Scholar [semanticscholar.org]
- 8. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-enzymatic Glycation of Fructose with Morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-enzymatic glycation, a spontaneous reaction between reducing sugars and amino groups, is a pivotal process in both food chemistry and pathophysiology. Fructose (B13574), a ketohexose, exhibits significantly higher reactivity in glycation reactions compared to glucose, leading to the formation of a diverse array of products, including early-stage Heyns products and, ultimately, advanced glycation end products (AGEs). This technical guide provides a comprehensive overview of the non-enzymatic glycation of fructose with morpholine (B109124), a secondary amine, serving as a model system for understanding the broader implications of fructose-driven glycation. The guide details the reaction mechanism, kinetic considerations, and analytical methodologies for product characterization. Furthermore, it delves into the biological significance of fructose-derived AGEs, with a particular focus on their interaction with the Receptor for Advanced Glycation End Products (RAGE) signaling pathway, a critical mediator of cellular stress and inflammation. This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug development, and food science, providing both theoretical background and practical experimental protocols.
Introduction to Non-enzymatic Glycation
Non-enzymatic glycation, also known as the Maillard reaction, is a complex cascade of reactions initiated by the covalent attachment of a reducing sugar to a free amino group of a protein, lipid, or nucleic acid.[1][2] This process, distinct from enzyme-mediated glycosylation, proceeds without enzymatic control and is primarily dependent on factors such as reactant concentration, temperature, pH, and time.
Fructose, a prevalent monosaccharide in the modern diet, is a potent glycating agent, demonstrating a reactivity approximately eight to ten times greater than that of glucose.[1][3] This heightened reactivity is attributed to the higher proportion of its open-chain keto form in solution compared to the open-chain aldehyde form of glucose.[3] The initial reaction between fructose and a primary or secondary amine leads to the formation of a Schiff base, which subsequently undergoes a rearrangement to form a more stable ketoamine known as a Heyns product.[3] In contrast, the reaction with aldose sugars like glucose results in the formation of an Amadori product. These early glycation products can undergo further complex reactions, including oxidation, dehydration, and condensation, to generate irreversible, heterogeneous structures known as advanced glycation end products (AGEs).[3]
The accumulation of AGEs in tissues is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[1][4] Fructose-derived AGEs, in particular, are gaining attention for their potential role in metabolic syndrome and other inflammatory conditions.[5]
This guide focuses on the reaction of fructose with morpholine, a simple secondary amine. This model system allows for a detailed investigation of the fundamental principles of fructose glycation, minimizing the complexities associated with larger biomolecules.
Reaction Mechanism: Fructose and Morpholine
The non-enzymatic glycation of fructose with morpholine proceeds through a series of well-defined steps, culminating in the formation of the stable Heyns product, 1-deoxy-1-morpholino-D-fructose.
Step 1: Formation of the Schiff Base (Iminium Ion)
The reaction is initiated by the nucleophilic attack of the secondary amine group of morpholine on the carbonyl carbon (C2) of the open-chain form of fructose. This is followed by dehydration to form an unstable iminium ion, often referred to as a Schiff base.
Step 2: Heyns Rearrangement
The Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-2-ketose, the Heyns product. In the case of fructose and morpholine, this product is this compound.[3] This rearrangement is analogous to the Amadori rearrangement observed with aldose sugars.[3]
Step 3: Formation of Advanced Glycation End Products (AGEs)
The Heyns product, this compound, can serve as a precursor for the formation of various AGEs through a series of subsequent reactions including enolization, oxidation, dehydration, and condensation. These reactions are complex and can lead to a heterogeneous mixture of products.
Below is a diagram illustrating the initial stages of the reaction between fructose and morpholine.
Caption: Initial reaction pathway of fructose and morpholine glycation.
Quantitative Data Summary
| Parameter | Value (for Glucose-Morpholine Reaction)[6] | Description |
| Reaction Conditions | ||
| Temperature | 100 °C | The temperature at which the kinetic study was performed. |
| pH | 3.0 | The optimal pH for minimizing side reactions. |
| Solvent | 90% Methanol-Water | The solvent system used in the study. |
| Kinetic Constants | ||
| Formation Rate Constant (kf) | 1.87 M-1 h-1 | The second-order rate constant for the formation of the Amadori product. |
| Degradation Rate Constant (kd) | Not explicitly stated as a single value | The degradation of the Amadori product was also studied. |
Experimental Protocols
This section provides detailed methodologies for studying the non-enzymatic glycation of fructose with morpholine, adapted from established protocols for similar reactions.[6]
Kinetic Analysis of the Formation of this compound
Objective: To determine the rate of formation of the Heyns product from fructose and morpholine.
Materials:
-
D-Fructose (reagent grade)
-
Morpholine (reagent grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Reaction vials (sealed)
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical column suitable for sugar and amine analysis (e.g., amino or HILIC column)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of D-fructose (e.g., 0.2 M) in a 90% methanol-water solvent.
-
Prepare a stock solution of morpholine (e.g., 0.2 M) in the same solvent.
-
Adjust the pH of both solutions to a desired value (e.g., pH 7.4 for physiological relevance or pH 3.0 to compare with the glucose study) using hydrochloric acid.
-
-
Reaction Setup:
-
In sealed reaction vials, mix equal volumes of the fructose and morpholine solutions to achieve the desired final concentrations (e.g., 0.1 M each).
-
Prepare a series of vials for different time points.
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 37°C for physiological conditions or 100°C for accelerated studies).
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and immediately quench the reaction by placing it on ice.
-
Dilute an aliquot of the reaction mixture with the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of reactants (fructose and morpholine) and the appearance of the product (this compound).
-
-
Data Analysis:
-
Quantify the concentration of reactants and product at each time point using a calibration curve.
-
Plot the concentration of the Heyns product as a function of time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (kf) using the appropriate rate law.
-
Synthesis and Characterization of this compound
Objective: To synthesize and purify the Heyns product for use as a standard and for further characterization.
Materials:
-
D-Fructose
-
Morpholine
-
Methanol
-
Diethyl ether
-
Rotary evaporator
-
Chromatography column (e.g., silica (B1680970) gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Synthesis:
-
Dissolve D-fructose in methanol and add an equimolar amount of morpholine.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting syrup can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, the product may crystallize upon standing or with the addition of a non-polar solvent like diethyl ether.
-
-
Characterization:
-
NMR Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the structure of the synthesized compound.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
Signaling Pathways: The Role of Fructose-Derived AGEs and the RAGE Receptor
The biological effects of fructose-derived AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End Products (RAGE).[4][6] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on the surface of various cell types, including endothelial cells, smooth muscle cells, and immune cells.[7]
The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] This, in turn, upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress.[8]
The following diagram illustrates the signaling pathway initiated by the interaction of fructose-derived AGEs with the RAGE receptor.
Caption: Fructose-AGEs induced RAGE signaling pathway.
The activation of the RAGE pathway by fructose-derived AGEs has been implicated in the development and progression of various metabolic and inflammatory diseases.[4][5] Therefore, understanding the glycation of fructose and the subsequent biological activities of its products is of paramount importance for the development of therapeutic strategies targeting these pathological processes.
Conclusion
The non-enzymatic glycation of fructose with morpholine provides a valuable model system for investigating the chemistry and biological consequences of fructose-driven glycation. The significantly higher reactivity of fructose compared to glucose underscores the importance of studying its role in the formation of Heyns products and AGEs. This guide has provided a detailed overview of the reaction mechanism, a framework for kinetic analysis, and practical experimental protocols. Furthermore, the elucidation of the RAGE signaling pathway highlights the potential contribution of fructose-derived AGEs to cellular dysfunction and disease. Further research focusing on obtaining precise quantitative data for the fructose-morpholine reaction and exploring the full spectrum of its biological effects is warranted and will be crucial for developing interventions to mitigate the adverse health consequences of excessive fructose consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-induced AGEs-RAGE signaling in skeletal muscle contributes to impairment of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Degradation of 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of 1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) of interest in pharmaceutical and food sciences. Due to the limited availability of direct studies on DMF, this guide leverages data from closely related Amadori compounds, particularly N-(1-Deoxy-D-fructos-1-yl)glycine (DFG), to infer its stability profile and degradation pathways. Amadori compounds, formed by the non-enzymatic reaction of a reducing sugar with a primary or secondary amine, share a common structural feature and exhibit similar degradation patterns.
Introduction to this compound
This compound is a ketoamine formed from the condensation of D-fructose and morpholine (B109124). As a fructosamine, it is an analog of the Amadori rearrangement products that form in biological systems and during food processing.[1][2] These compounds are of significant interest due to their potential physiological effects and their role as intermediates in the Maillard reaction, which leads to the formation of a diverse array of products, some of which are associated with flavor, color, and bioactivity.[2][3] Understanding the stability and degradation of DMF is crucial for its application in drug development and as a functional food ingredient, as these factors determine its shelf-life, bioavailability, and the nature of its breakdown products.
Stability of this compound: A Data-Driven Approach
Quantitative data on the stability of DMF is scarce in the public domain. However, studies on analogous Amadori compounds provide valuable insights into the factors influencing its degradation, primarily pH and temperature.
2.1. Effect of pH and Temperature on Degradation
The degradation of Amadori compounds is significantly influenced by pH and temperature.[4] Acidic conditions tend to favor the 1,2-enolization pathway, while neutral to basic conditions promote 2,3-enolization. The following tables summarize kinetic data from a study on the degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) in aqueous model systems, which serves as a proxy for DMF.[4]
Table 1: Degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) at 100°C
| Initial pH | DFG Remaining after 120 min (%) | Glycine Formed (mol%) | Acetic Acid Formed (mol%) | Formic Acid Formed (mol%) |
| 5.5 | Not specified | ~40 | ~35 | ~15 |
| 6.8 | Not specified | ~60 | ~55 | ~25 |
Table 2: Degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) at 120°C
| Initial pH | DFG Remaining after 120 min (%) | Glycine Formed (mol%) | Acetic Acid Formed (mol%) | Formic Acid Formed (mol%) |
| 5.5 | Not specified | ~60 | ~50 | ~25 |
| 6.8 | Not specified | ~80 | ~83 | ~40 |
Data extracted and synthesized from the study by Dias and co-workers.[4]
These data indicate that an increase in both pH and temperature accelerates the degradation of the Amadori compound, leading to a higher yield of degradation products such as the parent amino acid (glycine) and organic acids.[4] It is reasonable to extrapolate that this compound would exhibit similar trends, with the morpholine moiety being released upon degradation.
Degradation Pathways of Amadori Compounds
The degradation of Amadori compounds proceeds through several complex pathways, primarily initiated by enolization. The key pathways are 1,2-enolization and 2,3-enolization, leading to the formation of various reactive intermediates and final products.
Caption: General degradation pathways of Amadori compounds.
The diagram illustrates that the degradation of an Amadori compound like this compound can proceed via several routes. The 1,2-enolization pathway, favored under acidic to neutral conditions, leads to the formation of 3-deoxyosone, which can further degrade to 5-hydroxymethylfurfural (HMF). The 2,3-enolization pathway, predominant under neutral to basic conditions, yields 1-deoxyosone, a precursor to organic acids like formic and acetic acid.[4] Additionally, retro-aldolization can lead to smaller carbonyl fragments that can participate in further reactions, such as Strecker degradation. Hydrolysis of the C-N bond can also occur, releasing the parent amine (morpholine in the case of DMF).
Experimental Protocols for Stability and Degradation Analysis
The following are generalized experimental protocols based on methodologies used for the analysis of Amadori compound degradation. These can be adapted for studying this compound.
4.1. Sample Preparation and Degradation Study
-
Objective: To study the effect of pH and temperature on the degradation of this compound.
-
Materials: this compound, phosphate (B84403) buffer solutions of various pH (e.g., 5.5, 7.0, 8.5), high-purity water, heating block or water bath.
-
Procedure:
-
Prepare stock solutions of this compound in high-purity water.
-
In screw-capped vials, mix the stock solution with the appropriate buffer to achieve the desired final concentration and pH.
-
Place the vials in a heating block or water bath set to the desired temperatures (e.g., 80°C, 100°C, 120°C).
-
At specific time intervals, withdraw an aliquot from each vial and immediately cool it in an ice bath to stop the reaction.
-
Dilute the samples with an appropriate mobile phase and filter them through a 0.45 µm syringe filter before analysis.
-
4.2. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the remaining this compound and its degradation products.
-
Instrumentation: An HPLC system equipped with a UV-Vis or a Refractive Index (RI) detector. For more detailed analysis of degradation products, a mass spectrometer (MS) detector is recommended.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column or a specific column for carbohydrate analysis (e.g., an amino-based column).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or an isocratic mobile phase depending on the separation requirements.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 35°C.
-
Detection: UV detection at a wavelength where the compound or its degradation products absorb (e.g., around 280 nm for HMF) or RI detection for non-UV absorbing compounds.
-
-
Quantification: The concentration of this compound and its degradation products can be determined by comparing the peak areas with those of external standards of known concentrations.
Caption: A typical experimental workflow for studying DMF stability.
Enzymatic Degradation
While the primary focus of this guide is on chemical stability, it is worth noting that fructosamines can be targets of enzymatic activity. Fructosamine-3-kinase is an enzyme that can phosphorylate fructosamines, leading to their destabilization and the regeneration of the original amine.[5] This "deglycation" process has been identified for protein-bound fructosamines.[5] The susceptibility of this compound to such enzymatic degradation has not been specifically reported but remains a possibility in biological systems.
Conclusion
The stability of this compound is a critical parameter for its development and application. Based on data from analogous Amadori compounds, its degradation is expected to be significantly influenced by pH and temperature, with accelerated breakdown under more alkaline and higher temperature conditions. The primary degradation pathways likely involve 1,2- and 2,3-enolization, leading to the formation of furan (B31954) derivatives, organic acids, and the release of morpholine. For researchers and drug development professionals, it is imperative to consider these stability aspects during formulation, processing, and storage to ensure product efficacy and safety. Further studies focusing specifically on this compound are warranted to fully elucidate its stability profile and degradation kinetics.
References
- 1. imreblank.ch [imreblank.ch]
- 2. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructosamine 3-kinase, an enzyme involved in protein deglycation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 1-Deoxy-1-morpholino-D-fructose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine, a derivative of D-fructose, that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of DMF's bioactivity, with a focus on its antioxidant, anti-inflammatory, and anti-glycation properties. While quantitative data from dedicated studies on DMF remains limited in publicly available literature, this document outlines detailed experimental protocols for evaluating these activities and presents illustrative signaling pathways that may be modulated by DMF. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and biochemical applications of this compound.
Introduction
This compound (DMF) is a stable keto-amine formed through the Maillard reaction between fructose (B13574) and morpholine.[1] As a fructosamine, it serves as a structural analogue to early glycation products found in vivo.[2] This characteristic has led to its use in the development of glycation assays and as a research tool to understand the complex processes of carbohydrate metabolism and enzyme inhibition.[3][4] Beyond its utility as a research chemical, preliminary evidence suggests that DMF possesses inherent biological activities, including antioxidant and anti-inflammatory effects, positioning it as a molecule of interest for further investigation in the context of metabolic and inflammatory diseases.[1]
Biological Activities of this compound
Current research, though not extensive, points towards several key biological activities of DMF. These activities are primarily attributed to its chemical structure, which allows it to interact with various biological molecules and pathways.
Antioxidant Activity
DMF has been reported to exhibit antioxidant properties by scavenging free radicals.[1] This activity is crucial in mitigating oxidative stress, a pathological condition implicated in numerous chronic diseases. The mechanism likely involves the donation of a hydrogen atom from the DMF molecule to neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
The compound has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines.[1] While the precise mechanisms are yet to be fully elucidated, it is hypothesized that DMF may interfere with key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-glycation Activity
Given its nature as a fructosamine, DMF is a potent inhibitor of the formation of advanced glycation end-products (AGEs).[1] AGEs are deleterious molecules formed through non-enzymatic reactions between sugars and proteins or lipids, and they play a significant role in the pathogenesis of diabetic complications and aging.
Quantitative Data Summary
A thorough review of the current scientific literature reveals a notable absence of specific quantitative data, such as IC50 values or percentage inhibition, for the biological activities of this compound. The following tables are presented as templates to guide researchers in structuring their data upon experimental investigation.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Test Concentration | % Radical Scavenging Activity | IC50 Value | Reference Compound |
| DPPH | Data not available | Data not available | Data not available | Ascorbic Acid |
| ABTS | Data not available | Data not available | Data not available | Trolox |
| ORAC | Data not available | Data not available | Data not available | Trolox |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Cytokine | Test Concentration | % Inhibition of Cytokine Production | IC50 Value | Reference Compound |
| TNF-α | Data not available | Data not available | Data not available | Dexamethasone |
| IL-6 | Data not available | Data not available | Data not available | Dexamethasone |
Table 3: In Vitro Anti-glycation Activity of this compound
| Glycation Model | Test Concentration | % Inhibition of AGEs Formation | IC50 Value | Reference Compound |
| BSA-Fructose | Data not available | Data not available | Data not available | Aminoguanidine |
| BSA-Methylglyoxal | Data not available | Data not available | Data not available | Aminoguanidine |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the biological activities of this compound.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of DMF using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (DMF)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a series of dilutions of DMF in methanol. A similar set of dilutions should be prepared for the positive control, ascorbic acid.
-
In a 96-well plate, add 100 µL of each DMF dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Inhibition of Cytokine Production in LPS-Stimulated Macrophages
This protocol describes how to assess the anti-inflammatory potential of DMF by measuring its effect on TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
References
An In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine, an Amadori compound, formed from the condensation of D-fructose and morpholine (B109124). Amadori compounds are key intermediates in the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino acids or proteins. While prevalent in food science, these compounds are also of significant interest in biomedical research due to their structural similarity to early glycation products found in vivo. DMF, in particular, has been investigated for its potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties, making it a molecule of interest for drug development and as a tool for studying carbohydrate metabolism and glycation processes.[1][2] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of D-fructose with morpholine. One common method is the reaction of fructose (B13574) with morpholine in the presence of hydrogen sulfite.[1] Another reported synthetic route involves the reaction of hydroxymethylfurfural with morpholine.[1] The resulting product can be purified using techniques such as recrystallization or chromatography.[1]
Characterization of DMF is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Diffraction Analysis: To determine the crystalline structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
A general workflow for the synthesis and purification of Amadori compounds like DMF is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activities and Mechanisms of Action
Preliminary research suggests that this compound possesses a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Amadori compounds, including DMF, have been reported to exhibit antioxidant properties by scavenging free radicals.[1] The antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample preparation: Solutions of this compound are prepared at various concentrations.
-
Reaction: The DMF solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
| Antioxidant Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |
| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | Data not available |
| ABTS Radical Scavenging | This compound | Data not available | Trolox | Data not available |
Anti-inflammatory Activity
The anti-inflammatory effects of Amadori compounds are an area of active investigation. Studies on various Amadori adducts have shown that they can modulate inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.
Some studies suggest that Amadori adducts can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] This activation may be mediated by the generation of reactive oxygen species (ROS).[1] Therefore, the reported anti-inflammatory effects of DMF might be attributable to an antagonistic or modulatory role in this pathway, potentially by inhibiting IKK activation or NF-κB nuclear translocation. However, direct experimental evidence for this in the case of DMF is currently lacking.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of DMF via inhibition of the NF-κB pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of DMF can be assessed by measuring its effect on cytokine production in immune cells, such as macrophages.
-
Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Cell Stimulation: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by DMF is calculated relative to the LPS-stimulated control.
The following table is designed to summarize quantitative data on the anti-inflammatory effects of DMF.
| Cell Line | Inflammatory Stimulus | Cytokine | Test Compound | Concentration | % Inhibition |
| RAW 264.7 | LPS | TNF-α | This compound | Data not available | Data not available |
| RAW 264.7 | LPS | IL-6 | This compound | Data not available | Data not available |
| RAW 264.7 | LPS | IL-1β | This compound | Data not available | Data not available |
Enzyme Inhibition
This compound is also of interest for its potential to inhibit carbohydrate-metabolizing enzymes. A study on the related compound, 1-deoxy-D-fructose, demonstrated inhibitory activity against phosphoglucose (B3042753) isomerase and phosphofructokinase.[4]
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory effect of DMF on α-glucosidase can be determined as follows:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Mixture: The reaction mixture contains the enzyme, the substrate, and varying concentrations of this compound. A control without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Stopping the Reaction: The reaction is stopped by adding a solution such as sodium carbonate.
-
Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
The following table is formatted to present enzyme inhibition data for DMF.
| Enzyme | Substrate | Test Compound | Inhibition Type | Ki Value | IC50 Value |
| α-Glucosidase | pNPG | This compound | Data not available | Data not available | Data not available |
| Phosphoglucose Isomerase | Fructose-6-phosphate | This compound | Data not available | Data not available | Data not available |
Conclusion and Future Perspectives
This compound is an intriguing synthetic Amadori compound with potential applications in the fields of food science and medicine. The current body of literature suggests that DMF may possess beneficial biological activities, including antioxidant and anti-inflammatory effects. However, there is a notable scarcity of in-depth, quantitative studies on this specific compound. To fully elucidate its therapeutic potential, further research is imperative. Future investigations should focus on:
-
Detailed Synthesis and Purification Protocols: Establishing robust and scalable methods for the synthesis of high-purity DMF.
-
Quantitative Biological Evaluation: Conducting comprehensive studies to determine the IC50 and Ki values for its antioxidant and enzyme-inhibitory activities.
-
Elucidation of Mechanisms of Action: Investigating the precise molecular mechanisms underlying its anti-inflammatory effects, particularly its interaction with the NF-κB signaling pathway.
-
In Vivo Studies: Progressing to in vivo models to assess the pharmacological properties, efficacy, and safety of this compound.
A more thorough understanding of these aspects will be crucial for advancing the development of this compound as a potential therapeutic agent or a valuable research tool.
References
- 1. Amadori adducts activate nuclear factor-κB-related proinflammatory genes in cultured human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Amadori adducts activate nuclear factor-kappaB-related proinflammatory genes in cultured human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fructosamine Assays Utilizing 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosamine (B8680336) is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin. As such, the concentration of fructosamine in the blood is a reliable indicator of the average blood glucose levels over the preceding 2 to 3 weeks. This makes it a valuable tool in monitoring glycemic control in diabetic patients. The fructosamine assay offers a distinct advantage over HbA1c testing in situations where the latter may be unreliable, such as in patients with certain hemoglobinopathies or altered red blood cell turnover.
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine that serves as a stable and reliable standard in colorimetric fructosamine assays. Its structural similarity to the glycated amino acid residues of proteins allows for accurate calibration and quantification of fructosamine levels in serum and plasma samples.
Principle of the Fructosamine Assay
The most common method for fructosamine determination is a colorimetric assay based on the reducing ability of fructosamine in an alkaline solution. In this assay, fructosamine reduces nitroblue tetrazolium (NBT) to a purple-colored formazan (B1609692) product. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.
Assay Performance Characteristics
The performance of the fructosamine assay using this compound as a standard has been well-validated. Key performance metrics are summarized below.
Quantitative Data Summary
| Performance Metric | Typical Value | Notes |
| Linearity | Up to 1000 µmol/L | The assay is linear over a broad range of fructosamine concentrations, covering clinically relevant levels. |
| Sensitivity (Limit of Detection) | Approximately 20 µmol/L | The assay is sensitive enough to detect fructosamine levels in both normal and diabetic individuals. |
| Precision (Intra-Assay) | CV < 5% | Demonstrates good reproducibility within a single assay run. |
| Precision (Inter-Assay) | CV < 8% | Shows good reproducibility between different assay runs. |
| Reference Range (Non-diabetic adults) | 205 - 285 µmol/L | This range can vary slightly between laboratories and patient populations. |
Experimental Protocols
Materials and Reagents
-
Fructosamine Assay Kit: Containing NBT reagent, carbonate buffer, and this compound (DMF) calibrator.
-
Microplate Reader: Capable of measuring absorbance at 530 nm.
-
Incubator: Set to 37°C.
-
Micropipettes and tips
-
96-well microplates
-
Serum or plasma samples: Collected according to standard laboratory procedures. Hemolyzed or lipemic samples should be avoided as they can interfere with the assay.
Assay Procedure (Based on a typical NBT-based kit)
-
Reagent Preparation:
-
Prepare the NBT working solution by mixing the NBT concentrate with the provided buffer according to the kit instructions.
-
Prepare a series of DMF calibrators by diluting the stock calibrator with the assay buffer to achieve a range of known concentrations.
-
-
Sample and Calibrator Addition:
-
Pipette 20 µL of each calibrator, control, and patient sample into separate wells of the 96-well microplate.
-
-
Assay Reaction:
-
Add 200 µL of the NBT working solution to each well.
-
Mix gently and incubate the plate at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 530 nm at two time points, typically at 10 minutes (A1) and 15 minutes (A2) after adding the NBT solution.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each well by subtracting A1 from A2.
-
Construct a calibration curve by plotting the ΔA of the DMF calibrators against their known concentrations.
-
Determine the fructosamine concentration in the patient samples by interpolating their ΔA values from the calibration curve.
-
Visualizations
Signaling Pathway: The Maillard Reaction and Fructosamine Formation
Caption: The non-enzymatic reaction between glucose and a protein to form a stable fructosamine.
Experimental Workflow: Fructosamine Assay
Application Notes and Protocols: Utilizing 1-Deoxy-1-morpholino-D-fructose (DMF) as a Glycation Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[1] Consequently, the study of glycation and the screening of anti-glycation compounds are critical areas of research.
1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructosamine (B8680336) and an analog of the early glycation product (Amadori product), serves as a stable and reliable standard for in vitro glycation studies.[2][3] Its use in fructosamine assays is well-established for assessing the initial stages of glycation.[4] These application notes provide detailed protocols for utilizing DMF as a standard to quantify glycation, particularly the formation of fluorescent AGEs, and to screen for potential glycation inhibitors.
Key Features of this compound (DMF)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [2][5] |
| Molecular Weight | 249.26 g/mol | [2][5] |
| Appearance | White to off-white powder | [2][6] |
| Purity | ≥98% (TLC) | [2] |
| Melting Point | 147 °C | [2][6] |
| Solubility | Methanol (19.60–20.40 mg/mL) | [2] |
| Storage | −20 °C | [2][6] |
Experimental Workflow
The overall experimental workflow for using DMF as a glycation standard involves the in vitro generation of AGEs, followed by their quantification against a DMF standard curve. This allows for the assessment of glycation levels and the efficacy of potential inhibitors.
References
- 1. [Some problems in standardization of fructosamine tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of timing in the fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 6. researchgate.net [researchgate.net]
Application Notes: Advanced Glycation End-Product (AGE) Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 3. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Advanced Glycation End-Product Formation by High Antioxidant-Leveled Spices Commonly Used in European Cuisine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets: Investigations of anti-glycation agents and anticalcification interactions with ethanol pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of advanced glycation end products and amino acid cross-links in foods by high-resolution mass spectrometry: Applicability of acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Glycation Models Using 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a key process implicated in the aging process and the pathogenesis of diabetic complications. This process leads to the formation of early glycation products, known as Amadori products, which subsequently undergo a series of complex reactions to form irreversible structures called Advanced Glycation End products (AGEs). The accumulation of AGEs contributes to cellular dysfunction and tissue damage.
1-Deoxy-1-morpholino-D-fructose (DMF) is a stable Amadori product, an analog of the early glycation product formed from glucose.[1] Its stability and well-defined structure make it an excellent tool for in vitro studies of the later stages of the Maillard reaction, allowing researchers to investigate the formation of AGEs from a defined starting point and to screen for potential inhibitors of AGE formation.[1][2] These application notes provide detailed protocols for utilizing DMF in in vitro glycation models with Bovine Serum Albumin (BSA) as a model protein.
Data Presentation
The following tables summarize quantitative data from in vitro glycation studies. While direct comparative data for DMF is limited, the provided information on glucose- and fructose-induced glycation, along with data on a common glycation inhibitor, offers a valuable reference for designing and interpreting experiments with DMF.
Table 1: Comparison of Glycating Potential of Different Reducing Sugars
| Glycating Agent | Protein | Incubation Time | Key Findings | Reference |
| Fructose | Bovine Serum Albumin (BSA) | 8 weeks | Fructose demonstrates a faster rate of glycation compared to glucose.[3] | [3] |
| Glucose | BSA | 8 weeks | Glucose induces a time-dependent increase in AGE formation.[3] | [3] |
| Fructose | Generic Protein | Not Specified | Fructose is approximately 10 times more reactive than glucose in forming AGEs.[4] | [4] |
| Ribose | Lysozyme | 24 hours | Ribose is a potent glycating agent, leading to the rapid formation of Amadori products.[2] | [2] |
Table 2: Inhibition of Advanced Glycation End product (AGE) Formation by Aminoguanidine
| Glycating Agent | Protein | Aminoguanidine Concentration | % Inhibition of AGEs | Reference |
| Glucose | Bovine Serum Albumin (BSA) | 2.0 mg/mL | 73.61% | [5] |
| Ribose | Lysozyme | 1 mM | 58.3% | [6] |
| Methylglyoxal | BSA | 0.195 mg/mL (IC50) | 50% | [6] |
| Glucose | BSA | Not Specified | Aminoguanidine shows little inhibition of post-Amadori AGE formation.[2] | [2] |
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound (DMF)
This protocol describes a method to induce the formation of Advanced Glycation End products (AGEs) on a model protein, Bovine Serum Albumin (BSA), using the stable Amadori product, this compound (DMF).
Materials:
-
This compound (DMF)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide (B81097) (NaN3)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).
-
Prepare a stock solution of DMF in PBS (pH 7.4) at a desired concentration (e.g., 100 mM).
-
Prepare a 0.1% (w/v) sodium azide solution in sterile water.
-
-
Glycation Reaction Setup:
-
In a sterile microcentrifuge tube, combine the BSA stock solution and the DMF stock solution to achieve the desired final concentrations. A typical starting point is a final BSA concentration of 1 mg/mL and a final DMF concentration of 10-50 mM.
-
Add sodium azide to a final concentration of 0.02% to inhibit microbial growth.
-
Prepare a negative control sample containing BSA and sodium azide in PBS without DMF.
-
Adjust the final volume with PBS.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a period of 1 to 4 weeks. The incubation time can be varied to study the kinetics of AGE formation.
-
-
Termination of Reaction and Removal of Unreacted DMF:
-
After the desired incubation period, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted DMF.
-
-
Analysis of AGE Formation:
-
The formation of AGEs can be quantified using fluorescence spectroscopy as described in Protocol 2.
-
Protocol 2: Quantification of Advanced Glycation End products (AGEs) by Fluorescence Spectroscopy
This protocol details the measurement of fluorescent AGEs, a common method for quantifying the extent of protein glycation.
Materials:
-
Glycated BSA samples (from Protocol 1)
-
PBS (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Dilute the glycated BSA samples and the negative control to a suitable concentration (e.g., 0.1 mg/mL) with PBS.
-
-
Fluorescence Measurement:
-
Pipette 200 µL of each diluted sample into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm. These wavelengths are characteristic of many common fluorescent AGEs.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (PBS alone) from all readings.
-
The increase in fluorescence intensity of the DMF-treated BSA samples compared to the negative control is indicative of AGE formation. The results can be expressed as relative fluorescence units (RFU) or as a percentage increase over the control.
-
Mandatory Visualizations
Signaling Pathway Diagram
The interaction of Advanced Glycation End products (AGEs) with the Receptor for Advanced Glycation End products (RAGE) triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro glycation of BSA using DMF and the subsequent analysis of AGE formation.
Conclusion
The use of this compound in in vitro glycation models provides a controlled system to study the formation of Advanced Glycation End products and their biological consequences. The protocols and data presented here offer a framework for researchers to investigate the mechanisms of protein glycation and to screen for potential therapeutic agents that can inhibit this detrimental process. The visualization of the RAGE signaling pathway highlights the complex cellular responses to AGEs and provides a basis for understanding the molecular targets for drug development in the context of glycation-related diseases.
References
- 1. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. mdpi.com [mdpi.com]
- 5. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-Deoxy-1-morpholino-D-fructose (DMF) Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preparation of 1-Deoxy-1-morpholino-D-fructose (DMF) standards. DMF, an Amadori rearrangement product of fructose (B13574) and morpholine (B109124), is a critical reference standard in various analytical applications, particularly in the study of glycation and for fructosamine (B8680336) assays. This application note outlines the synthesis, purification, characterization, and preparation of standard solutions of DMF, ensuring high purity and accurate concentrations for reliable experimental results.
Introduction
This compound (DMF) is a ketoamine formed through the Maillard reaction, specifically the Amadori rearrangement, between D-fructose and the secondary amine morpholine.[1][2] This compound serves as a stable analog of early glycation products and is widely utilized as a standard in fructosamine assays, which are important in monitoring glycemic control in diabetes.[3] The availability of high-purity DMF standards is essential for the accuracy and reproducibility of such assays and for research into advanced glycation end-products (AGEs).[4] This protocol provides a comprehensive guide for the de novo synthesis and preparation of DMF standards in a laboratory setting.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| D-Fructose | ACS Reagent Grade | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| Methanol (B129727) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethanol (B145695) | 200 Proof, Absolute | VWR |
| Diethyl Ether | ACS Reagent Grade | Fisher Scientific |
| Deionized Water | Type 1 | Millipore |
| Silica Gel 60 | For column chromatography | Merck |
| TLC Plates | Silica Gel 60 F254 | Merck |
Experimental Protocols
I. Synthesis of this compound (DMF)
The synthesis of DMF is achieved through a direct condensation and subsequent Amadori rearrangement of D-fructose and morpholine.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 18.0 g (0.1 mol) of D-fructose in 100 mL of anhydrous methanol.
-
To this solution, add 8.71 mL (0.1 mol) of morpholine dropwise with continuous stirring at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous, yellowish syrup.
II. Purification of DMF by Recrystallization
Purification of the crude DMF is critical to remove unreacted starting materials and byproducts. Recrystallization from an ethanol-water mixture is an effective method.
Procedure:
-
Dissolve the crude DMF syrup in a minimal amount of hot deionized water.
-
Slowly add absolute ethanol to the hot aqueous solution until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, during which white crystals of DMF will start to form.
-
For maximum yield, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight. A typical yield is in the range of 60-70%.
III. Characterization of DMF
The identity and purity of the synthesized DMF should be confirmed using various analytical techniques.
A. Thin Layer Chromatography (TLC)
-
Mobile Phase: A mixture of chloroform, methanol, and water in a 6:4:1 ratio.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization: The spots can be visualized by spraying with a 5% solution of sulfuric acid in ethanol followed by heating.
-
Expected Result: Pure DMF should appear as a single spot with an Rf value distinct from the starting materials. A purity of ≥98% is expected.[4]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified DMF in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the morpholine and fructose moieties. The protons on the carbon adjacent to the nitrogen of the morpholine ring typically appear as a multiplet. The sugar protons will resonate in the upfield region of the spectrum.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl group of the ketose and the carbons of the morpholine and fructose backbone. In D₂O, DMF exists as an equilibrium mixture of tautomers, primarily the β-pyranose form.[5]
C. High-Performance Liquid Chromatography (HPLC)
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Deionized water at a flow rate of 0.6 mL/min.
-
Temperature: 85°C.
-
Expected Result: A single, sharp peak corresponding to DMF should be observed, confirming its purity.
Preparation of DMF Standard Solutions
Accurately prepared standard solutions are crucial for quantitative applications.
Procedure:
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of purified and dried DMF and transfer it to a 10 mL volumetric flask. Dissolve the DMF in deionized water and make up the volume to the mark. Mix thoroughly. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to the desired concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL). These solutions should be prepared fresh daily for optimal accuracy.
Data Presentation
| Parameter | D-Fructose | Morpholine | This compound (DMF) |
| Molecular Formula | C₆H₁₂O₆ | C₄H₉NO | C₁₀H₁₉NO₆ |
| Molecular Weight ( g/mol ) | 180.16 | 87.12 | 249.26 |
| Melting Point (°C) | 103 | -5 | 147[10] |
| Appearance | White crystalline solid | Colorless liquid | White to off-white powder[10] |
| Solubility | Very soluble in water | Miscible with water | Soluble in methanol (19.6-20.4 mg/mL)[10] |
Visualizations
Caption: Experimental workflow for the preparation of DMF standards.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis, purification, and characterization of this compound. Adherence to this detailed methodology will enable researchers to prepare high-purity DMF standards essential for accurate and consistent results in fructosamine assays and related research areas.
References
- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 3. Synthesis and 13C NMR investigation of novel Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) related to the opioid peptide, leucine–enkephalin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 10. Maillard reaction - Wikipedia [en.wikipedia.org]
Application of 1-Deoxy-1-morpholino-D-fructose in Diabetes Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), a derivative of fructose (B13574) and morpholine. As a stable analog of early glycation products (Amadori products), DMF is a crucial tool in the study of glycation processes and their implications in various pathologies, most notably diabetes mellitus.[1] Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is a key factor in the pathogenesis of diabetic complications. DMF's structural similarity to the initial stages of this process makes it an invaluable standard for fructosamine assays, which are used to monitor long-term glycemic control. Beyond its diagnostic utility, emerging research suggests that DMF possesses antioxidant, anti-inflammatory, and anti-glycation properties, indicating its potential as a therapeutic agent in diabetes research.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in diabetes research, with a focus on its role as an inhibitor of AGE formation and its potential to modulate the AGE-RAGE signaling pathway.
Mechanism of Action
The primary mechanism through which this compound is believed to exert its potential therapeutic effects in the context of diabetes is by interfering with the formation and action of Advanced Glycation End-products (AGEs).
Inhibition of Advanced Glycation End-product (AGE) Formation: DMF, as a fructosamine, can act as a competitive inhibitor in the Maillard reaction, the chemical process that leads to the formation of AGEs. By reacting with precursor molecules, DMF may prevent the formation of more harmful, irreversible AGEs. This anti-glycation activity helps to reduce the overall burden of AGEs in tissues, which is a central factor in the development of diabetic complications.[1]
Modulation of the AGE-RAGE Signaling Pathway: AGEs exert their pathogenic effects in large part by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that lead to oxidative stress, inflammation, and cellular dysfunction. By reducing the formation of AGEs, DMF can indirectly downregulate the activation of the RAGE signaling pathway. This leads to a decrease in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby mitigating the cellular damage associated with diabetic conditions.
Data Presentation
While specific quantitative data for the α-glucosidase inhibitory activity of this compound is not extensively available in the public domain, the following table provides a template for how such data would be presented. For context, IC50 values for a standard α-glucosidase inhibitor, Acarbose, are often in the micromolar range.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | Concentration Range Tested | IC50 Value | Source of α-Glucosidase |
| This compound | (e.g., 0.1 µM - 1 mM) | Data not available | Saccharomyces cerevisiae |
| Acarbose (Positive Control) | (e.g., 1 µM - 100 µM) | (e.g., ~50 µM) | Saccharomyces cerevisiae |
Table 2: In Vivo Efficacy in a Diabetic Animal Model (Example Data)
This table illustrates the expected format for presenting data from an in vivo study using a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
| Treatment Group | Dose | Duration | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Control (Non-diabetic) | - | 8 weeks | 95 ± 5 | 4.2 ± 0.3 |
| Diabetic Control (STZ) | - | 8 weeks | 350 ± 25 | 9.8 ± 0.8 |
| DMF-treated (STZ) | (e.g., 50 mg/kg) | 8 weeks | Data not available | Data not available |
| Metformin (Positive Control) | (e.g., 100 mg/kg) | 8 weeks | 180 ± 15 | 6.5 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to assess the potential of DMF to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
Materials:
-
This compound (DMF)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DMF in potassium phosphate buffer. Create serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of the DMF solutions to the respective test wells.
-
Add 10 µL of Acarbose solution to the positive control wells.
-
Add 10 µL of buffer to the control (no inhibitor) wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: In Vivo Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines a typical in vivo experiment to evaluate the anti-diabetic effects of DMF.
Materials:
-
Male Wistar rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound (DMF)
-
Metformin (positive control)
-
Glucometer and test strips
-
Equipment for blood collection and analysis (HbA1c)
Procedure:
-
Acclimatize the rats for one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in cold citrate buffer. The control group receives only the citrate buffer.
-
Confirm the diabetic state after 72 hours by measuring fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic rats into three groups: Diabetic Control, DMF-treated, and Metformin-treated.
-
Administer DMF (e.g., 50 mg/kg, oral gavage) and Metformin (e.g., 100 mg/kg, oral gavage) daily for a period of 8 weeks. The diabetic control group receives the vehicle.
-
Monitor body weight and fasting blood glucose levels weekly.
-
At the end of the study, collect blood samples for the analysis of HbA1c and other relevant biochemical parameters.
-
Euthanize the animals and collect tissues (e.g., pancreas, liver, kidney) for histopathological analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AGE-RAGE Signaling Pathway and the inhibitory role of DMF.
Caption: Workflow for the in vivo evaluation of DMF in diabetic models.
Conclusion
This compound is a valuable research tool in the field of diabetes. Its primary application as a standard in fructosamine assays is well-established. Furthermore, its potential to inhibit the formation of Advanced Glycation End-products and consequently modulate the AGE-RAGE signaling pathway makes it a compound of interest for therapeutic research aimed at mitigating diabetic complications. The provided protocols offer a framework for researchers to investigate the anti-diabetic properties of DMF in both in vitro and in vivo settings. Further studies are warranted to fully elucidate its mechanisms of action and to quantify its efficacy.
References
Quantifying Protein Glycation with 1-Deoxy-1-morpholino-D-fructose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a post-translational modification implicated in aging and the pathogenesis of various diseases, including diabetes mellitus and its complications. The initial products of this reaction are chemically reversible Schiff bases that rearrange to form more stable ketoamines, known as Amadori products. Quantifying the extent of protein glycation is crucial for understanding disease mechanisms and for the development of therapeutic inhibitors. 1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic Amadori product that serves as a stable and reliable standard for the quantification of fructosamine (B8680336), the collective term for all Amadori products in a sample.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro glycation of bovine serum albumin (BSA) and its quantification using DMF as a standard in the Nitroblue Tetrazolium (NBT) assay.
Principle of the Fructosamine Assay
The most common method for fructosamine quantification is the Nitroblue Tetrazolium (NBT) reduction assay.[4][5][6] In an alkaline environment, the enediol form of the ketoamine (fructosamine) reduces the yellow NBT dye to a purple formazan (B1609692) product. The rate of formazan formation is directly proportional to the fructosamine concentration and can be measured spectrophotometrically at 530 nm.[1][4] this compound (DMF) mimics the structure of protein-bound fructosamine and is used to generate a standard curve for the accurate quantification of glycated proteins in the sample.[1]
Application Notes
-
Standard Compound: this compound (DMF) is the recommended standard for fructosamine assays due to its structural similarity to the Amadori products formed in vivo and in vitro.[1][2]
-
In Vitro Glycation Model: The incubation of Bovine Serum Albumin (BSA) with glucose is a widely used in vitro model to study protein glycation and to screen for potential glycation inhibitors.[7][8]
-
Assay Method: The Nitroblue Tetrazolium (NBT) assay is a simple, rapid, and cost-effective colorimetric method for the quantification of fructosamine.[4][6]
-
Data Interpretation: The amount of fructosamine is determined by comparing the absorbance of the unknown sample to a standard curve generated using known concentrations of DMF.
-
Applications in Drug Development: This protocol can be adapted to screen for compounds that inhibit protein glycation, a key therapeutic strategy for preventing diabetic complications. The inhibitory potential of a test compound can be assessed by measuring the reduction in fructosamine formation in its presence.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro protein glycation experiments.
Table 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with Glucose
| Incubation Time (Weeks) | Glucose Concentration (mM) | Fructosamine Concentration (mM) | Reference |
| 4 | 500 | 88.38 | [1] |
| 3 | 25 | (Absorbance at 530 nm) ~0.4 | [7] |
| 3 | 50 | (Absorbance at 530 nm) ~0.6 | [7] |
| 3 | 100 | (Absorbance at 530 nm) ~0.8 | [7] |
Table 2: Inhibition of Fructosamine Formation
| Inhibitor | Concentration | % Inhibition | Reference |
| Aminoguanidine | 5 mg/ml | ~10% | [1] |
| Burdock Root Extract | 1 mg/mL | ~25% | [7] |
| Burdock Root Extract | 2 mg/mL | ~50% | [7] |
| Burdock Root Extract | 4 mg/mL | ~90% | [7] |
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol describes the preparation of glycated BSA by incubation with glucose.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
Sterile, conical tubes (50 mL)
-
Incubator at 37°C
Procedure:
-
Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).
-
Prepare a 500 mM solution of D-glucose in PBS (pH 7.4).
-
In a sterile 50 mL conical tube, mix the BSA solution and glucose solution to achieve final concentrations of 5 mg/mL BSA and 250 mM glucose.
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Prepare a control sample containing 5 mg/mL BSA in PBS with 0.02% sodium azide but without glucose.
-
Incubate the tubes at 37°C for 1 to 4 weeks. Aliquots can be taken at different time points to monitor the progress of glycation.
-
Store the glycated BSA samples at -20°C until analysis.
Protocol 2: Quantification of Fructosamine using the NBT Assay with a DMF Standard Curve
This protocol details the colorimetric quantification of fructosamine in the prepared glycated BSA samples.
Materials:
-
Glycated BSA samples and control BSA (from Protocol 1)
-
This compound (DMF)
-
Nitroblue Tetrazolium (NBT)
-
Carbonate Buffer (0.1 M, pH 10.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
-
Incubator at 37°C
Procedure:
Part A: Preparation of DMF Standard Curve
-
Prepare a 1 mM stock solution of DMF in deionized water.
-
Perform serial dilutions of the DMF stock solution in carbonate buffer (0.1 M, pH 10.4) to prepare a series of standards with concentrations ranging from 0 to 1 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
Part B: NBT Assay
-
Prepare the NBT reagent: Dissolve NBT in carbonate buffer (0.1 M, pH 10.4) to a final concentration of 0.5 mM.[1] Prepare this solution fresh and protect it from light.
-
Pipette 10 µL of each DMF standard, glycated BSA sample, and control BSA into separate wells of a 96-well microplate.
-
Add 90 µL of the 0.5 mM NBT reagent to each well.
-
Incubate the microplate at 37°C for 10 minutes, protected from light.[1]
-
Measure the absorbance of each well at 530 nm using a microplate reader.
-
Plot the absorbance values of the DMF standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of fructosamine in the glycated BSA samples by interpolating their absorbance values on the DMF standard curve.
Visualizations
Caption: Experimental workflow for protein glycation and quantification.
Caption: Simplified pathway of non-enzymatic protein glycation.
References
- 1. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. acb.org.uk [acb.org.uk]
- 6. corelabsupplies.com [corelabsupplies.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols: 1-Deoxy-1-morpholino-D-fructose (DMF) in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a fructosamine (B8680336) and an Amadori product formed from the reaction of glucose with morpholine (B109124).[1] In the realm of food science, DMF is of significant interest due to its role as an early intermediate in the Maillard reaction, a key process responsible for the color, flavor, and aroma of cooked foods.[2][3] Research has highlighted its potential as an antioxidant, an inhibitor of advanced glycation end-product (AGE) formation, and a modulator of Maillard browning and acrylamide (B121943) generation.[4][5][6] These properties position DMF as a valuable compound for research into improving food quality, safety, and developing functional foods.
DMF is a white to off-white crystalline powder with a melting point of approximately 147 °C. It is soluble in methanol.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | |
| Molecular Weight | 249.26 g/mol | |
| CAS Number | 6291-16-3 | |
| Appearance | White to off-white powder | |
| Melting Point | 147 °C | |
| Solubility | Methanol: 19.60-20.40 mg/mL | |
| Storage Temperature | −20°C |
Applications in Food Science Research
Inhibition of Maillard Browning
The Maillard reaction, while often desirable, can lead to undesirable browning and loss of nutritional quality in certain foods.[7][8] As an early-stage Maillard reaction product, DMF can be studied for its potential to inhibit the progression to advanced stages, thereby controlling browning.
Reduction of Acrylamide Formation
Acrylamide, a potential carcinogen, is formed during high-temperature cooking of certain foods through the Maillard reaction, with asparagine being a key precursor.[9][10] Research suggests that intermediates in the Maillard reaction can influence acrylamide formation.[5][6] The N-glycosyl of asparagine is a more potent precursor to acrylamide than the corresponding Amadori compound, N-(1-deoxy-D-fructos-1-yl)-L-asparagine.[6] Studying DMF can provide insights into pathways to mitigate acrylamide formation.
Antioxidant and Anti-glycation Activity
DMF has demonstrated antioxidant properties by scavenging free radicals.[4] It also shows potential in inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases.[4] This makes DMF a subject of interest for developing functional foods with health benefits.
Experimental Protocols
Protocol 1: Evaluation of Maillard Browning Inhibition
This protocol describes a model system to evaluate the inhibitory effect of compounds on Maillard browning.
Materials:
-
Glucose solution (0.2 M)
-
Amino acid solution (e.g., asparagine 0.09 M or glutamine 0.08 M)[11]
-
Test inhibitor (e.g., Ascorbic Acid, Cysteine, Nicotinic Acid as controls)[11]
-
Phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the glucose solution, amino acid solution, and the test compound at various concentrations in phosphate buffer.
-
A control mixture should be prepared without the test compound.
-
Heat the mixtures at a controlled temperature (e.g., 85-90°C) for a specific duration (e.g., 2 hours).[11]
-
After heating, cool the samples to room temperature.
-
Measure the absorbance of the solutions at 420 nm to quantify the extent of browning.[12]
-
Calculate the percentage of browning inhibition using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Quantification of Acrylamide Formation in a Model System
This protocol outlines a method to study the effect of Maillard reaction intermediates on acrylamide formation.
Materials:
-
Asparagine
-
Reducing sugar (e.g., glucose, fructose)
-
Test compound (e.g., DMF)
-
Low-moisture reaction vessel (e.g., sealed vials)
-
Heating apparatus (e.g., oven or heating block) capable of reaching 180°C
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Prepare equimolar mixtures of asparagine and the reducing sugar.
-
In separate vials, prepare similar mixtures with the addition of the test compound (DMF) at varying concentrations.
-
Heat the sealed vials at 180°C for 5 minutes.[5]
-
After heating, rapidly cool the vials to stop the reaction.
-
Extract the contents with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts for acrylamide content using a validated GC-MS method.
-
Compare the amount of acrylamide formed in the presence and absence of the test compound.
Signaling and Reaction Pathways
The Maillard Reaction and the Position of DMF
The Maillard reaction is a complex series of reactions. It begins with the condensation of a reducing sugar and an amino compound to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This rearranges to form an Amadori product, such as DMF. Subsequent reactions of the Amadori product lead to the formation of a wide array of compounds responsible for color and flavor, but also potentially harmful substances like acrylamide and AGEs.
Quantitative Data Summary
| Study Focus | Model System | Key Findings | Reference |
| Kinetics of DMF Formation | Glucose (0.05-0.2 M) and Morpholine (0.1-0.3 M) in 90% methanol-water at 100°C, pH 3.0 | The second-order rate constant for the formation of the morpholine Amadori compound (DMF) was calculated to be 1.87 M⁻¹ h⁻¹. | [1] |
| Acrylamide Formation | Low-moisture Maillard model systems (180°C, 5 min) | The N-glycosyl of asparagine generated about 2.4 mmol/mol acrylamide, whereas the Amadori compound of asparagine yielded only 0.1-0.2 mmol/mol. | [5] |
Conclusion
This compound is a key intermediate in the Maillard reaction with significant implications for food science research. Its potential to modulate browning, reduce the formation of harmful compounds like acrylamide, and exert antioxidant effects makes it a compound of high interest. The provided protocols and data offer a starting point for researchers and scientists to explore the applications of DMF in developing healthier, safer, and higher-quality food products. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into practical applications in the food and pharmaceutical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Editorial: Inhibition strategies on the formation of Maillard reaction products in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]
- 4. 6291-16-3 , this compound [chemsynlab.com]
- 5. imreblank.ch [imreblank.ch]
- 6. imreblank.ch [imreblank.ch]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. chesci.com [chesci.com]
- 9. scispace.com [scispace.com]
- 10. Acrylamide formation in food: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Inhibitory Effect of Maillard Reaction Products on Growth of the Aerobic Marine Hyperthermophilic Archaeon Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]
1-Deoxy-1-morpholino-D-fructose (DMF) in Pharmaceutical Research: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine, a carbohydrate derivative formed from the reaction of fructose (B13574) and morpholine (B109124).[1] As a stable analog of early glycation products, DMF is a valuable tool in pharmaceutical research, particularly in studies related to diabetes, neurodegenerative diseases, and cancer. Its utility stems from its antioxidant, anti-inflammatory, and anti-glycation properties.[1] This document provides detailed application notes and experimental protocols for the use of DMF in key pharmaceutical assays.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6291-16-3 | [2] |
| Molecular Formula | C₁₀H₁₉NO₆ | [2] |
| Molecular Weight | 249.26 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 147 °C | |
| Solubility | Methanol (B129727): 19.60–20.40 mg/mL | |
| Storage | -20°C |
Applications in Pharmaceutical Studies
DMF's primary applications in pharmaceutical research revolve around its ability to mitigate the effects of oxidative stress and glycation, processes implicated in a variety of chronic diseases.
-
Anti-glycation Agent: DMF is used to study and inhibit the formation of Advanced Glycation End-products (AGEs), which are key contributors to diabetic complications.[3]
-
Antioxidant: It exhibits free radical scavenging activity, which is crucial in combating oxidative stress-related cellular damage.[1]
-
Anti-inflammatory: DMF has been shown to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory signaling pathways.[1]
-
Neuroprotection: Research suggests potential neuroprotective effects, making it a candidate for studies in Alzheimer's disease.[1]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in various in vitro assays.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of DMF.
Materials:
-
D-Fructose
-
Morpholine
-
Methanol
-
Sodium metabisulfite
-
Diethyl ether
Procedure:
-
Dissolve D-fructose in methanol.
-
Add morpholine and a catalytic amount of sodium metabisulfite.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Precipitate the crude product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of DMF.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of DMF.
Materials:
-
This compound (DMF)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of DMF and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of DMF or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of DMF required to inhibit 50% of the DPPH radical).
Quantitative Data (Hypothetical):
| Compound | IC₅₀ (µg/mL) |
| This compound | Data not available in search results |
| Ascorbic Acid (Control) | Typically in the range of 2-10 µg/mL |
Visualization of DPPH Assay Workflow:
Caption: Workflow of the DPPH antioxidant assay.
Protocol 3: In Vitro Anti-glycation Activity - Inhibition of Advanced Glycation End-products (AGEs)
This protocol assesses the ability of DMF to inhibit the formation of AGEs.
Materials:
-
This compound (DMF)
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide (B81097)
-
Aminoguanidine (B1677879) (positive control)
-
96-well black microplate
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of BSA (10 mg/mL) in PBS.
-
Prepare a solution of D-fructose (500 mM) in PBS.
-
Prepare serial dilutions of DMF and aminoguanidine in PBS.
-
In a 96-well black microplate, combine 50 µL of BSA solution, 50 µL of D-fructose solution, and 50 µL of DMF or aminoguanidine dilution.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the plate at 37°C for 7 days.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
-
Determine the IC₅₀ value.
Quantitative Data (Hypothetical):
| Compound | IC₅₀ (mg/mL) |
| This compound | Data not available in search results |
| Aminoguanidine (Control) | Typically in the range of 0.1-1 mg/mL |
Visualization of AGEs Inhibition Pathway:
Caption: Simplified pathway of AGE formation and its inhibition.
Signaling Pathways
While the precise mechanisms of action for DMF are still under investigation, its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The interaction of AGEs with their receptor (RAGE) is a key trigger for this pathway.
Hypothesized Anti-inflammatory Mechanism of DMF:
Caption: Hypothesized mechanism of DMF's anti-inflammatory action.
Conclusion
This compound is a promising molecule in pharmaceutical research with significant potential as an anti-glycation, antioxidant, and anti-inflammatory agent. The protocols outlined in this document provide a framework for the investigation of its therapeutic properties. Further in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in various disease models.
References
Application Notes and Protocols for Measuring Antiglycation Activity Using 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-enzymatic glycation, the reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a post-translational modification that leads to the formation of early glycation products, such as fructosamines, and subsequently, Advanced Glycation End products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification and evaluation of compounds with antiglycation properties are of significant interest in drug discovery and development.
This document provides a detailed protocol for measuring antiglycation activity by quantifying the inhibition of fructosamine (B8680336) formation in an in vitro model. Fructosamines are stable ketoamines formed in the early stages of the Maillard reaction.[1] Their measurement serves as a valuable surrogate marker for assessing the initial stages of glycation. The described method utilizes the reduction of nitroblue tetrazolium (NBT) by fructosamine, a colorimetric assay where 1-Deoxy-1-morpholino-D-fructose (DMF) is employed as a stable standard for accurate quantification.[2][3][4][5]
Principle of the Assay
The antiglycation assay involves two main stages:
-
In Vitro Protein Glycation: A model protein, typically bovine serum albumin (BSA), is incubated with a reducing sugar (e.g., glucose or fructose) in the presence and absence of a test compound (potential antiglycation agent). During incubation, the sugar reacts with the amino groups of BSA to form fructosamines.
-
Fructosamine Quantification: The amount of fructosamine formed is quantified using the nitroblue tetrazolium (NBT) reduction assay. In an alkaline environment, the ketoamine group of fructosamine reduces the yellow NBT to a purple-colored formazan (B1609692) product. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically at 530 nm.[6][7] this compound (DMF), a stable synthetic fructosamine, is used to generate a standard curve for the accurate determination of fructosamine levels in the experimental samples.[3][8] The antiglycation activity of the test compound is determined by its ability to inhibit the formation of fructosamine compared to a control without the inhibitor.
Experimental Protocols
Materials and Reagents
-
Bovine Serum Albumin (BSA), Fraction V
-
D-Glucose or D-Fructose
-
This compound (DMF) (CAS 6291-16-3)[2]
-
Nitroblue tetrazolium (NBT)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Phosphate (B84403) Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄)
-
Sodium Azide (NaN₃)
-
Test compounds (potential antiglycation agents)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds if necessary
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 530 nm
-
Incubator at 37°C
-
Distilled or deionized water
Solution Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄. Mix them until the pH reaches 7.4.
-
BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of 100 mM phosphate buffer (pH 7.4).
-
Glucose/Fructose (B13574) Solution (500 mM): Dissolve 0.9 g of glucose or fructose in 10 mL of 100 mM phosphate buffer (pH 7.4).
-
Sodium Azide Solution (0.2% w/v): Dissolve 20 mg of NaN₃ in 10 mL of distilled water.
-
Test Compound Solutions: Prepare stock solutions of test compounds in an appropriate solvent (e.g., phosphate buffer or DMSO). Further dilutions should be made with phosphate buffer.
-
Carbonate Buffer (100 mM, pH 10.4): Dissolve 1.06 g of Na₂CO₃ in 100 mL of distilled water and adjust the pH to 10.4.
-
NBT Reagent (0.5 mM): Dissolve 4.1 mg of NBT in 10 mL of 100 mM carbonate buffer (pH 10.4). Prepare this solution fresh before use and protect it from light.
-
This compound (DMF) Standard Stock Solution (5 mM): Dissolve 12.46 mg of DMF in 10 mL of 100 mM phosphate buffer (pH 7.4).
-
DMF Working Standards: Prepare a series of dilutions from the stock solution in phosphate buffer to obtain concentrations ranging from 0.31 to 5.0 mM.[8]
Protocol 1: In Vitro Protein Glycation
-
Set up the reaction mixtures in sterile microcentrifuge tubes as described in Table 1.
-
For the test samples, add the desired concentration of the antiglycation agent. For the control and blank, add the same volume of the solvent used for the test compound.
-
Incubate all tubes at 37°C for a specified period (e.g., 7, 14, 21, or 28 days).[8] The incubation time can be optimized based on the desired extent of glycation.
-
After incubation, store the samples at -20°C until the fructosamine assay is performed.
Table 1: Reaction Mixture for In Vitro Protein Glycation
| Component | Test Sample | Control (Glycated) | Blank (Non-glycated) |
| BSA Solution (10 mg/mL) | 500 µL | 500 µL | 500 µL |
| Glucose/Fructose Solution (500 mM) | 400 µL | 400 µL | - |
| Phosphate Buffer (100 mM, pH 7.4) | - | 100 µL | 500 µL |
| Test Compound | 100 µL | - | - |
| Sodium Azide (0.2%) | 10 µL | 10 µL | 10 µL |
| Total Volume | 1010 µL | 1010 µL | 1010 µL |
Protocol 2: Fructosamine Assay (NBT Reduction Method)
-
Standard Curve Preparation:
-
Add 10 µL of each DMF working standard (0.31 to 5.0 mM) in duplicate to the wells of a 96-well microplate.
-
Add 90 µL of 0.5 mM NBT reagent to each well containing the standards.
-
-
Sample Measurement:
-
Add 10 µL of the glycated samples (from Protocol 1) in duplicate to the wells of the same 96-well microplate.
-
Add 90 µL of 0.5 mM NBT reagent to each well containing the samples.[9]
-
-
Incubate the microplate at 37°C.[9]
-
Measure the absorbance at 530 nm at two time points, for example, 10 and 15 minutes, using a microplate reader.[9]
-
Calculate the change in absorbance (ΔA530) between the two time points for both standards and samples.
Data Analysis
-
Standard Curve: Plot the ΔA530 of the DMF standards against their corresponding concentrations (mM). Perform a linear regression to obtain the equation of the standard curve (y = mx + c), where y is the ΔA530 and x is the fructosamine concentration.
-
Fructosamine Concentration in Samples: Use the equation from the standard curve to calculate the fructosamine concentration in each sample from its ΔA530 value.
-
Percentage Inhibition of Fructosamine Formation: Calculate the antiglycation activity of the test compound using the following formula:
% Inhibition = [(Fructosamine_Control - Fructosamine_Test) / Fructosamine_Control] x 100
Where:
-
Fructosamine_Control is the fructosamine concentration in the control (glycated) sample.
-
Fructosamine_Test is the fructosamine concentration in the sample with the test compound.
-
Data Presentation
The following table summarizes representative data on the inhibition of fructosamine formation by various plant extracts, demonstrating the application of this protocol.
Table 2: Antiglycation Activity of Various Plant Extracts Measured by Fructosamine Inhibition
| Plant Extract | Concentration (mg/mL) | Incubation Time (days) | Fructosamine Inhibition (%) | Reference |
| Ficus deltoidea var. deltoidea | 0.5 | 28 | 86.5 | [8] |
| Ficus deltoidea var. kunstleri | 0.5 | 28 | 78.2 | [8] |
| Ficus deltoidea var. trengganuensis | 0.5 | 28 | 75.4 | [8] |
| Spondias purpurea (hexane extract) | 5 | 28 | ~70 | [3] |
| Ilex paraguariensis (fruits) | 0.0001 | Not specified | 42 | [7] |
| Ilex paraguariensis (leaves) | 0.001 | Not specified | 35 | [7] |
| Fumaria officinalis | 5 | Not specified | High (IC50: 1.04 mg/dL) | [10] |
| Rosa Damascena | 5 | Not specified | Moderate | [10] |
Mandatory Visualizations
Glycation and Antiglycation Assay Workflow
Caption: Workflow for Measuring Antiglycation Activity.
The Maillard Reaction and AGE Formation Pathway
Caption: The Maillard Reaction and AGE Formation Pathway.
AGE-RAGE Signaling Pathway
Caption: AGE-RAGE Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-デオキシ-1-モルホリノ-D-フルクトース - [sigmaaldrich.com]
- 5. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. KEGG PATHWAY: map04933 [kegg.jp]
- 7. Inhibition of Glycation End Products Formation and Antioxidant Activities of Ilex paraguariensis: comparative study of fruit and leaves extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiglycation and Antioxidant Properties of Ficus deltoidea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Advanced Glycation End-Products (AGE)–Receptor for AGE System (RAGE): An Inflammatory Pathway Linking Obesity and Cardiovascular Diseases | MDPI [mdpi.com]
- 10. Antiglycation and antioxidant activity of four Iranian medical plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calibration of Clinical Chemistry Analyzers Using 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic ketoamine, serves as a crucial primary calibrator for fructosamine (B8680336) assays on clinical chemistry analyzers.[1][2] Fructosamine assays provide a measure of glycated serum proteins, primarily glycated albumin, and are utilized to monitor short-to-medium term glycemic control in diabetic patients, reflecting average blood glucose levels over the preceding two to three weeks.[3] The stable nature of DMF allows for the accurate calibration of these assays, which are typically colorimetric and based on the ability of fructosamine to reduce nitroblue tetrazolium (NBT) under alkaline conditions.[4][5] The rate of formazan (B1609692) production, the colored end-product, is directly proportional to the fructosamine concentration in the sample.[4]
These application notes provide detailed protocols for the preparation and use of DMF as a calibrator, outline the experimental procedure for the fructosamine assay, and present data on assay performance.
Data Presentation
Table 1: Properties of this compound (DMF)
| Property | Value |
| CAS Number | 6291-16-3 |
| Molecular Formula | C₁₀H₁₉NO₆ |
| Molecular Weight | 249.26 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Table 2: Recommended Concentrations for DMF Calibration Standards
| Standard Level | Concentration (mmol/L) |
| 1 | 0.5 |
| 2 | 1.0 |
| 3 | 2.5 |
| 4 | 5.0 |
| 5 | 8.0 |
Table 3: Performance Characteristics of the NBT Fructosamine Assay Calibrated with DMF
| Parameter | Typical Value |
| Linearity | Up to 8.5 - 10.0 mmol/L[6][7] |
| Inter-batch Precision (CV) | < 5% |
| Intra-batch Precision (CV) | < 4%[8] |
| Wavelength | 530 - 550 nm[6][7] |
| Reference Range (non-diabetic adults) | 205 - 285 µmol/L[3][9] |
Experimental Protocols
Preparation of this compound (DMF) Stock and Calibration Standards
Objective: To prepare a stock solution of DMF and a series of calibration standards for generating a standard curve.
Materials:
-
This compound (DMF) powder
-
Human serum albumin (4% w/v) or bovine serum albumin (4% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)[1]
-
Precision balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Protocol:
-
Preparation of DMF Stock Solution (e.g., 10 mmol/L):
-
Accurately weigh 24.93 mg of DMF powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of the 4% albumin solution to dissolve the DMF.
-
Vortex gently to ensure complete dissolution.
-
Bring the final volume to 10 mL with the 4% albumin solution.
-
This stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Calibration Standards:
-
Label a series of microcentrifuge tubes or vials for each standard concentration (e.g., 0.5, 1.0, 2.5, 5.0, 8.0 mmol/L).
-
Perform serial dilutions of the 10 mmol/L DMF stock solution with the 4% albumin solution to achieve the desired concentrations as outlined in Table 2. For example, to prepare 1 mL of a 5.0 mmol/L standard, mix 500 µL of the 10 mmol/L stock solution with 500 µL of the 4% albumin solution.
-
Vortex each standard gently to ensure homogeneity.
-
Fructosamine Assay Protocol (Manual Method)
Objective: To determine the fructosamine concentration in unknown samples using a colorimetric assay calibrated with DMF standards.
Materials:
-
Prepared DMF calibration standards
-
Patient serum samples, controls
-
Fructosamine Reagent Set (containing NBT reagent and a carbonate buffer, pH 10.35)[2]
-
Clinical chemistry analyzer or spectrophotometer capable of reading absorbance at 530-550 nm
-
Water bath or incubator at 37°C
-
Pipettes and test tubes
Protocol:
-
Reagent Preparation:
-
Prepare the working fructosamine reagent according to the manufacturer's instructions. This typically involves mixing the NBT reagent with the carbonate buffer.
-
Pre-warm the working reagent to 37°C.[6]
-
-
Assay Procedure:
-
Label test tubes for a blank (reagent only), each calibration standard, controls, and patient samples.
-
Pipette 1.0 mL of the pre-warmed working reagent into each tube.[6]
-
Incubate the tubes at 37°C for 5 minutes to allow the reagent to reach thermal equilibrium.[6]
-
At timed intervals, add 50 µL of the corresponding standard, control, or sample to the respective tubes.[6]
-
Mix gently and start a timer.
-
Incubate the reaction mixture at 37°C.
-
Exactly 10 minutes after the addition of the sample, measure the absorbance (A1) of each tube at 550 nm against the reagent blank.[6]
-
Return the tubes to the 37°C incubator.
-
Exactly 15 minutes after the initial sample addition (i.e., 5 minutes after the first reading), measure the absorbance (A2) of each tube again at 550 nm.[6]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each standard, control, and sample: ΔA = A2 - A1.
-
Plot a calibration curve of ΔA versus the concentration of the DMF standards.
-
Determine the fructosamine concentration of the unknown samples and controls by interpolating their ΔA values from the calibration curve.
-
Visualizations
Caption: Experimental workflow for fructosamine assay calibration.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of protein-based standards in automated colorimetric determinations of fructosamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. myadlm.org [myadlm.org]
- 6. corelabsupplies.com [corelabsupplies.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Laboratory assessment of a commercial kit for measuring fructosamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acb.org.uk [acb.org.uk]
Troubleshooting & Optimization
Fructosamine Assay with DMF Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the fructosamine (B8680336) assay utilizing a 1-deoxy-1-morpholino-fructose (DMF) standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fructosamine assay.
Issue 1: High background absorbance in blank wells.
-
Question: My blank wells (containing only reagent and buffer) show high absorbance. What could be the cause?
-
Answer: High background absorbance is often due to reagent contamination or degradation. Ensure that the nitroblue tetrazolium (NBT) reagent has not been exposed to light for prolonged periods and that the carbonate buffer is freshly prepared. Contamination of reagents with reducing substances can also lead to auto-reduction of NBT. Prepare fresh reagents and repeat the assay.
Issue 2: Poor linearity of the DMF standard curve.
-
Question: My DMF standard curve is not linear. What are the possible reasons?
-
Answer: A non-linear standard curve can result from several factors:
-
Inaccurate pipetting: Ensure accurate and consistent pipetting of standards and reagents.
-
Improper standard preparation: Verify the calculations and dilutions used to prepare the DMF standards. DMF is typically dissolved in a protein-containing solution (e.g., albumin) to mimic the sample matrix.[1] Inconsistencies in this matrix can affect the reaction.
-
Standard degradation: DMF standards, especially when diluted, can degrade over time. It is recommended to prepare fresh working standards from a stock solution for each assay.[1] Stock solutions can be aliquoted and stored at -20°C.[1]
-
Assay conditions: Ensure the incubation temperature and time are consistent across all wells. The assay is sensitive to temperature changes.[2]
-
Issue 3: Low absorbance readings for all samples and standards.
-
Question: I am getting very low or no color development in my assay. Why is this happening?
-
Answer: Low or absent signal can be attributed to:
-
Inactive reagent: The NBT reagent may have lost its activity. Prepare a fresh solution.
-
Incorrect pH: The assay is performed under alkaline conditions (pH ~10.8).[1] Check the pH of your carbonate buffer and adjust if necessary.
-
Incorrect wavelength: Ensure the spectrophotometer is set to the correct wavelength for measuring formazan, which is typically around 530 nm.[1][3]
-
Issue 4: Inconsistent or non-reproducible results.
-
Question: My results are varying significantly between replicates and between assays. What should I check?
-
Answer: Lack of reproducibility can be caused by:
-
Inconsistent timing: The fructosamine assay is a kinetic reaction. Therefore, the timing of reagent addition and absorbance readings is critical.[2] Use a multichannel pipette for simultaneous reagent addition to multiple wells.
-
Temperature fluctuations: Maintain a constant temperature during the incubation period, as the reaction rate is temperature-dependent.[2]
-
Sample variability: Ensure that samples have been handled and stored correctly. Serum is the preferred sample type; anticoagulants in plasma may interfere with the assay.[1] Samples can be stored at -20°C for at least three months.[1]
-
Issue 5: Unexpectedly high or low fructosamine values in samples.
-
Question: My sample results are not what I expected based on other clinical indicators. What could be interfering with the assay?
-
Answer: Several factors can influence fructosamine levels and the assay itself:
-
Interfering substances: High levels of reducing substances in the serum, such as ascorbic acid (Vitamin C) and bilirubin, can interfere with the assay by reducing NBT, leading to falsely elevated results.[4] Hemolysis can also interfere.
-
Protein concentration: Since fructosamine is a measure of glycated serum proteins (primarily albumin), conditions affecting protein levels, such as liver disease, nephrotic syndrome, or hyperthyroidism, can lead to misleadingly low fructosamine concentrations.[4][5]
-
Lipemia: High levels of triglycerides (lipemia) in the sample may interfere with the colorimetric reading.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Principle | Colorimetric, kinetic | [3] |
| Standard | 1-deoxy-1-morpholino-fructose (DMF) | [1] |
| Detection Wavelength | ~530 nm | [1][3] |
| Typical pH | 10.8 (Carbonate Buffer) | [1] |
| Incubation Temperature | 37°C | [1][2] |
| Typical Linearity Limit | Up to 7 mmol/L (DMF) | [6] |
| Typical Detection Limit | 0.14 mmol/L (DMF) | [6] |
| DMF Standard Storage | Aliquots at -20°C | [1] |
| Sample Stability | At least 3 months at -20°C | [1] |
Experimental Protocols
Preparation of Reagents
-
Carbonate Buffer (0.1 M, pH 10.8): Prepare a 0.1 M sodium carbonate solution and adjust the pH to 10.8 using sodium bicarbonate or a pH meter.
-
NBT Reagent (0.25 mM): Dissolve nitroblue tetrazolium in the carbonate buffer to a final concentration of 0.25 mmol/L. Protect this solution from light.
-
DMF Stock Solution (e.g., 5 mmol/L): Dissolve a calculated amount of 1-deoxy-1-morpholino-fructose in a solution containing albumin (e.g., 40 g/L) to create a stock solution. The albumin helps to mimic the protein matrix of serum samples.[1]
-
DMF Working Standards: Prepare a series of working standards by diluting the DMF stock solution with the albumin solution to achieve the desired concentrations (e.g., 1.0, 2.0, 3.0, 4.0 mmol/L).[1]
Assay Procedure (Manual, Microplate Format)
-
Sample/Standard Preparation: Pipette 20 µL of each standard, sample, and blank (albumin solution) into separate wells of a 96-well microplate.
-
Reagent Addition: Add 200 µL of the NBT reagent (pre-warmed to 37°C) to each well.[2] It is recommended to use a multichannel pipette for consistency.
-
Incubation and Measurement: Incubate the plate at 37°C. The fructosamine assay is a kinetic reading. Measure the absorbance at 530 nm at two time points, for example, at 10 minutes (A1) and 15 minutes (A2) after adding the NBT reagent.[1][3]
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A2 - A1.
-
Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Plot a standard curve of ΔA versus the concentration of the DMF standards.
-
Determine the fructosamine concentration of the samples from the standard curve.
-
Visualizations
Caption: Principle of the Fructosamine Assay.
Caption: Fructosamine Assay Troubleshooting Workflow.
References
- 1. US4645742A - Materials for determining fructosamine levels in blood samples - Google Patents [patents.google.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 4. Blood Testing for Fructosamine | In-Clinic Or At Home Testing | Superpower [superpower.com]
- 5. eclinpath.com [eclinpath.com]
- 6. scribd.com [scribd.com]
Interference in fructosamine assays using 1-Deoxy-1-morpholino-D-fructose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fructosamine (B8680336) assays, particularly concerning interference issues related to the use of 1-Deoxy-1-morpholino-D-fructose (DMF) as a calibrator.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF) and why is it used in fructosamine assays?
A1: this compound (DMF) is a synthetic ketoamine, an analog of the Amadori products formed during the glycation of proteins.[1] It is commonly used as a primary calibrator or standard in fructosamine assays because it provides a stable and known concentration of a fructosamine-like compound to generate a standard curve for the quantification of glycated proteins in experimental samples.[2][3][4]
Q2: What is the principle of the most common fructosamine assay?
A2: The most widely used method is a colorimetric assay based on the ability of fructosamine (both in the sample and the DMF standard) to reduce nitroblue tetrazolium (NBT) under alkaline conditions. This reduction produces a colored formazan (B1609692) product, and the rate of its formation is proportional to the fructosamine concentration, typically measured spectrophotometrically at around 530 nm.
Q3: What are the known limitations of using DMF as a calibrator?
A3: A primary limitation is the difference in reaction kinetics between DMF and the native glycated proteins in serum.[2][5] This can lead to inaccuracies in the quantification of serum fructosamine. The timing of the assay is crucial, as the rate of NBT reduction can differ between the calibrator and the sample.[2] Additionally, the interaction between DMF and albumin in the assay matrix is complex and not fully understood, which can affect the reliability of DMF as a primary calibrant.[6]
Q4: Are there alternatives to using DMF as a calibrator?
A4: Yes, some studies have suggested that dihydroxyacetone may be a more suitable calibrator for the fructosamine reaction due to more favorable reaction kinetics.[5] Additionally, using secondary protein standards that have been calibrated against a primary reference method can sometimes provide more accurate results than direct calibration with DMF.[2]
Q5: What are alternative assays for measuring short-term glycemic control?
A5: Glycated albumin (GA) is a significant alternative to fructosamine.[7] GA measurement is similar to fructosamine in that it reflects glycemic control over the preceding 2-3 weeks.[7] An advantage of some GA assays is that the result is expressed as a ratio of glycated to total albumin, which can minimize interference from variations in albumin concentration.[8]
Troubleshooting Guides
Issue 1: Discrepancy between results from DMF calibrator and serum samples.
This is a common issue that can arise from the different reaction kinetics of the synthetic calibrator and the biological sample.
| Potential Cause | Recommended Solution |
| Different reaction kinetics | Ensure that the incubation times are strictly adhered to as specified in the assay protocol. Even small deviations can lead to significant differences in the readings between the DMF standard and the serum samples.[2] |
| Matrix effects | The composition of the standard matrix should ideally match that of the samples. The presence of albumin in the matrix can influence the reduction of NBT by DMF.[6] Consider preparing the DMF standards in a solution with a similar protein concentration to your samples. |
| Spectral differences | The formazan product from the NBT reduction can have different spectral characteristics depending on whether it's generated from DMF or serum fructosamine. This has been linked to the solubility of the diformazan. Adding a surfactant like Triton (B1239919) X-100 (e.g., 20 g/L) to the reagent buffer can help to correct this anomaly and enhance the response.[5] |
Issue 2: High background or non-specific signal in the assay.
High background can mask the true signal from fructosamine and lead to inaccurate measurements.
| Potential Cause | Recommended Solution |
| Endogenous reducing substances | Serum and plasma contain other substances that can reduce NBT, such as ascorbic acid (Vitamin C), glutathione, and urate, leading to falsely elevated fructosamine levels.[6] Many commercial kits include a "sample cleaning mix" or "thiol blocking reagent" to minimize these interferences. Ensure these are used as per the protocol.[9][10][11] |
| Lipemia or Bilirubin (B190676) | High levels of lipids (lipemia) can cause a negative interference, while high levels of bilirubin can cause a positive interference.[6] If possible, use samples from fasting subjects to minimize lipemia. If high bilirubin is suspected, it should be noted as a potential interferent. |
| Hemolysis | Hemolyzed samples can lead to falsely low fructosamine results.[6] It is crucial to use non-hemolyzed samples for the assay. Visually inspect samples for any signs of hemolysis before starting the experiment. |
Issue 3: Poor reproducibility of results.
Inconsistent results can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Temperature fluctuations | Colorimetric fructosamine assays are sensitive to changes in ambient temperature.[6] Ensure that all reagents and plates are equilibrated to the specified temperature (usually 37°C) before starting the assay and that the incubation steps are carried out in a temperature-controlled environment.[9][11] |
| Inconsistent timing | As mentioned, timing is critical. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure uniform incubation times across the plate.[9][11] |
| Improper mixing | Inadequate mixing of reagents and samples can lead to localized differences in reaction rates. Ensure thorough mixing after each reagent addition as per the protocol.[9][10] |
Experimental Protocols
Key Experiment: NBT-Based Fructosamine Assay
This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's protocol for your assay.
1. Reagent Preparation:
-
Fructosamine Assay Buffer: Typically a carbonate buffer with a pH around 10.8.
-
NBT Reagent: Nitroblue tetrazolium in a suitable solvent.
-
Calibrator: A known concentration of this compound (DMF).
-
(Optional) Thiol Blocking Reagent/Sample Cleaning Mix: To reduce interference from endogenous reducing agents.
2. Assay Procedure:
-
Add samples and calibrators to the wells of a 96-well microplate.
-
If using, add the Thiol Blocking Reagent and/or Sample Cleaning Mix to the wells containing samples and calibrators.
-
Add the NBT reagent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes), protected from light. This pre-incubation helps to minimize interferences.
-
Initiate the main reaction by adding the Fructosamine Assay Buffer.
-
Incubate at 37°C, protected from light.
-
Measure the absorbance at 530 nm at two specific time points (e.g., 5 and 15 minutes after adding the assay buffer).[10]
3. Data Analysis:
-
Calculate the change in absorbance (ΔA) between the two time points for each well.
-
Subtract the ΔA of the blank (if any) from the ΔA of the samples and calibrators.
-
Plot a standard curve of ΔA versus the concentration of the DMF calibrator.
-
Determine the fructosamine concentration in the samples from the standard curve.
Visualizations
Caption: A generalized workflow for a typical NBT-based fructosamine assay.
Caption: Signaling pathway illustrating true signal and common interferences in the NBT-based fructosamine assay.
References
- 1. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Influence of timing in the fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane permeabilization induced by Triton X-100: The role of membrane phase state and edge tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of albumin and detergent on the reduction of NBT by 1-deoxy-1-morpholinofructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catachem.com [catachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of triton X-100 to overcome the inhibition of fructosyltransferase by SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Some problems in standardization of fructosamine tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Optimizing incubation time for glycation assays with DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro glycation assays. The focus is on optimizing incubation times and addressing common issues, including the use of dimethylformamide (DMF) as a solvent for test compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an in vitro glycation assay?
A1: The incubation time for a glycation assay can vary significantly, ranging from a few hours to several weeks.[1][2][3][4] The optimal time depends on the specific reactants and the stage of glycation being studied.
-
Early-stage glycation (Fructosamine formation): Shorter incubation times are generally sufficient.
-
Advanced Glycation End-product (AGE) formation: Longer incubation periods are typically required, often spanning days or weeks, to allow for the complex series of reactions that form AGEs.[1][2] For example, detecting fluorescent AGEs from a Bovine Serum Albumin (BSA)-glucose reaction may require 1 to 4 weeks of incubation at 37°C.[1]
Q2: What are the key factors that influence the incubation time required for a glycation assay?
A2: Several factors influence the rate of glycation and thus the necessary incubation time:
-
Reactants: The type of sugar and protein used significantly impacts the reaction rate. For instance, fructose (B13574) is more reactive than glucose.
-
Concentration of Reactants: Higher concentrations of protein and sugar will generally lead to a faster glycation rate.
-
Temperature: Increasing the temperature accelerates the glycation process. Assays are commonly performed at 37°C to simulate physiological conditions.[1][5]
-
pH: The pH of the reaction buffer can affect the rate of glycation. A physiological pH of 7.4 is standard for most assays.[1][6]
-
Oxygen Levels: The presence of oxygen can influence the formation of certain types of AGEs through a process known as glycoxidation.
Q3: Can I use DMF to dissolve my test compound for a glycation assay?
A3: Yes, DMF can be used as a solvent for test compounds that have poor solubility in aqueous solutions.[7][8] However, it is crucial to use a minimal amount of DMF and to include appropriate solvent controls in your experiment. DMF can be toxic to cells and may affect protein structure, so its final concentration in the assay should be kept as low as possible.[9][10]
Q4: What is a typical experimental setup for a glycation assay?
A4: A common in vitro glycation assay involves incubating a protein (like BSA) with a reducing sugar (such as glucose or fructose) in a phosphate (B84403) buffer at a controlled temperature (usually 37°C).[1][5] Inhibitory compounds, dissolved in an appropriate solvent, are added to this mixture. The formation of glycation products is then measured at different time points using methods like fluorescence spectroscopy to detect fluorescent AGEs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Glycation Signal | Incubation time is too short. | Increase the incubation time and measure at multiple time points. |
| Concentration of reactants (protein/sugar) is too low. | Increase the concentration of the protein and/or sugar. | |
| Assay temperature is too low. | Ensure the incubator is set to and maintaining the correct temperature (typically 37°C). | |
| Incorrect fluorescence excitation/emission wavelengths. | Consult literature for the appropriate wavelengths for the specific AGEs you are measuring. For BSA-glucose, common wavelengths are Ex: 370 nm / Em: 440 nm.[1] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Temperature fluctuations in the incubator. | Use a calibrated incubator and avoid frequent opening of the door. | |
| Evaporation from wells during long incubation. | Use plate sealers to minimize evaporation. | |
| Test Compound Precipitates in Assay | Poor solubility of the compound in the aqueous buffer. | Dissolve the compound in a small amount of an organic solvent like DMF or DMSO before adding it to the assay buffer. Ensure the final solvent concentration is low (e.g., <1%). |
| The compound is unstable in the assay buffer. | Check the stability of your compound under the assay conditions (pH, temperature) over time. | |
| Unexpected Results with DMF as a Solvent | DMF is affecting protein structure. | DMF can denature proteins, potentially altering glycation sites.[9] Run a control with just the protein and DMF to assess its effect on protein structure (e.g., using circular dichroism). |
| DMF is interfering with the assay signal. | Include a solvent control (assay buffer + DMF without the test compound) to determine if DMF itself contributes to the signal (e.g., fluorescence). | |
| DMF concentration is too high. | Minimize the final concentration of DMF in the assay. Perform a dose-response experiment to find the highest tolerable concentration of DMF that does not affect the assay outcome. |
Experimental Protocols
Standard In Vitro Glycation Assay (BSA-Glucose Model)
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 100 mM phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 500 mM solution of D-glucose in PBS.
-
Prepare a 0.02% (w/v) sodium azide (B81097) solution in PBS to prevent microbial growth.
-
Dissolve the test inhibitor compound in a minimal amount of DMF or another suitable solvent to create a concentrated stock solution.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 100 µL BSA solution + 50 µL glucose solution + 50 µL test compound dilution.
-
Control (glycated): 100 µL BSA solution + 50 µL glucose solution + 50 µL solvent (e.g., DMF) without the test compound.
-
Blank (non-glycated): 100 µL BSA solution + 50 µL PBS + 50 µL solvent.
-
Add sodium azide to each well to a final concentration of 0.02%.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C for 1 to 4 weeks. Monitor the reaction at various time points (e.g., weekly).
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a microplate reader.[1]
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_blank) - (Fluorescence_test - Fluorescence_blank)] / (Fluorescence_control - Fluorescence_blank) * 100
-
Data Presentation
Table 1: Example Incubation Times for Different Glycation Models
| Protein | Glycating Agent | Concentration | Temperature | Incubation Time | Detection Method |
| Bovine Serum Albumin (BSA) | Glucose | BSA: 10 mg/mL, Glucose: 50 mM | 37°C | 1-4 weeks | Fluorescence (Ex: 370 nm, Em: 440 nm)[1] |
| Hen Egg Lysozyme (HEL) | Methylglyoxal (MGO) | HEL: 1.0 mg/mL, MGO: 0.5 mM | 37°C | 1 week | Fluorescence (Ex: 320 nm, Em: 390 nm)[1] |
| Human Serum Albumin (HSA) | Glucose | Not specified | 37°C | 35 days | Fluorescence Spectroscopy[2] |
Table 2: Effect of DMF on Protein Stability (Example Data)
| Protein | DMF Concentration | Effect on Stability | Reference |
| TNF-α | 5% | ~7% decrease in absorbance at 280 nm | [8] |
| TNF-α | 10% | ~10% decrease in absorbance at 280 nm | [8] |
| Green Fluorescent Protein (GFP) | Not specified | Improved digestion (denaturation) | [11] |
| Avidin | >4% (v/v) | Destabilizes the tetramer | [12] |
Visualizations
References
- 1. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation | MDPI [mdpi.com]
- 2. Inhibition of fluorescent advanced glycation end products (AGEs) of human serum albumin upon incubation with 3-β-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Methods for the Rapid Formation and Prevention of Advanced Glycation End Products (AGEs) In Vitro by Coupling to the Hypoxanthine/Xanthine Oxidase Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycation of antibodies: Modification, methods and potential effects on biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Deoxy-1-morpholino-D-fructose (DMF) Assays
This guide provides troubleshooting for common issues encountered when generating a standard curve for 1-Deoxy-1-morpholino-D-fructose (DMF), a compound frequently used in glycation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my DMF standard curve not linear (Low R² value)?
A low coefficient of determination (R²) indicates that the data points do not fit well to a linear regression model.[1] This is a common issue that can arise from several sources.
Answer:
Poor linearity in a standard curve, often indicated by an R² value below 0.99, can compromise the accuracy of your unknown sample quantification.[2] Several factors during reagent preparation and experimental execution can contribute to this issue.
Troubleshooting Steps:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a primary cause of non-linearity.[3] Even small pipetting errors can propagate through the dilution series, leading to significant deviations.
-
Concentration Range: Ensure the concentration range of your standards is within the linear range of the assay.[3] At very high concentrations, detector saturation can occur, while at very low concentrations, the signal may be indistinguishable from the background noise, causing the curve to plateau.[3][4]
-
Reagent Preparation: Using improperly prepared or expired reagents can lead to inconsistent reactions.[5] Always prepare solutions fresh and ensure complete dissolution of the DMF standard.
-
Outliers: A single erroneous data point, or outlier, can significantly skew the R² value.[3]
Data Comparison: Good vs. Poor Standard Curve
| Concentration (µM) | Absorbance (Good Curve) | Absorbance (Poor Curve) |
| 0 | 0.051 | 0.065 |
| 10 | 0.148 | 0.155 |
| 20 | 0.252 | 0.351 |
| 40 | 0.449 | 0.510 |
| 80 | 0.853 | 0.845 |
| 160 | 1.645 | 1.210 |
| R² Value | 0.9991 | 0.9152 |
Question 2: What causes high background absorbance in my blank wells?
High background noise can reduce the sensitivity and accuracy of the assay by masking the true signal from the analyte.[5]
Answer:
The "blank" or "zero standard" sample should contain all components of the reaction except for the DMF standard. Its absorbance value should be very low. High background can stem from contaminated reagents, improper plate washing, or issues with the spectrophotometer.
Troubleshooting Steps:
-
Reagent Contamination: Check all buffers and reagents for contamination. Prepare fresh solutions if contamination is suspected.
-
Incubation Time/Temperature: Inconsistent incubation times or temperatures can lead to variable background development. Ensure all wells are incubated for the same duration and at the specified temperature.
-
Instrument Calibration: Ensure the spectrophotometer is properly calibrated and zeroed using an appropriate blank solution before reading the plate.[5]
-
Plate Issues: Scratches or fingerprints on the microplate wells can interfere with absorbance readings.
Question 3: My replicate standard concentrations have high variability (%CV). What should I do?
High Coefficient of Variation (%CV) among replicates indicates poor precision and can be caused by several factors, including inconsistent pipetting and analyst variability.[6]
Answer:
High variability between replicates compromises the reliability of your standard curve. The %CV for your replicates should ideally be below 15%.
Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| High %CV in Replicates | Inaccurate/inconsistent pipetting.[7] | Use calibrated pipettes. Ensure proper technique (e.g., consistent speed, correct tip immersion). Perform a pipetting practice run with a colored dye to check for consistency. |
| Non-homogenous standard solutions. | Ensure each standard solution is thoroughly mixed by vortexing before pipetting into the wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. | |
| Poor R² Value (<0.99) | Incorrect serial dilution. | Prepare a fresh dilution series, paying close attention to each step. Use new pipette tips for each dilution. |
| Assay range is not linear.[3] | Adjust the concentration range of the standards. You may need to narrow the range or shift it higher or lower. | |
| High Background Signal | Reagent contamination.[8] | Prepare fresh reagents and buffers. Use high-purity water. |
| Insufficient plate washing. | If a wash step is part of the protocol, ensure it is performed thoroughly and consistently for all wells. |
Experimental Protocols
Protocol 1: Preparation of DMF Stock and Working Standards
This protocol describes how to prepare a stock solution and a set of working standards for generating a standard curve.
-
Prepare DMF Stock Solution (e.g., 10 mM):
-
Weigh an accurate amount of this compound powder (MW: 249.26 g/mol ).
-
Dissolve the powder in a high-purity solvent (e.g., methanol (B129727) or deionized water) to achieve the desired concentration.[9] For example, to make 10 mL of a 10 mM stock, dissolve 24.93 mg of DMF in 10 mL of solvent.
-
Vortex thoroughly until completely dissolved. Store at -20°C as recommended.[9]
-
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes for each standard concentration.
-
Prepare the highest concentration standard by diluting the stock solution.
-
Perform a serial dilution by transferring a defined volume from the previous, more concentrated tube into the next tube containing the appropriate amount of diluent (e.g., assay buffer). Use a fresh pipette tip for each transfer.
-
Visualizations and Workflows
A logical workflow is critical for diagnosing issues with your standard curve.
Caption: Troubleshooting workflow for standard curve variability.
Caption: General workflow for a colorimetric assay.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]
Technical Support Center: Advanced Glycation End-products (AGEs) Quantification
Welcome to the technical support center for the quantification of Advanced Glycation End-products (AGEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying AGEs?
A1: The primary methods for quantifying AGEs include Enzyme-Linked Immunosorbent Assay (ELISA), fluorescence spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] ELISA is often used for its high throughput and sensitivity in detecting specific AGEs like Nε-(carboxymethyl)lysine (CML).[1][2] Fluorescence spectroscopy is a non-invasive method that measures the characteristic fluorescence of certain AGEs.[3][4] LC-MS provides high specificity and the ability to quantify multiple AGEs simultaneously.[5]
Q2: How do I choose the right quantification method for my experiment?
A2: The choice of method depends on the specific research question, the type of sample, and the available equipment. For high-throughput screening of specific AGEs in biological fluids, ELISA is a suitable choice.[1][6] If you need to measure a broad range of fluorescent AGEs non-invasively, fluorescence spectroscopy is appropriate.[4] For detailed, quantitative analysis of specific, and often multiple, AGEs in complex samples, LC-MS is the gold standard.[5]
Q3: What are the critical factors for ensuring accuracy in AGEs quantification?
A3: Key factors for accuracy include proper sample preparation, the use of appropriate standards and controls, and careful calibration of instruments. For immunoassays like ELISA, antibody specificity and the potential for cross-reactivity are crucial considerations.[6] In all methods, minimizing variability through consistent pipetting, temperature control, and proper washing steps is essential.
Q4: Can solvents like Dimethylformamide (DMF) be used in AGEs quantification?
A4: Dimethylformamide (DMF) is a polar aprotic solvent that can be used in various stages of biochemical assays, primarily for dissolving reagents or in the preparation of conjugates for antibody production. While not commonly used to directly improve the accuracy of AGEs quantification itself, its solvent properties can be relevant in specific applications. However, the choice of solvent can influence the conformation of proteins and antibodies, potentially affecting assay results. Careful validation is required when incorporating any organic solvent into your workflow.
Troubleshooting Guides
This section provides solutions to common problems encountered during AGEs quantification experiments.
General Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent dispensing speed and tip immersion depth. |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates. | |
| Inadequate mixing of samples or reagents. | Thoroughly mix all solutions before adding them to the assay plate. | |
| Weak or No Signal | Incorrect wavelength settings on the reader. | Verify the excitation and emission wavelengths are correct for your assay. |
| Reagents are expired or were stored improperly. | Check the expiration dates and storage conditions of all kit components. | |
| Insufficient incubation times. | Optimize incubation times to allow for sufficient reaction to occur. | |
| High Background Signal | Insufficient washing steps. | Increase the number of wash cycles and ensure complete removal of residual liquid. |
| Cross-contamination of reagents. | Use fresh pipette tips for each reagent and sample. | |
| Non-specific binding of antibodies. | Use a blocking buffer appropriate for your assay to minimize non-specific interactions. |
Solvent-Related Issues (Including DMF)
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Reagents or Samples | Poor solubility of AGEs or other components in the assay buffer. | Consider the use of a small percentage of an organic solvent like DMF to improve solubility. However, this must be carefully validated to ensure it does not interfere with the assay. |
| Altered Antibody-Antigen Binding | The solvent (e.g., DMF) may alter the conformation of the antibody or antigen. | If using an organic solvent, perform validation experiments to assess its impact on antibody affinity and specificity. It has been shown that DMF can either increase or decrease the antigen-binding activity of monoclonal antibodies depending on the antibody subclass. |
| Inconsistent Results with Solvent Use | Degradation of the solvent over time. | DMF can degrade to form dimethylamine (B145610) and formic acid, which can affect experimental results. Use fresh, high-quality DMF and consider methods for regeneration if using older stock. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of common AGEs quantification methods.
| Method | Common Analytes | Detection Range | Advantages | Limitations |
| ELISA | CML, CEL, Total AGEs | 0.1 - 100 µg/mL | High sensitivity, high throughput, relatively low cost. | Antibody cross-reactivity, may not detect all AGEs. |
| Fluorescence Spectroscopy | Fluorescent AGEs (e.g., Pentosidine) | Arbitrary Fluorescence Units | Non-invasive, rapid. | Lacks specificity, can be affected by other fluorescent compounds. |
| LC-MS/MS | CML, CEL, MG-H1, and others | pmol to nmol range | High specificity, can quantify multiple AGEs, accurate. | Requires expensive equipment, complex sample preparation, lower throughput. |
Data compiled from various sources and represents typical ranges. Actual performance may vary depending on the specific assay and instrumentation.
Experimental Protocols
General Protocol for Competitive ELISA for AGEs
This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the commercial kit used.
-
Plate Coating: Coat a 96-well microplate with an AGE-conjugate solution (e.g., AGE-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add your standards and samples to the wells, followed immediately by the addition of an anti-AGE primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of AGEs in the sample.
Workflow for Sample Preparation for LC-MS Analysis
A generalized workflow for preparing biological samples for AGEs quantification by LC-MS.
-
Protein Precipitation: For serum or plasma samples, precipitate proteins using a solvent like acetonitrile.
-
Hydrolysis: Hydrolyze the protein pellet using strong acid (e.g., 6N HCl) at high temperature to release amino acids and AGEs.
-
Derivatization (Optional): Some methods may require derivatization of the AGEs to improve their chromatographic properties or ionization efficiency.
-
Solid-Phase Extraction (SPE): Clean up the sample using an SPE cartridge to remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system for separation and quantification.
Visualizations
AGEs Signaling Pathway
References
- 1. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Glycation End Products (AGEs) Assay Kit (ab273298) | Abcam [abcam.com]
- 4. diagnoptics.com [diagnoptics.com]
- 5. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
Technical Support Center: 1-Deoxy-1-morpholino-D-fructose (DMF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1-Deoxy-1-morpholino-D-fructose (DMF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF) and what are its primary applications?
A1: this compound (DMF) is a stable, synthetic fructosamine (B8680336), an Amadori product formed from the reaction of fructose (B13574) and morpholine.[1] It serves as a crucial standard in glycation assays and is widely used in research on advanced glycation end-products (AGEs).[2] Its primary applications include the development of glycation assays, biochemical elucidation of non-enzymatic protein glycation pathways, and as a model compound for studying protein-sugar interactions.[2]
Q2: How should I store and handle solid DMF?
A2: Solid this compound should be stored at -20°C to maintain its structural integrity.[2] It is a white to off-white powder.[3] For maximum product recovery, it is recommended to centrifuge the vial before opening the cap.[4]
Q3: What are the recommended solvents for dissolving DMF?
A3: DMF is soluble in methanol (B129727) at a concentration of 19.60–20.40 mg/mL, resulting in a clear to faintly yellow solution.[2] It is also reported to be soluble in pyridine (B92270) at 50 mg/mL.[5] For aqueous buffers, it is advisable to prepare fresh solutions for each experiment to minimize degradation.
Q4: Is DMF sensitive to light?
A4: Yes, it is recommended to protect DMF from light, especially when in solution.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using DMF, particularly in the context of its use as a standard in glycation assays like the Nitro Blue Tetrazolium (NBT) assay.
Inconsistent Standard Curve or Poor Reproducibility
Q5: My DMF standard curve is not linear or reproducible. What are the possible causes?
A5: Several factors can contribute to inconsistent standard curves. Please consider the following:
-
Improper Storage and Handling: Ensure that both the solid DMF and stock solutions are stored correctly (see Q2 and Table 1). Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solution Instability: DMF, as a fructosamine, can degrade in solution, especially at room temperature or in alkaline buffers. It is highly recommended to prepare fresh standards from a stock solution for each experiment.
-
Pipetting Errors: Ensure accurate pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Temperature Fluctuations: The NBT assay is sensitive to temperature.[6] Ensure that all reagents and the reaction plate are equilibrated to the specified assay temperature (e.g., 37°C) before starting the reaction.[6]
Issues with DMF Solutions
Q6: My DMF solution has turned a pale yellow. Can I still use it?
A6: A faint yellow color in freshly prepared solutions, particularly at higher concentrations in certain solvents like methanol or pyridine, is generally considered acceptable.[2][5] However, if a previously colorless solution develops a yellow or brownish hue over time, it may indicate degradation of the Amadori product, especially if exposed to heat, light, or non-neutral pH.[7] For sensitive quantitative assays, it is always best to use a freshly prepared, colorless to faintly yellow solution.
Q7: I am having trouble dissolving DMF in my aqueous buffer.
A7: While DMF is soluble in water, its solubility can be affected by the buffer composition and pH. If you encounter solubility issues, you can try the following:
-
Prepare a concentrated stock solution in methanol and then dilute it into your aqueous buffer. Ensure the final concentration of methanol does not interfere with your assay.
-
Gentle warming and vortexing can aid dissolution. However, avoid excessive heat as it can lead to degradation.[7]
Problems During the Glycation Assay (NBT Assay)
Q8: I am observing high background absorbance in my NBT assay.
A8: High background can be caused by several factors:
-
Interfering Substances: The NBT assay is prone to interference from other reducing agents present in the sample matrix. Common interferents include ascorbic acid (Vitamin C), uric acid, glutathione, and bilirubin.[8]
-
Reagent Quality: Ensure that the NBT reagent and other buffer components are of high quality and have not degraded.
-
Light Exposure: Protect the reaction from light as much as possible, as NBT is light-sensitive.[6]
Q9: My results are showing lower than expected fructosamine levels.
A9: This could be due to:
-
Sample Matrix Effects: EDTA and heparin plasma samples may yield lower fructosamine results compared to serum in the NBT assay.[8]
-
Haemolysis: The presence of hemolysis in samples can lead to falsely low results.[8]
-
Incorrect Reagent Concentrations: The reactivity of DMF is sensitive to the concentration of NBT in the assay.[9] Ensure the correct concentration is used as specified in your protocol.
-
pH of the Buffer: The NBT assay is performed under alkaline conditions (typically pH 10.4-10.8).[8][10] An incorrect pH can significantly impact the reaction rate.
Data Presentation
Table 1: Storage and Stability of this compound (DMF)
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light.[4] |
| Methanol Stock Solution | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6] |
| Aqueous Solution | 2-8°C | Up to 2 weeks | Prepare fresh for best results. Prone to degradation over time.[8] |
| Aqueous Solution | -20°C | Up to 5 weeks | May be subject to some in vitro glycation.[8][11] |
| Aqueous Solution | -70°C | Long-term | Preferred for long-term storage of aqueous solutions to minimize degradation.[11] |
Experimental Protocols
Protocol: Preparation of DMF Standards for Nitro Blue Tetrazolium (NBT) Assay
This protocol outlines the preparation of a standard curve using DMF for the colorimetric quantification of fructosamine.
Materials:
-
This compound (DMF) powder
-
Methanol, anhydrous
-
Assay Buffer (e.g., Carbonate buffer, pH 10.4)
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Preparation of a 10 mM DMF Stock Solution:
-
Accurately weigh out 2.49 mg of DMF powder (MW: 249.26 g/mol ).
-
Dissolve the powder in 1 mL of anhydrous methanol to obtain a 10 mM stock solution.
-
Vortex until fully dissolved. The solution should be clear to faintly yellow.
-
Store this stock solution in aliquots at -20°C for up to 2 months.
-
-
Preparation of Working Standards:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMF stock solution.
-
Perform serial dilutions of the stock solution with the assay buffer to prepare a series of working standards. For example, to prepare a 500 µM standard, mix 50 µL of the 10 mM stock with 950 µL of assay buffer.
-
A typical standard curve might range from 0 to 500 µmol/L.
-
-
Use in the NBT Assay:
Troubleshooting for this Protocol:
-
Precipitation upon dilution: If precipitation occurs when diluting the methanolic stock in the aqueous buffer, try increasing the initial dilution factor or ensuring the buffer is at room temperature.
-
Inconsistent dilutions: Ensure thorough mixing after each dilution step.
Visualizations
Signaling Pathways and Workflows
References
- 1. 6291-16-3 , this compound [chemsynlab.com]
- 2. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]
- 3. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. This compound CAS#: 6291-16-3 [m.chemicalbook.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acb.org.uk [acb.org.uk]
- 9. Effect of nitroblue tetrazolium concentration on the fructosamine assay for quantifying glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtest.com.br [labtest.com.br]
- 11. Stability of serum fructosamine during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Deoxy-1-morpholino-D-fructose storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of 1-Deoxy-1-morpholino-D-fructose (DMF). It includes troubleshooting guides and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Storage and Handling Best Practices
Proper storage and handling of this compound (DMF) are crucial for maintaining its integrity and ensuring the reliability of experimental results. DMF is a stable analog of fructosamine (B8680336) used in the development of glycation assays.[1]
Key Storage and Handling Recommendations:
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Long-term storage is recommended at -20°C. | [2] |
| Short-term Storage | May be stored at room temperature for short-term use only. | |
| Appearance | White to off-white powder. | [2] |
| Light Sensitivity | Store protected from light. | |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment such as eye shields and gloves. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF)?
A1: this compound (DMF) is a synthetic fructose-derivative that serves as a stable standard for fructosamine assays.[3] It is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins.[1]
Q2: What are the primary applications of DMF in research?
A2: DMF is primarily used in the development and standardization of glycation assays, particularly fructosamine assays.[1][3] These assays are important for monitoring glycemic control in diabetes research and for studying the role of advanced glycation end-products (AGEs) in various diseases.
Q3: What is the solubility of DMF?
A3: DMF is soluble in methanol (B129727) (19.60-20.40 mg/mL) and pyridine (B92270) (50 mg/mL), appearing as a clear, colorless to faintly yellow solution.[2]
Q4: What is the molecular weight and formula of DMF?
A4: The molecular formula of DMF is C₁₀H₁₉NO₆, and its molecular weight is 249.26 g/mol .[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using DMF, particularly in fructosamine assays.
Problem 1: Inconsistent or Inaccurate Fructosamine Assay Results
High variability or deviation from expected values in a fructosamine assay can stem from several factors.
| Potential Cause | Recommended Solution | Source(s) |
| Interference from Endogenous Substances | High levels of ascorbic acid (Vitamin C), bilirubin, or hemolysis in serum samples can interfere with the assay, leading to falsely elevated or lowered results. Ensure patients abstain from high-dose Vitamin C supplements 24 hours prior to sample collection. Avoid using hemolyzed samples. | [5] |
| Variable Serum Albumin Levels | Since fructosamine levels reflect glycated serum proteins, primarily albumin, variations in albumin concentration due to conditions like liver disease, nephrotic syndrome, or thyroid disease can affect the accuracy of the assay. Consider measuring and correcting for serum albumin levels. | [5] |
| Matrix Effects | The sample matrix can interfere with the assay. To minimize this, a standard addition method can be employed, where each sample is assayed with and without a known amount of DMF standard. | [6] |
| Temperature Sensitivity | Fructosamine assays can be sensitive to temperature fluctuations. Ensure that all reagents and samples are equilibrated to the recommended temperature before starting the assay and maintain a consistent temperature during incubation. | [7] |
Problem 2: Poor Solubility or Precipitation of DMF
Difficulty in dissolving DMF can lead to inaccurate standard concentrations.
| Potential Cause | Recommended Solution | Source(s) |
| Incorrect Solvent | Ensure the use of appropriate solvents such as methanol or pyridine. | [2] |
| Low Temperature of Solvent | Allow the solvent to reach room temperature before attempting to dissolve the DMF powder. | |
| Insufficient Mixing | Vortex or sonicate the solution to ensure complete dissolution. |
Experimental Protocols
Protocol: Preparation of DMF Standard for Fructosamine Assay
This protocol outlines the preparation of a stock solution and working standards of DMF for use in a colorimetric fructosamine assay based on the reduction of nitroblue tetrazolium (NBT).
Materials:
-
This compound (DMF) powder
-
Methanol or 0.9% NaCl solution
-
Fructosamine assay reagents (including NBT in a suitable buffer)
-
Microplate reader
-
Calibrated pipettes and sterile tubes
Procedure:
-
Preparation of DMF Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of DMF powder.
-
Dissolve the powder in an appropriate volume of methanol or 0.9% NaCl to achieve a 10 mM concentration. For example, dissolve 2.493 mg of DMF in 1 mL of solvent.
-
Mix thoroughly by vortexing until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the DMF stock solution with the assay buffer to create a series of working standards with known concentrations (e.g., 0, 0.5, 1, 2, 4, 8 mM).
-
Ensure accurate pipetting and thorough mixing at each dilution step.
-
-
Fructosamine Assay Procedure (Example):
-
Pipette a specific volume of each working standard, control, and unknown sample into separate wells of a microplate.
-
Add the NBT reagent to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the working standards against their known concentrations.
-
Determine the concentration of fructosamine in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Diagram 1: Maillard Reaction Pathway
This diagram illustrates the initial stages of the Maillard reaction, leading to the formation of a fructosamine, which is the principle behind glycation assays.
Diagram 2: Experimental Workflow for Fructosamine Assay
This diagram outlines the key steps in a typical fructosamine assay using DMF as a standard.
Diagram 3: Logical Troubleshooting Workflow for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent results in a fructosamine assay.
References
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. acb.org.uk [acb.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Assay of serum fructosamine that minimizes standardization and matrix problems: use to assess components of biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Minimizing Variability in Glycation Inhibition Assays
Welcome to the technical support center for glycation inhibition assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the precision, reproducibility, and reliability of your experimental results.
General Questions & Assay Fundamentals
Q1: What is a glycation inhibition assay and what does it measure?
A glycation inhibition assay is an in vitro method used to screen for compounds that can prevent the non-enzymatic reaction between reducing sugars (like glucose or fructose) and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This reaction, known as the Maillard reaction, leads to the formation of a diverse group of molecules called Advanced Glycation End-products (AGEs).[1][2][4] The assay typically measures the formation of fluorescent AGEs, as many of these products exhibit characteristic fluorescence.[5][6][7] A decrease in fluorescence intensity in the presence of a test compound indicates its inhibitory potential.[8][9]
Q2: What are the primary sources of variability in these assays?
Variability in glycation inhibition assays can arise from multiple factors, including:
-
Reagent Preparation and Quality: Inconsistent concentrations, purity of proteins (e.g., Bovine Serum Albumin, BSA), and reactivity of sugars.[10][11]
-
Pipetting and Mixing: Inaccurate dispensing of reagents or insufficient mixing within microplate wells can lead to high well-to-well variability.[10][12]
-
Incubation Conditions: Fluctuations in temperature and inconsistent incubation times can significantly alter the rate of glycation.[1][3][13]
-
Instrumentation Settings: Improper microplate reader settings, such as incorrect excitation/emission wavelengths or gain settings, can affect signal detection.[12][14]
-
Interference from Test Compounds: Test compounds may possess intrinsic fluorescence or antioxidant properties that interfere with the assay readout.[15]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments.
High Background or Blank Readings
Q3: My negative control (protein + sugar) shows very high fluorescence, making it difficult to detect inhibition. What's causing this?
High background fluorescence is a common issue that can mask the inhibitory effects of your test compounds. The primary causes and solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| Reagent Contamination | Buffers, protein stocks, or sugar solutions may be contaminated with fluorescent impurities. | Prepare all solutions fresh using high-purity reagents and ultrapure water.[11] Filter-sterilize solutions if necessary. |
| Sub-optimal Wavelengths | The chosen excitation/emission wavelengths may be capturing non-specific fluorescence. | Optimize wavelengths by running a spectral scan of your control wells to identify the peak fluorescence of the AGEs being formed. Common pairs include ~370 nm excitation and ~440 nm emission for vesperlysine-like AGEs or ~335 nm excitation and ~385 nm emission for pentosidine-like AGEs.[15][16] |
| Extended Incubation | Overly long incubation times or excessively high temperatures can lead to a very strong glycation reaction.[17] | Reduce the incubation time or temperature. A time-course experiment is recommended to find the linear range of AGE formation.[2] |
| Microplate Type | Using clear or white microplates for fluorescence assays can increase background signal.[12][14] | Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[14] |
Inconsistent Replicates
Q4: I'm seeing high variability between my replicate wells. How can I improve consistency?
Inconsistent replicates undermine the statistical significance of your results. This issue often stems from technical errors during assay setup.[10]
| Potential Cause | Explanation | Recommended Solution |
| Pipetting Inaccuracy | Small errors in pipetting volumes, especially of concentrated test compounds, can lead to large variations.[10][12] | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize pipetting steps. |
| Insufficient Mixing | Failure to adequately mix the reagents within each well can result in a non-uniform reaction. | After adding all reagents, gently tap the plate or use an orbital shaker at a low speed for 30-60 seconds to ensure homogeneity. Avoid vigorous shaking that could cause splashing. |
| Edge Effects | Wells on the outer edges of the microplate are prone to faster evaporation, concentrating the reactants and altering the reaction rate.[18] | Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.[18] |
| Temperature Gradients | Uneven temperature across the microplate during incubation can cause different reaction rates in different wells.[10] | Ensure the incubator provides uniform heating. Allow the plate to equilibrate to the incubation temperature before starting the measurement. |
Interference from Test Compounds
Q5: My test compound appears to be a potent inhibitor, but I suspect it's interfering with the assay. How can I check for this?
It is crucial to run proper controls to rule out assay interference. Test compounds can interfere by having intrinsic fluorescence or by quenching the fluorescence of AGEs.
Recommended Controls:
-
Compound Fluorescence Control: Incubate the test compound in the assay buffer without BSA and sugar. Measure its fluorescence at the assay wavelengths. A high signal indicates intrinsic fluorescence.
-
Quenching Control: Prepare a fully glycated sample (BSA + sugar, incubated). At the time of reading, add your test compound and immediately measure the fluorescence. A significant drop in fluorescence compared to the glycated sample without the compound suggests quenching.
Experimental Protocols
Standard BSA-Fructose Glycation Inhibition Assay
This protocol is a widely used method for screening potential glycation inhibitors.
1. Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 7.4.
-
BSA Solution: Dissolve Bovine Serum Albumin in PB to a final concentration of 20 mg/mL.
-
Fructose Solution: Dissolve D-Fructose in PB to a final concentration of 1 M.
-
Test Compound Stock: Dissolve test compounds in a suitable solvent (e.g., DMSO, water) at a high concentration.
-
Positive Control: Prepare a solution of Aminoguanidine (a known glycation inhibitor) in PB.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of BSA solution to each well.
-
Add 25 µL of the test compound solution (or positive control, or solvent for negative control).
-
Add 25 µL of Fructose solution to initiate the reaction.
-
Final concentrations in well: 10 mg/mL BSA, 0.5 M Fructose.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C or 50°C for 24-72 hours in the dark.[2][19] Incubation at a higher temperature like 50°C can accelerate AGE formation, with 6 hours of incubation being comparable to 24 hours at 37°C.[2]
3. Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: 360-370 nm
4. Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_negative_control)] * 100[8]
Quantitative Data Summary
Effect of Incubation Conditions on Glycation
The rate of AGE formation is highly dependent on experimental conditions. The following table summarizes the impact of key parameters.
| Parameter | Condition | Effect on Glycation Rate | Reference |
| Temperature | 37°C vs. 60°C | Glycation, oxidation, and aggregation are significantly higher at 60°C compared to 37°C. | [1] |
| 37°C vs. 50°C | AGE formation at 50°C for 6 hours is comparable to 24 hours at 37°C. | [2] | |
| Sugar Type | Fructose vs. Glucose | Fructose is a more potent glycating agent than glucose. | [22] |
| pH | Neutral (7.0-7.4) | Neutral pH conditions enhance the formation of early glycation products (Schiff bases). | [13] |
| Concentration | High Sugar Conc. | Higher concentrations of reducing sugars (e.g., 300-500 mM glucose) increase the rate of glycation. | [13] |
Understanding the Glycation Process
Glycation is a multi-stage process that begins with the formation of a Schiff base and progresses through rearrangements to form stable, cross-linked AGEs. Inhibitors can act at various stages of this pathway.
References
- 1. sensusimpact.com [sensusimpact.com]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Glycation of antibodies: Modification, methods and potential effects on biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent advanced glycation end-products (ages) detected by spectro-photofluorimetry, as a screening tool to detect diabetic microvascular complications [scirp.org]
- 7. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Advanced Glycation End-Product Formation by High Antioxidant-Leveled Spices Commonly Used in European Cuisine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. siriusgenomics.com [siriusgenomics.com]
- 12. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 1-Deoxy-1-morpholino-D-fructose (DMF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-Deoxy-1-morpholino-D-fructose (DMF).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common purity issues and experimental challenges encountered with synthetic DMF.
Synthesis & Purification
Q1: My DMF synthesis resulted in a low yield and a brownish, sticky product instead of a white powder. What went wrong?
A1: This is a common issue often related to reaction conditions and purification. Here are the likely causes and troubleshooting steps:
-
Excessive Heat: Overheating during the reaction can lead to caramelization of fructose (B13574) and degradation of the Amadori product (DMF), resulting in the brown coloration.
-
Solution: Carefully control the reaction temperature. A water bath is recommended for stable heating. Refer to the detailed synthesis protocol below for recommended temperature ranges.
-
-
Incorrect pH: The reaction of fructose with morpholine (B109124) is pH-sensitive. A slightly acidic to neutral pH is generally optimal for the initial condensation and subsequent Amadori rearrangement.
-
Solution: Monitor and adjust the pH of the reaction mixture.
-
-
Inefficient Purification: Residual unreacted starting materials (fructose, morpholine) and side-products can result in a sticky, impure product.
-
Solution: Multiple recrystallizations or column chromatography may be necessary. Refer to the purification protocol for guidance on solvent systems.
-
Q2: After purification, I suspect my DMF sample is still contaminated with unreacted fructose. How can I detect this?
A2: Unreacted fructose is a common impurity. Here’s how you can detect it:
-
Thin-Layer Chromatography (TLC): Fructose and DMF will have different Rf values. A spot corresponding to the Rf of a fructose standard in your purified sample indicates contamination.
-
¹H NMR Spectroscopy: Fructose has characteristic anomeric proton signals that will be absent in a pure DMF spectrum. Look for multiple signals in the 4.5-5.5 ppm range that do not correspond to DMF.
Q3: What are the most likely side-products in my DMF synthesis?
A3: Besides unreacted starting materials, you may encounter:
-
Di-fructosyl Morpholine: Reaction of a second fructose molecule with the already formed DMF.
-
Degradation Products: Formed if the reaction is heated for too long or at too high a temperature. These can include various dicarbonyl compounds and organic acids.[1]
-
Heyns Rearrangement Products: Isomers of the Amadori product that can form under certain conditions.
Analytical & Purity Issues
Q4: I'm seeing a broad or tailing peak for DMF in my Reverse-Phase HPLC analysis. What could be the cause?
A4: Peak broadening or tailing in HPLC can be caused by several factors when analyzing polar compounds like DMF:
-
Secondary Interactions: Residual silanols on the C18 column can interact with the polar hydroxyl groups of DMF, causing peak tailing.
-
Solution: Use an end-capped column. Adding a small amount of a competitive amine (like triethylamine) to the mobile phase can also help.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal.
-
Solution: Adjust the mobile phase composition. For highly polar compounds like DMF, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique than reverse-phase.
-
Q5: My ¹H NMR spectrum of DMF shows more peaks than expected. How do I interpret this?
A5: The ¹H NMR spectrum of DMF can be complex due to the presence of different tautomers (cyclic and open-chain forms) in equilibrium in solution. However, a pure sample should show a consistent pattern. Unexpected peaks could be:
-
Solvent Impurities: Residual solvents from purification (e.g., ethanol, ethyl acetate).
-
Unreacted Starting Materials: As mentioned in Q2.
-
Degradation Products: If the sample has been stored improperly or for a long time.
Q6: How should I properly store synthetic DMF to maintain its purity?
A6: DMF, like many carbohydrate derivatives, is sensitive to heat and moisture.
-
Storage Conditions: Store in a tightly sealed container at -20°C.[2]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
Data Presentation: Purity Analysis
The following table summarizes typical data for DMF purity analysis.
| Analytical Method | Parameter | Typical Value/Observation for High-Purity DMF | Potential Indication of Impurity |
| Thin-Layer Chromatography (TLC) | Rf Value | A single, well-defined spot. | Multiple spots, streaking. |
| High-Performance Liquid Chromatography (HPLC) | Purity by Area % | ≥98% | Multiple peaks, peak tailing, or fronting. |
| ¹H NMR Spectroscopy | Spectral Integrity | Clean spectrum matching reference data. | Presence of signals from unreacted fructose, morpholine, or solvents. |
| Melting Point | Melting Range | 147 °C | Broad or depressed melting range. |
Experimental Protocols
Protocol 1: Synthesis of this compound (DMF)
This protocol describes a common method for the synthesis of DMF from D-fructose and morpholine.
-
Dissolution: Dissolve D-fructose (1 equivalent) in a minimal amount of water.
-
Addition of Morpholine: Add morpholine (1.1 equivalents) to the fructose solution with stirring.
-
Reaction: Heat the mixture in a water bath at 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure DMF as a white crystalline powder.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for the HPLC analysis of DMF.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of DMF in the initial mobile phase.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for DMF Synthesis and Purification.
Troubleshooting Purity Issues
Caption: Troubleshooting Purity Issues with Synthetic DMF.
Signaling Pathway: AGE-RAGE Interaction
DMF is used in glycation assays to study the formation of Advanced Glycation End-products (AGEs). AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering downstream signaling pathways implicated in various diseases.
Caption: Simplified AGE-RAGE Signaling Pathway.
References
Technical Support Center: Glycation Studies Using DMF
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering unexpected results in glycation studies involving N,N-Dimethylformamide (DMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is DMF sometimes used as a solvent in in vitro glycation studies?
A1: DMF is a polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic compounds and certain proteins. It is sometimes employed in glycation studies with the aim of dissolving non-polar compounds or specific formulations that are not soluble in aqueous buffers.
Q2: What are the primary unexpected results observed when using DMF in glycation studies?
A2: Researchers may observe lower than expected levels of glycation, the appearance of unexpected protein modifications, and interference with analytical methods. These issues can arise from the chemical properties of DMF and its degradation products.
Q3: Can DMF directly interfere with the glycation process?
A3: Yes. DMF can act as a formylating agent, reacting with the primary and secondary amino groups on proteins, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group.[1][2][3] This formylation reaction competes with the desired glycation reaction, where reducing sugars react with the same amino groups. This competition can lead to an underestimation of the true glycation potential of a substance.
Q4: How does the stability of DMF affect glycation experiments?
A4: DMF can decompose, particularly at elevated temperatures, to form dimethylamine (B145610) and formaldehyde (B43269). Formaldehyde is a highly reactive aldehyde that can non-specifically modify proteins by reacting with amino, sulfhydryl, and guanidinium (B1211019) groups, leading to protein cross-linking and the formation of various adducts.[4][5][6][7][8] These modifications can interfere with the analysis of advanced glycation end products (AGEs) and may be misinterpreted as glycation products.
Q5: Can DMF interfere with common analytical methods used to measure glycation?
A5: Yes, DMF and its degradation products can interfere with analytical techniques. For instance, in fluorescence-based assays used to measure AGEs, DMF or its impurities might possess intrinsic fluorescence or quench the fluorescence of AGEs, leading to inaccurate quantification. In mass spectrometry, formylation of proteins by DMF will result in a mass shift that could be mistaken for other post-translational modifications.[4][6][7][8] Furthermore, degradation products of DMF could introduce artifact peaks.
Troubleshooting Guide
Issue 1: Lower than Expected Glycation Levels
Possible Cause:
-
Competitive Formylation: DMF may be formylating the amino groups on the protein, reducing the available sites for glycation.[1][2][3]
-
Protein Conformational Changes: DMF as a solvent may alter the protein's three-dimensional structure, potentially masking glycation sites that would otherwise be accessible in an aqueous environment.
Troubleshooting Steps:
-
Solvent Comparison Study: Perform a parallel experiment using a more inert solvent system, such as a phosphate-buffered saline (PBS), to serve as a baseline for "normal" glycation levels.
-
Mass Spectrometry Analysis: Analyze your protein sample treated with DMF alone (without a reducing sugar) by mass spectrometry to detect any mass increases corresponding to formylation (+28 Da).
-
Alternative Solvents: Consider using alternative polar aprotic solvents with lower reactivity, such as dimethyl sulfoxide (B87167) (DMSO), or explore the use of co-solvents like ethanol (B145695) in aqueous buffers if solubility is an issue.
Issue 2: Appearance of Unidentified Peaks in Mass Spectrometry
Possible Cause:
-
Protein Formylation: A mass addition of 28 Da (or multiples thereof) on lysine or N-terminal residues may indicate formylation by DMF.
-
Formaldehyde-Induced Modifications: Degradation of DMF to formaldehyde can lead to various adducts and cross-links, resulting in a complex mixture of modified proteins with different masses.[4][5][6][7][8]
-
Solvent Adducts: In electrospray ionization mass spectrometry, solvent molecules can sometimes form adducts with the analyte ions.
Troubleshooting Steps:
-
Control Samples: Run control samples including:
-
Protein + DMF (no sugar)
-
Protein + Buffer (no sugar, no DMF)
-
Sugar + DMF (no protein)
-
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the modified peptides and pinpoint the exact mass of the modification and the modified amino acid residue.
-
Database Search: Search your mass spectrometry data against a database that includes common chemical modifications, including formylation and formaldehyde adducts.
Issue 3: Inconsistent Results in Fluorescence-Based AGE Assays
Possible Cause:
-
Autofluorescence/Quenching: DMF or its impurities may be fluorescent at the excitation and emission wavelengths used for AGE detection (typically around 370 nm excitation and 440 nm emission), leading to high background noise or quenching of the AGE-specific signal.[9][10][11]
-
Interfering Reactions: Side reactions caused by DMF or its degradation products might generate fluorescent compounds that are not true AGEs.
Troubleshooting Steps:
-
Solvent Blank: Measure the fluorescence of DMF alone at the assay wavelengths to check for background signal.
-
Quenching Control: Spike a known amount of a standard AGE (e.g., AGE-BSA) into DMF and compare its fluorescence to the same amount in a non-interfering buffer to assess quenching effects.
-
Use of Alternative Solvents: If significant interference is observed, switch to a non-fluorescent solvent system for the assay.
Data Presentation: Potential Effects of DMF on Glycation Analysis
| Parameter | Expected Result in Aqueous Buffer | Potential Unexpected Result in DMF | Rationale for Discrepancy |
| Extent of Glycation | High | Low | Competitive formylation of amino groups by DMF. |
| Mass Spectrometry | Mass addition of +162 Da (hexose) | Mass addition of +28 Da (formyl) and other unexpected masses | Formylation by DMF and side reactions from its degradation products (e.g., formaldehyde). |
| Fluorescence Assay | Signal correlates with AGE formation | High background, low signal, or non-linear response | Intrinsic fluorescence of DMF/impurities or quenching of AGE fluorescence. |
| Protein Integrity | Maintained (depending on conditions) | Potential for cross-linking and aggregation | Formation of formaldehyde from DMF degradation. |
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) in an Aqueous System (Control)
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a 1 M solution of D-glucose in 0.1 M phosphate buffer.
-
-
Glycation Reaction:
-
In a sterile microcentrifuge tube, mix 500 µL of the BSA solution with 500 µL of the D-glucose solution.
-
A control sample should be prepared by mixing 500 µL of the BSA solution with 500 µL of the phosphate buffer.
-
-
Incubation:
-
Incubate the tubes at 37°C for 1-4 weeks in the dark.
-
-
Analysis:
-
At various time points, take aliquots for analysis by:
-
Fluorescence Spectroscopy: Dilute the sample in phosphate buffer and measure the fluorescence at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[11]
-
SDS-PAGE: To observe protein cross-linking and changes in molecular weight.
-
LC-MS/MS: For identification and quantification of specific glycation sites after proteolytic digestion.
-
-
Protocol 2: Troubleshooting Glycation Study - Comparative Analysis with an Alternative Solvent (DMSO)
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 M solution of D-glucose in 0.1 M phosphate buffer.
-
Prepare the test compound in 100% DMSO.
-
-
Glycation Reaction Setup:
-
Test Reaction: In a sterile microcentrifuge tube, combine 450 µL of the BSA solution, 450 µL of the D-glucose solution, and 100 µL of the test compound in DMSO.
-
Solvent Control: Combine 450 µL of the BSA solution, 450 µL of the D-glucose solution, and 100 µL of 100% DMSO.
-
Aqueous Control: Combine 450 µL of the BSA solution, 450 µL of the D-glucose solution, and 100 µL of phosphate buffer.
-
-
Incubation:
-
Incubate all tubes at 37°C for the desired duration (e.g., 1-4 weeks) in the dark.
-
-
Analysis:
-
Perform the same analyses as in Protocol 1 (Fluorescence Spectroscopy, SDS-PAGE, LC-MS/MS) for all reaction setups.
-
Compare the results from the DMSO-containing samples to the aqueous control to evaluate the effect of the solvent on the glycation reaction.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions | UBC Chemistry [chem.ubc.ca]
- 9. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced glycation end product (AGE): characterization of the products from the reaction between D-glucose and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Deoxy-1-morpholino-D-fructose and Aminoguanidine as Glycation Inhibitors
In the landscape of therapeutic strategies targeting the prevention of advanced glycation end products (AGEs), both 1-Deoxy-1-morpholino-D-fructose (DMF) and aminoguanidine (B1677879) (AG) have emerged as compounds of significant interest to the scientific community. This guide provides a detailed comparison of their performance as glycation inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Overview of Glycation and Inhibition
Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. This process leads to the formation of a Schiff base, which rearranges to a more stable Amadori product. Subsequent reactions involving oxidation, dehydration, and cyclization result in the irreversible formation of AGEs. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, neurodegenerative disorders, and aging. Glycation inhibitors aim to interfere with this process at various stages.
dot
Alternative standards to 1-Deoxy-1-morpholino-D-fructose in fructosamine assays
For researchers, scientists, and drug development professionals engaged in glycemic control monitoring, the fructosamine (B8680336) assay is a valuable tool providing a snapshot of average blood glucose levels over the preceding two to three weeks. The accuracy of this assay is critically dependent on the reliability of the calibrator used. For years, 1-Deoxy-1-morpholino-D-fructose (1-DMF) has been a widely utilized standard. However, its limitations, including sensitivity to reaction conditions, have spurred the investigation into alternative standards. This guide provides an objective comparison of 1-DMF with its primary alternatives, supported by available experimental data and detailed methodologies.
The Fructosamine Assay: A Quick Overview
The most common method for fructosamine determination is a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT). In an alkaline environment, the ketoamine group of fructosamines reduces the yellow NBT to a purple formazan (B1609692) dye. The rate of formazan formation is directly proportional to the fructosamine concentration in the sample.
Comparison of Fructosamine Assay Standards
The choice of calibrator is paramount for the accuracy and reproducibility of the fructosamine assay. Below is a comparison of 1-DMF and its notable alternatives.
| Standard | Description | Advantages | Disadvantages |
| This compound (1-DMF) | A synthetic ketoamine traditionally used as a primary standard. | Commercially available and historically widely used. | Results can be significantly influenced by minor variations in reaction temperature, pH, and NBT concentration.[1] Does not perfectly mimic the chemical reactivity of glycated serum proteins. |
| Glycated Albumin (GA) | Purified human or bovine albumin that has been chemically glycated. | As fructosamine in serum is predominantly glycated albumin, GA is a more physiologically relevant standard.[2][3] Can be used in assays that specifically measure glycated albumin, offering a more precise assessment of glycemic control.[4] | Can be a secondary standard requiring value assignment. Lot-to-lot variability can be a concern. |
| Dihydroxyacetone | A simple ketose. | A 1988 study indicated a clear preference for dihydroxyacetone over 1-DMF as a calibrator, suggesting better performance.[5] It is a simple, well-defined chemical compound. | Limited recent studies and a lack of comprehensive, modern analytical performance data compared to other standards. |
| Glycated 6-Aminohexanoic Acid (GAHA) | A synthetic, glycated pseudo-lysyl molecule. | Has a clearly defined molecular weight, allowing it to be used as a primary calibrator.[2] Less sensitive to variations in reaction conditions compared to 1-DMF.[2] | Not as widely commercially available as 1-DMF. |
| Protein-Based Secondary Calibrators | Typically based on a bovine or human serum matrix, often calibrated against a primary standard like glycated polylysine. | Less sensitive to changes in reaction conditions than 1-DMF.[1] Designed to mimic the sample matrix. | As secondary standards, their accuracy depends on the primary calibrator. The value assignment process can be complex and is often proprietary to the manufacturer.[1] |
Quantitative Performance Data
Direct, head-to-head comparative studies providing comprehensive analytical performance data for all alternative standards are limited. However, data from various sources on the performance of fructosamine assays, often using proprietary protein-based calibrators that are alternatives to a simple 1-DMF standard, can provide insights into expected performance.
| Parameter | Reported Performance of a Commercial Fructosamine Assay (Protein-Based Calibrator) | Reference |
| Linearity | 30 to 1000 µmol/L | |
| Precision (Within-run CV) | 2.6% at 702 µmol/L | [6] |
| Precision (Total CV) | 3.2% at 221 µmol/L | [6] |
| Correlation with HbA1c | r = 0.77 - 0.8 | [7] |
Experimental Protocols
The following protocols outline the general principles for performing a fructosamine assay using the nitroblue tetrazolium (NBT) method. Specific parameters may need optimization depending on the chosen standard and laboratory equipment.
General Nitroblue Tetrazolium (NBT) Fructosamine Assay Protocol
This protocol is a generalized representation. For specific commercial kits, the manufacturer's instructions should be followed.
Reagents:
-
Carbonate Buffer: pH 10.8
-
Nitroblue Tetrazolium (NBT) Reagent: NBT dissolved in a suitable buffer.
-
Fructosamine Standard: 1-DMF or an alternative standard (e.g., GA, Dihydroxyacetone, GAHA) at a known concentration.
-
Serum Samples and Controls
Procedure:
-
Sample Preparation: Use serum or plasma. Samples should be brought to room temperature before analysis.
-
Assay Reaction: a. To a microplate well or cuvette, add the carbonate buffer. b. Add the serum sample, control, or standard. c. Initiate the reaction by adding the NBT reagent.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 37°C.
-
Measurement: a. Measure the absorbance at 530 nm at two-time points (e.g., 10 and 15 minutes after adding NBT). b. The rate of change in absorbance is proportional to the fructosamine concentration.
-
Calculation: Calculate the fructosamine concentration of the samples by comparing their rate of absorbance change to that of the standard.
Preparation of a Glycated 6-Aminohexanoic Acid (GAHA) Standard
As described by Kirkham et al. (1993), GAHA can be synthesized for use as a primary standard.[2]
Synthesis:
-
Reflux 3.8 mmol of 6-aminohexanoic acid with 4.2 mmol of D-glucose in 75 mL of methanol (B129727) for 2 hours at 80°C.
-
The resulting glycated derivatives can be separated from unreacted components using chromatography.
Standard Preparation:
-
Dissolve the purified GAHA in a 4% (w/v) human serum albumin solution to create a stock solution (e.g., 3 mmol/L).
-
This stock solution can then be used to prepare a calibration curve.
Visualizing the Fructosamine Assay Principle and Workflow
To better understand the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.
Caption: Principle of the NBT-based fructosamine assay.
Caption: General workflow for a microplate-based fructosamine assay.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acb.org.uk [acb.org.uk]
- 5. Re-evaluation of the fructosamine reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Clinical validation of a second-generation fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validation of the Fructosamine Assay Using Glycated Albumin Standards
This guide provides a comprehensive overview of the validation process for the colorimetric fructosamine (B8680336) assay, which utilizes nitroblue tetrazolium (NBT). It details the roles of key components, outlines experimental protocols, and presents comparative performance data essential for researchers, scientists, and drug development professionals. The focus is on validation using purified glycated albumin as a standard, which ensures greater accuracy and relevance compared to synthetic calibrators.
Introduction to Fructosamine Assays
Fructosamine is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin.[1][2] Because serum proteins have a shorter half-life (approximately 14-21 days for albumin) than hemoglobin, the fructosamine level reflects average blood glucose concentrations over the preceding 2 to 3 weeks.[1][3] This makes it a valuable tool for short-term glycemic monitoring in diabetic patients, especially in situations where Hemoglobin A1c (HbA1c) measurements may be unreliable, such as in patients with certain hemoglobinopathies or altered red blood cell lifespan.[1][4][5]
Accurate and precise measurement is critical for clinical utility, necessitating rigorous assay validation. This guide focuses on the widely used nitroblue tetrazolium (NBT) reduction method, referencing glycated albumin for calibration and standardization.[6][7]
Assay Principle and Key Reagents
The most common method for fructosamine determination is a colorimetric assay based on the reducing ability of the ketoamine group in glycated proteins.[7]
-
Assay Principle : Under alkaline conditions, fructosamine reduces NBT to a purple-colored formazan (B1609692) dye. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically at approximately 530 nm.[8]
-
Glycated Albumin (GA) as a Standard : GA is the major component of serum fructosamine.[4] Using in-vitro prepared or purified GA as a calibrator provides a matrix similar to the analyte in patient samples, leading to more accurate and realistic values for glycated serum proteins.[9][10] This approach is superior to using synthetic standards like 1-deoxy-1-morpholino-fructose (DMF), whose chemical properties differ from endogenous fructosamine.[9][10]
-
N,N-Dimethylformamide (DMF) : In many commercial kits, DMF is used as a solvent to dissolve the NBT reagent, ensuring its stability and proper dispersion in the aqueous reaction buffer.[8]
Figure 1. Chemical principle of the Fructosamine NBT assay.
Experimental Validation Protocol
This section details the methodology for validating the fructosamine assay.
3.1. Preparation of Glycated Albumin Calibrators Glycated albumin serves as the primary standard. An internal master lot can be prepared by spiking known amounts of purified fructosamine antigen into a human serum matrix.[11] Alternatively, standards can be prepared by incubating albumin with glucose in vitro, followed by purification and quantification using a reference method like HPLC.[9][10]
3.2. Assay Procedure (NBT Method)
-
Reagent Preparation : Prepare working solutions of Fructosamine Buffer (e.g., Carbonate buffer, pH 10.8) and NBT reagent (dissolved in DMF and diluted).[7][8] Some protocols may include a thiol blocking reagent to minimize interference.[8]
-
Sample/Calibrator Preparation : Prepare a dilution series of the Glycated Albumin calibrator in a serum-based matrix. Patient samples (serum or plasma) should be brought to room temperature.
-
Reaction Setup : In a 96-well microplate, add samples, calibrators, and controls.
-
Incubation : Add the NBT working solution to all wells, mix, and incubate at a controlled temperature (e.g., 37°C).
-
Measurement : Measure the absorbance at 530 nm at fixed time points (e.g., kinetically over 10-20 minutes). The rate of change in absorbance is calculated.
-
Quantification : Construct a calibration curve using the prepared glycated albumin standards. Determine the fructosamine concentration of unknown samples from this curve.
Performance Characteristics and Comparative Data
Assay validation involves assessing linearity, precision, accuracy, and specificity. The following tables summarize typical performance data for a modern, automated NBT-based fructosamine assay.
Table 1: Linearity and Reportable Range Linearity was assessed by diluting a high-concentration serum pool to create samples spanning the assay range.[11]
| Parameter | Performance Specification |
| Assay Range | 30 - 1000 µmol/L[11] |
| Linear Regression (y=mx+c) | y = 0.99x - 13.1[11] |
| Correlation Coefficient (R) | 0.99[11] |
| Recovery vs. Expected | 100.0% - 107.4%[11] |
Table 2: Assay Precision (Reproducibility) Precision is determined by repeatedly analyzing control samples within the same run (intra-assay) and across different runs on different days (inter-assay).[3]
| Control Level | Mean Concentration (µmol/L) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | 212.6 | < 3.0% | 3.2%[3] |
| High | 856.7 | < 2.0% | 2.5%[3] |
| Analytical Goal | N/A | N/A | ≤ 2.6%[12] |
Table 3: Method Comparison and Accuracy Accuracy can be assessed by comparing results to a reference method or a previously validated assay. The correlation between first and second-generation fructosamine assays is typically high.[13]
| Comparison Method | Correlation Coefficient (r) | Significance (P-value) |
| First-Generation Assay | 0.91 | < 0.001[13] |
| Glycohemoglobin (GHb) | 0.78 | < 0.001[13] |
Table 4: Reference Intervals Reference ranges are established by testing a cohort of healthy, non-diabetic individuals.
| Population | Fructosamine Range (µmol/L) | Source |
| Non-diabetic Adults | 200 - 285 | Typical Range[1] |
| Non-diabetic Adults | 122 - 236 | ADVIA Chemistry System[11] |
| Controlled Diabetes | 210 - 421 | Johns Hopkins Guide[2] |
| Uncontrolled Diabetes | 268 - 870 | Johns Hopkins Guide[2] |
Validation Workflow Visualization
The following diagram outlines the logical flow of a complete validation study for the fructosamine assay.
Figure 2. Experimental workflow for fructosamine assay validation.
References
- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. ahajournals.org [ahajournals.org]
- 4. myadlm.org [myadlm.org]
- 5. [Assay of fructosamine. Value and limits in diabetology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. acb.org.uk [acb.org.uk]
- 8. assaygenie.com [assaygenie.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardization of serum fructosamine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Assay of serum fructosamine that minimizes standardization and matrix problems: use to assess components of biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical validation of a second-generation fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Deoxy-1-morpholino-D-fructose and Other Amadori Products in Research
For researchers, scientists, and drug development professionals, understanding the nuances of Amadori products is crucial for advancing studies in glycation, diabetes, and related inflammatory conditions. This guide provides an objective comparison of 1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic Amadori product, with other naturally occurring and synthetic Amadori compounds. The information is supported by experimental data to aid in the selection of appropriate molecules for research applications.
Amadori products are formed through a non-enzymatic reaction between a reducing sugar and an amino group of a protein or amino acid, a process known as the Maillard reaction. These compounds are early-stage intermediates in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of various diseases.[1] this compound (DMF) is a synthetic fructosamine (B8680336), an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins, and is widely used in the development of glycation assays.[2][3]
Performance Comparison of Amadori Products
The biological activity of Amadori products can vary significantly based on their constituent sugar and amino acid or amine. While direct comparative studies featuring DMF alongside other specific Amadori products are limited, existing research on various Amadori compounds provides insights into their relative antioxidant and anti-inflammatory properties.
Table 1: Quantitative Comparison of Biological Activities of Various Amadori Products
| Amadori Product/Inhibitor | Assay | Target/System | Result | Reference |
| This compound (DMF) | Fructosamine Assay | Standard for Glycation Measurement | Used as a stable standard for quantifying fructosamine levels.[2][4] | [2][4] |
| Anti-inflammatory | In vivo models | Shown to be effective in treating autoimmune diseases and diabetes.[5] | [5] | |
| Antioxidant | In vitro/In vivo | Can scavenge free radicals and inhibit inflammatory cytokines.[6] | [6] | |
| Fructose-lysine | Antioxidant | Deoxyribose oxidative degradation assay | Ethanol precipitates showed significant antioxidative activity.[7] | [7] |
| Cytotoxicity | Caco-2 cells | Higher molecular weight fractions showed greater cytotoxicity.[7] | [7] | |
| Glucose-lysine MRPs | Anti-inflammatory | DSS-induced colitis in rats | Suppressed mRNA levels of inflammatory cytokines and NF-κB.[8] | [8] |
| Antioxidant | Inflamed Caco-2 cells | Attenuated oxidative stress.[9] | [9] | |
| N-(1-deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg) | Antioxidant | ABTS radical scavenging | Effective scavenging activity, comparable to ascorbic acid.[10] | [10] |
| Arginyl-fructose (AF) | α-glucosidase inhibition | Rat intestinal sucrase | IC50: 6.40 mM[11] | [11] |
| α-amylase inhibition | Porcine pancreatic α-amylase | IC50: 36.30 mM[11] | [11] | |
| Arginyl-fructosyl-glucose (AFG) | α-glucosidase inhibition | Rat intestinal sucrase | IC50: 6.20 mM[11] | [11] |
| α-amylase inhibition | Porcine pancreatic α-amylase | IC50: 37.60 mM[11] | [11] | |
| Pyridoxamine (AGE Inhibitor) | AGE Formation Inhibition | Post-Amadori glycation of RNase and BSA | Potent inhibitor of AGE formation from Amadori-modified proteins.[12] | [12] |
Note: The data presented in this table are compiled from different studies and are not from direct head-to-head comparisons. Therefore, direct extrapolation of relative potency should be made with caution.
Signaling Pathways
Amadori products and the subsequent formation of AGEs exert their biological effects through the activation of specific signaling pathways, most notably the Receptor for Advanced Glycation End products (RAGE) pathway, which leads to the activation of the transcription factor NF-κB and subsequent pro-inflammatory gene expression.
Experimental Protocols
Synthesis of this compound (DMF)
This protocol is a generalized procedure based on common methods for Amadori product synthesis.
Materials:
-
D-Fructose
-
Glacial Acetic Acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve D-fructose (1 equivalent) in methanol in a round-bottom flask.
-
Add morpholine (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.[13]
Fructosamine Assay using DMF as a Standard
This protocol is adapted from commercially available fructosamine assay kits and outlines the use of DMF as a standard.
Materials:
-
This compound (DMF) for standard curve
-
Nitroblue tetrazolium (NBT) reagent
-
Alkaline buffer (e.g., carbonate buffer, pH 10.3)
-
Serum samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
-
Incubator at 37°C
Procedure:
-
Standard Preparation: Prepare a series of DMF standards of known concentrations (e.g., 0, 50, 100, 250, 500 µmol/L) by diluting a stock solution in the alkaline buffer.
-
Sample Preparation: Dilute serum samples as required with the alkaline buffer.
-
Assay: a. To separate wells of a 96-well plate, add a specific volume (e.g., 20 µL) of each standard and sample. b. Add the NBT reagent (e.g., 200 µL) to all wells. c. Incubate the plate at 37°C. d. Take absorbance readings at 530 nm at two specific time points (e.g., 10 and 15 minutes).
-
Calculation: a. Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the first reading from the second. b. Plot a standard curve of ΔA versus the concentration of the DMF standards. c. Determine the fructosamine concentration in the samples by interpolating their ΔA values from the standard curve.[14][15]
Conclusion
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Aged garlic extract preserves beta-cell functioning via modulation of nuclear factor kappa-B (NF-κB)/Toll-like receptor (TLR)-4 and sarco endoplasmic reticulum calcium ATPase (SERCA)/Ca2+ in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Alterations in Antioxidant Status and Erythrocyte Properties in Children with Autism Spectrum Disorder [mdpi.com]
- 5. This compound | 6291-16-3 | OD32042 [biosynth.com]
- 6. chemsynlab.com [chemsynlab.com]
- 7. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of antioxidant and anti-inflammatory activities of bioactive fractions recovered from a glucose-lysine Maillard reaction model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cohesionbio.com [cohesionbio.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Comparative Analysis: Cross-Validation of Small Molecule and Secondary Protein-Based Standards in Biopharmaceutical Analytics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical drug development, the use of well-characterized standards is fundamental to ensuring the accuracy, precision, and reliability of analytical methods. These methods are critical for product quantification, purity assessment, and stability testing. While protein-based standards, often derived from the drug substance itself, are the gold standard for potency and identity assays, small molecule standards and secondary protein standards each play crucial roles in the comprehensive quality control strategy.
This guide provides a comparative overview of the cross-validation of analytical methods using a small molecule standard, exemplified by Dimethylformamide (DMF) for residual solvent analysis, and a secondary protein-based standard for protein quantification. The focus is on the distinct validation parameters and performance expectations for each type of standard, supported by experimental protocols and comparative data. While direct "cross-validation" of a chemical solvent against a protein standard is not a standard industry practice, the principles of validating methods for each are often considered in parallel during the development of a comprehensive control strategy for a biologic drug product.
Key Distinctions in Standard Types
-
Small Molecule Standards (e.g., DMF): These are typically used for the quantification of process-related impurities, such as residual solvents, or as internal standards in chromatographic assays. They are chemically synthesized, highly pure, and have a well-defined chemical structure.
-
Secondary Protein-Based Standards: These are established relative to a primary reference standard (a highly characterized lot of the drug substance) and are used for routine quality control testing, such as protein concentration determination and potency assays.[1][2] They are subject to the inherent heterogeneity of biological molecules.[3][4][5][6]
Experimental Protocols
Protocol 1: Validation of a Gas Chromatography (GC) Method for DMF Quantification
This protocol outlines the validation of a GC method for the quantification of residual DMF in a lyophilized protein drug product.
1. Objective: To validate the analytical method for the quantification of DMF to ensure it is fit for its intended purpose.
2. Validation Parameters:
- Specificity
- Linearity and Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Quantitation (LOQ)
- Robustness
3. Materials:
- DMF reference standard (certified purity)
- Lyophilized protein drug product placebo (without the active protein)
- Water for Injection (WFI)
- Gas Chromatograph with a Flame Ionization Detector (FID)
4. Procedure:
- Standard Preparation: Prepare a stock solution of DMF in WFI. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 ppm.
- Sample Preparation: Dissolve a known amount of the lyophilized product placebo in WFI and spike with known concentrations of the DMF standard.
- Specificity: Analyze a blank (WFI), the placebo, and a DMF standard to ensure no interfering peaks are present at the retention time of DMF.
- Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.
- Accuracy: Analyze spiked placebo samples at three concentration levels (e.g., 50, 100, and 250 ppm) in triplicate and calculate the percent recovery.
- Precision:
- Repeatability: Analyze six independent preparations of a spiked sample at 100 ppm on the same day, by the same analyst, on the same instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
- LOQ: Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by analyzing a series of low-concentration samples.
- Robustness: Intentionally vary method parameters (e.g., GC oven temperature, carrier gas flow rate) and assess the impact on the results.
Protocol 2: Validation of a UV-Vis Spectrophotometry Method for Protein Quantification using a Secondary Standard
This protocol describes the validation of a UV-Vis spectrophotometric method for determining the concentration of a therapeutic protein using a secondary protein-based standard.
1. Objective: To validate the analytical method for protein quantification to ensure it is fit for its intended purpose.
2. Validation Parameters:
- Specificity
- Linearity and Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Robustness
3. Materials:
- Secondary protein-based reference standard (calibrated against the primary standard)
- Formulation buffer (placebo)
- UV-Vis Spectrophotometer
4. Procedure:
- Standard Preparation: Prepare a stock solution of the secondary protein standard in the formulation buffer. Create a series of calibration standards by diluting the stock solution to concentrations bracketing the target concentration of the drug product.
- Sample Preparation: Dilute the drug product sample to be tested to fall within the validated range of the assay.
- Specificity: Analyze the formulation buffer to ensure no significant absorbance at the analytical wavelength (typically 280 nm).
- Linearity: Analyze the calibration standards in triplicate and plot the absorbance at 280 nm against the protein concentration. Perform a linear regression analysis.
- Accuracy: Prepare samples by spiking the formulation buffer with the secondary standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percent recovery.
- Precision:
- Repeatability: Analyze six independent preparations of a sample at the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
- Robustness: Intentionally vary method parameters (e.g., sample incubation time, temperature) and evaluate the effect on the measured protein concentration.
Data Presentation: Comparative Validation Summary
The following tables summarize typical acceptance criteria and expected results for the validation of the two analytical methods.
Table 1: Validation of GC Method for DMF Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at DMF RT | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 10 - 500 ppm | Established |
| Accuracy (% Recovery) | 90 - 110% | 98.5% |
| Precision (Repeatability, %RSD) | ≤ 10% | 2.5% |
| Precision (Intermediate, %RSD) | ≤ 15% | 4.8% |
| LOQ | S/N ≥ 10, %RSD ≤ 20% | 10 ppm |
| Robustness | No significant impact | Pass |
Table 2: Validation of UV-Vis Method for Protein Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from buffer | Pass |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | 0.2 - 1.5 mg/mL | Established |
| Accuracy (% Recovery) | 98 - 102% | 100.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 3% | 1.5% |
| Robustness | No significant impact | Pass |
Mandatory Visualizations
Caption: Workflow for the validation of a GC method for DMF quantification.
Caption: Workflow for the validation of a UV-Vis method for protein quantification.
Caption: Relationship between drug product attributes and analytical standards.
Conclusion
The validation of analytical methods for small molecule impurities and protein concentration are both essential components of a robust quality control strategy for biopharmaceuticals. While the fundamental principles of analytical validation, as outlined in ICH guidelines, apply to both, the specific performance characteristics and acceptance criteria differ.[7][8][9] Methods for small molecules like DMF often have a lower limit of quantitation as they are typically trace impurities. In contrast, methods for protein quantification using a secondary standard demand higher precision and accuracy as they measure the active pharmaceutical ingredient. Understanding these differences is crucial for developing and validating analytical methods that are fit for their intended purpose, ultimately ensuring the quality, safety, and efficacy of the drug product.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Reference Standards for Biosimilars – BEBPA [bebpa.org]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. allucent.com [allucent.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. fda.gov [fda.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Dihydroxyacetone vs. Dimethylformamide: A Comparative Guide for Use as a Calibration Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate calibration standard is a critical step in the development of accurate and reliable analytical methods. This guide provides a detailed comparison of two compounds, Dihydroxyacetone (DHA) and Dimethylformamide (DMF), when used as calibration standards in analytical laboratories. The information presented is based on their physicochemical properties and established analytical applications.
Overview
Dihydroxyacetone (DHA) is a simple carbohydrate that is widely used in the cosmetics industry.[1][2] As a pharmaceutical secondary standard and certified reference material, it is employed for calibration in analytical techniques such as liquid chromatography (LC).[1]
Dimethylformamide (DMF) is a common organic solvent with a wide range of industrial and laboratory applications.[3][4] It is also available as a pharmaceutical secondary standard and is utilized as a calibration standard in techniques like proton NMR and High-Performance Liquid Chromatography (HPLC).[3][5][6][7]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of DHA and DMF relevant to their use as calibration standards.
| Property | Dihydroxyacetone (DHA) | Dimethylformamide (DMF) |
| Chemical Formula | C₃H₆O₃[1][8] | C₃H₇NO[3][9] |
| Molecular Weight | 90.08 g/mol [1][8] | 73.09 g/mol [9] |
| Physical Form | White, crystalline powder[10][11] | Colorless liquid[3][4][12] |
| Melting Point | 75-80 °C[2] | -61 °C[5][9] |
| Boiling Point | Decomposes near boiling point | 153 °C[4][5] |
| Solubility | Soluble in water, methanol, ethanol | Miscible with water and most organic liquids[3][9][12] |
| Purity (as a standard) | Typically ≥98.0%[13] | Typically ≥99.9% |
| Common Analytical Techniques | HPLC, UV-Vis Spectrophotometry[1][14] | NMR, HPLC[3][7] |
| Stability | Stable when stored in a cool, dry place.[11] Can undergo dimerization in solid state. | Stable under normal conditions.[9] Can be hydrolyzed by strong acids and bases.[3][12] |
Experimental Protocols
Quantification of Dihydroxyacetone by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of DHA using HPLC, a common application for DHA as a calibration standard.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) or UV detector
-
Amine-based column (e.g., Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm particle size))[15]
2. Reagents:
-
Dihydroxyacetone (DHA) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
3. Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of DHA reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with decreasing concentrations (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL).
4. Sample Preparation:
-
Dissolve the sample containing DHA in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Inject the calibration standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the DHA standards against their corresponding concentrations.
-
Determine the concentration of DHA in the sample by comparing its peak area to the calibration curve.
Quantification of an Unknown Compound by Proton NMR using a Dimethylformamide (DMF) Standard
This protocol describes the use of DMF as an internal standard for the quantitative analysis of an unknown compound by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
2. Reagents:
-
Dimethylformamide (DMF) reference standard
-
Deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆)
-
Unknown compound
3. Standard Preparation:
-
Accurately weigh a known amount of DMF reference standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of a precise concentration.
4. Sample Preparation:
-
Accurately weigh a known amount of the unknown compound.
-
Add a precise volume of the DMF standard stock solution to the unknown compound.
-
Dissolve the mixture in a suitable volume of the deuterated solvent.
5. NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample mixture.
-
Integrate the signals corresponding to a known number of protons from both the unknown compound and DMF. The formyl proton of DMF (at ~8.0 ppm) is often a suitable signal.
6. Data Analysis:
-
Calculate the concentration of the unknown compound using the following formula:
C_unknown = (I_unknown / N_unknown) * (N_DMF / I_DMF) * (M_DMF / M_unknown) * C_DMF
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1,3-Dihydroxyacetone | 96-26-4 [chemicalbook.com]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. N,N-Dimetilformamida Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N-二甲基甲酰胺 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroxyacetone [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. DIMETHYLFORMAMIDE - Ataman Kimya [atamanchemicals.com]
- 13. uspbpep.com [uspbpep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Glycated 6-aminohexanoic acid as an improved calibrator for fructosamine assay
A detailed comparison with traditional calibrators for researchers, scientists, and drug development professionals.
The accurate measurement of fructosamine (B8680336), a marker for short-to-medium-term glycemic control, is crucial in diabetes management and research. The choice of calibrator in the fructosamine assay significantly impacts the reliability and consistency of these measurements. This guide provides a comprehensive comparison of glycated 6-aminohexanoic acid (GAHA) with traditional fructosamine assay calibrators, namely 1-deoxy-1-morpholino-D-fructose (DMF) and protein-based secondary calibrators, such as the one offered by Roche. Experimental data highlights the advantages of GAHA as a primary, stable, and reliable calibrator.
Performance Comparison of Fructosamine Assay Calibrators
Glycated 6-aminohexanoic acid (GAHA) emerges as a superior calibrator for the fructosamine assay due to its chemical nature and stability. Unlike this compound (DMF), which is sensitive to assay conditions, and protein-based secondary calibrators that require complex value assignment, GAHA offers the benefits of a primary standard with enhanced performance.[1]
| Feature | Glycated 6-Aminohexanoic Acid (GAHA) | This compound (DMF) | Protein-Based Secondary Calibrator (e.g., Roche) |
| Calibrator Type | Primary Standard | Synthetic Standard | Secondary Standard |
| Chemical Nature | Glycated pseudo-lysyl molecule | Glycated heterocyclic compound (morpholine) | In vitro glycated human serum/protein |
| Value Assignment | Based on its defined molecular weight | Based on its defined molecular weight | Complex procedure involving a primary calibrator (e.g., glycated polylysine) with assessment by radioactivity and elemental analysis.[1] |
| Sensitivity to Temperature Changes | Relatively stable values | Markedly influenced by reaction temperature.[1] | Relatively stable values |
| Sensitivity to pH Changes | Relatively stable values | Markedly influenced by reaction pH.[1] | Relatively stable values |
| Sensitivity to NBT Concentration | Slightly affected, with a tendency to decrease with increasing NBT concentration.[1] | Slightly affected, with a tendency to decrease with increasing NBT concentration.[1] | Slightly affected, with a tendency to increase with increasing NBT concentration.[1] |
| Precision (CV%) | Data not explicitly available in reviewed literature. | Data not explicitly available in reviewed literature. | Within- and between-batch precision for the fructosamine assay using this type of calibrator is generally less than 4%.[2] |
| Linearity | The fructosamine assay is reported to be linear up to 10.0 mmol/L.[2] | The fructosamine assay is reported to be linear up to 10.0 mmol/L.[2] | The fructosamine assay is reported to be linear up to 10.0 mmol/L.[2] |
| Stability | Expected to be high due to its defined chemical structure. | Less stable under varying assay conditions.[1] | Provided as a stabilized solution. |
Experimental Protocols
Synthesis of Glycated 6-Aminohexanoic Acid (GAHA)
This protocol is adapted from the method described by Kirkham et al.[1]
Materials:
-
6-aminohexanoic acid
-
D-glucose
-
Reflux apparatus
-
Ion-exchange chromatography system (e.g., Dowex 50W)
Procedure:
-
In a round-bottom flask, combine 3.8 mmol of 6-aminohexanoic acid with 4.2 mmol of D-glucose.
-
Add 75 mL of methanol to the flask.
-
Set up the reflux apparatus and heat the mixture at 80°C for 2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Purify the glycated 6-aminohexanoic acid from the unreacted components using ion-exchange chromatography.
Fructosamine Assay Protocol using GAHA Calibrator
This protocol outlines the general steps for a colorimetric fructosamine assay using a centrifugal analyzer.
Materials:
-
GAHA calibrator stock solution (e.g., 3 mmol/L in 4% w/v human serum albumin solution)
-
Nitroblue tetrazolium (NBT) reagent
-
Carbonate buffer (pH 10.35)
-
Serum samples
-
Centrifugal analyzer
Procedure:
-
Prepare a working solution of the GAHA calibrator.
-
Dispense the carbonate buffer and NBT reagent into the reaction cuvettes of the centrifugal analyzer.
-
Add the serum samples and the GAHA calibrator to their respective cuvettes.
-
Incubate the reactions at a standard temperature, typically 37°C.
-
Measure the rate of formazan (B1609692) formation by monitoring the change in absorbance at 530 nm over a defined period (e.g., between 10 and 15 minutes). The rate of formazan formation is directly proportional to the fructosamine concentration.[3]
-
Construct a calibration curve using the results from the GAHA calibrator.
-
Determine the fructosamine concentration in the unknown samples by interpolating their absorbance changes from the calibration curve.
Visualizing Key Processes
To better understand the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Principle of Fructosamine Formation and Assay.
Caption: Experimental Workflow for Calibrator Comparison.
Conclusion
The evidence strongly suggests that glycated 6-aminohexanoic acid is an improved calibrator for the fructosamine assay. Its ability to serve as a primary standard, coupled with its superior stability under varying reaction conditions, addresses the key limitations of traditional calibrators like DMF and secondary protein-based standards. For researchers and professionals in drug development seeking to enhance the accuracy and reliability of fructosamine measurements, the adoption of GAHA as a calibrator is a significant step forward. Further studies to quantify its long-term stability and intra- and inter-assay precision would be beneficial to solidify its position as the gold standard calibrator for fructosamine assays.
References
A Comparative Analysis of Glycation Inhibitors: Aminoguanidine, Pyridoxamine, and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent glycation inhibitors—Aminoguanidine (B1677879), Pyridoxamine (B1203002), and Metformin (B114582). The analysis is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential therapeutic agents against the formation of Advanced Glycation End-products (AGEs).
A Note on 1-Deoxy-1-morpholino-D-fructose (DMF): It is a common misconception to evaluate glycation inhibitors "against" this compound (DMF). DMF is a synthetic and stable analog of a fructosamine, which is an early, reversible product of the glycation reaction (an Amadori product). Glycation inhibitors are designed to prevent the formation of irreversible, pathogenic Advanced Glycation End-products (AGEs) from sugars and proteins, rather than acting on an already-formed Amadori product analog. Therefore, this guide will focus on the comparative efficacy of these inhibitors in preventing the formation of AGEs, the standard and clinically relevant measure of their activity.
The Glycation Pathway and Inhibitor Intervention Points
The non-enzymatic glycation of proteins, also known as the Maillard reaction, is a complex cascade. It begins with the reaction of a reducing sugar (like glucose or fructose) with a free amino group on a protein, forming a Schiff base that rearranges into a more stable Amadori product. Over time, these Amadori products undergo further reactions—oxidation, dehydration, and condensation—to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. The inhibitors discussed herein intervene at different stages of this pathway.
Caption: General pathway of AGE formation and points of inhibitor intervention.
Quantitative Comparison of Glycation Inhibitors
The efficacy of glycation inhibitors is typically quantified by their IC50 value—the concentration required to inhibit 50% of AGE formation in vitro. The following table summarizes available data for Aminoguanidine, Pyridoxamine, and Metformin. It is important to note that direct comparison is challenging due to variations in experimental conditions (e.g., glycating agent, incubation time, protein used).
| Inhibitor | Glycating Agent | Protein | Incubation Time | IC50 / % Inhibition | Reference |
| Aminoguanidine | Glucose | BSA | - | IC50: 1 mM | [1] |
| Methylglyoxal (MG) | HSA | 14 days | - (Inhibited CML formation) | [2] | |
| Glucose | Hemoglobin | - | 15% inhibition at 10 mM | [3] | |
| Pyridoxamine | Glucose | BSA | - | More effective than Aminoguanidine | [4] |
| Dihydroxyacetone | HSA | - | 78.4% inhibition at 20 mM | [3] | |
| δ-gluconolactone | Hemoglobin | - | 41.1% inhibition at 20 mM | [3] | |
| Metformin | Dicarbonyls | - | - | Reduced CML formation | [2] |
| Dihydroxyacetone | HSA | - | 73.8% inhibition at 1 mM | [3] | |
| STZ-induced (in vivo) | Plasma proteins | 12 weeks | 25% decrease in plasma AGEs | [5] |
BSA: Bovine Serum Albumin; HSA: Human Serum Albumin; CML: Carboxymethyllysine; STZ: Streptozotocin.
Mechanisms of Action and Cellular Signaling
Beyond direct chemical inhibition, these compounds also modulate cellular pathways activated by AGEs. A primary pathway involves the Receptor for Advanced Glycation End-products (RAGE), which, upon binding to AGEs, triggers inflammatory and oxidative stress responses, primarily through the activation of the transcription factor NF-κB.
Caption: AGE-RAGE signaling pathway and modulation by inhibitors.
-
Aminoguanidine: Primarily functions as a potent scavenger of reactive dicarbonyl compounds like methylglyoxal (MGO), 3-deoxyglucosone (B13542) (3-DG), and glyoxal.[6] By trapping these highly reactive intermediates, it prevents them from cross-linking with proteins to form AGEs.[6]
-
Pyridoxamine: Exhibits a multi-faceted mechanism of action. It can trap reactive carbonyl species, chelate metal ions that catalyze the oxidation of Amadori products, and inhibit the post-Amadori steps of the Maillard reaction.[7][8] Furthermore, pyridoxamine has been shown to suppress the RAGE-NF-κB signaling pathway, thereby mitigating the inflammatory consequences of AGEs.[9]
-
Metformin: While it can trap dicarbonyls, a significant part of its anti-glycation effect is indirect. Metformin activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK can then suppress the RAGE/NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[11][12] This modulation of the cellular response to AGEs is a key aspect of its therapeutic benefit.
Experimental Protocols
In Vitro Antiglycation Assay (BSA-Glucose Model)
This is a widely used method to screen for the antiglycation activity of test compounds.
1. Reagents and Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
D-Glucose (or D-Fructose)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
Test Inhibitor (e.g., Aminoguanidine, Pyridoxamine, Metformin)
-
96-well black microplates
-
Fluorescence Spectrophotometer (Microplate Reader)
2. Procedure:
-
Preparation of Reaction Mixtures: In sterile microcentrifuge tubes, prepare the following reaction mixtures (total volume typically 1 ml):
-
Control (No Glycation): 10 mg/mL BSA in PBS.
-
Positive Control (Glycation): 10 mg/mL BSA + 0.5 M D-Glucose in PBS.
-
Inhibitor Control: 10 mg/mL BSA + 0.5 M D-Glucose + Test Inhibitor (at various concentrations) in PBS.
-
Reference Inhibitor: 10 mg/mL BSA + 0.5 M D-Glucose + Aminoguanidine (e.g., 1 mM) in PBS.
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all solutions to prevent microbial growth.
-
Incubation: Incubate all tubes at 37°C for a period of 1 to 4 weeks.[13] The length of incubation depends on the desired extent of glycation.
-
Measurement of AGE Formation:
-
After incubation, dilute the samples (e.g., 1:10 or 1:50) with PBS.[14]
-
Transfer 200-300 µL of each diluted sample into the wells of a black 96-well microplate.[15]
-
Measure the fluorescence intensity using a microplate reader. The characteristic fluorescence of most AGEs is detected at an excitation wavelength of approximately 350-370 nm and an emission wavelength of around 440-450 nm.[14][15]
-
-
Calculation of Inhibition: Calculate the percentage of inhibition of glycation using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Sample / Fluorescence of Positive Control)] x 100
Caption: Workflow for the in vitro BSA-glucose antiglycation assay.
Conclusion
Aminoguanidine, Pyridoxamine, and Metformin each present a viable, yet distinct, strategy for combating the formation and pathological consequences of Advanced Glycation End-products.
-
Aminoguanidine acts as a straightforward and potent chemical scavenger of reactive carbonyl species.
-
Pyridoxamine offers a broader spectrum of activity, inhibiting multiple stages of the glycation cascade and directly trapping reactive intermediates. Studies suggest it may be more effective than aminoguanidine.[4]
-
Metformin provides a dual benefit: modest direct trapping of dicarbonyls and significant modulation of the downstream inflammatory signaling pathways through AMPK activation.[2][3]
The choice of inhibitor for further research and development will depend on the specific therapeutic goal—be it potent chemical sequestration of AGE precursors or modulation of the complex cellular response to glycation-induced stress. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel glycation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine and metformin prevent the reduced rate of HDL-mediated cell cholesterol efflux induced by formation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor-κB/extracellular signal-regulated kinase signaling pathway in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Inhibits Advanced Glycation End Products-Induced Inflammatory Response in Murine Macrophages Partly through AMPK Activation and RAGE/NFκB Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.2. In Vitro Assays of SME Anti-Glycation Activity [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Dimethylformamide (DMF) as a Primary Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the integrity of a primary standard is paramount, serving as the cornerstone for the accurate determination of analyte concentrations. An ideal primary standard possesses a suite of well-defined characteristics: exceptional purity, unwavering stability under common storage conditions, minimal hygroscopicity, and a high equivalent weight to curtail weighing errors. This guide provides a comprehensive evaluation of N,N-Dimethylformamide (DMF) as a potential primary standard, juxtaposing its performance against established standards, notably Potassium Hydrogen Phthalate (B1215562) (KHP). The following analysis is supported by experimental data and detailed methodologies to offer a clear, objective comparison for researchers and professionals in drug development and other scientific fields.
Performance Comparison: DMF vs. Established Primary Standards
A primary standard is a substance of such high purity and stability that it can be used to standardize other solutions. While DMF is a versatile solvent, its suitability as a primary standard is questionable when compared to recognized standards like KHP. The following table summarizes the key performance indicators.
| Property | Dimethylformamide (DMF) | Potassium Hydrogen Phthalate (KHP) | Ideal Primary Standard Characteristics |
| Purity | Commercially available with approximately 99.9% purity.[1] Common impurities include water, dimethylamine, and formic acid. | Available in purities of ≥99.95%. NIST Standard Reference Material (SRM) 84L has a certified purity of 99.9934% ± 0.0076%.[2] | High purity is essential to ensure that the weighed mass corresponds directly to the number of moles of the substance. |
| Stability | Stable at temperatures below 100°C in the absence of light and oxygen.[3] However, it can decompose in the presence of strong acids or bases and is susceptible to photodegradation.[1] | Highly stable under normal laboratory conditions. It is air-stable and does not decompose during storage.[4][5] | A primary standard must not react with components of the atmosphere and should remain unchanged over long periods. |
| Hygroscopicity | Hygroscopic, readily absorbing moisture from the atmosphere.[6] This property can alter its concentration and compromise the accuracy of standard solutions. | Non-hygroscopic, making it easy to weigh accurately without special precautions to avoid moisture absorption.[4][5] | Low hygroscopicity is critical to prevent changes in mass due to water absorption from the air. |
| Molecular Weight | 73.09 g/mol | 204.22 g/mol [5] | A high molecular weight minimizes weighing errors, as a larger mass is required for a given number of moles. |
| Toxicity | Considered a hepatotoxic agent and its use is associated with health risks. | Generally considered to have low toxicity. | While not a strict requirement, low toxicity is preferred for safety in the laboratory. |
Experimental Protocols
To rigorously evaluate a substance for its potential as a primary standard, a series of standardized experiments must be conducted. The following are detailed methodologies for key evaluative tests.
Purity Determination by Titration
This protocol outlines the determination of the purity of a potential acidic primary standard by titrating it against a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
Materials:
-
Candidate primary standard (e.g., KHP for validation)
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Analytical balance
-
Burette, pipette, conical flasks
-
Drying oven
-
Desiccator
Procedure:
-
Drying the Standard: Dry the candidate primary standard in an oven at 110-120°C for 2 hours to remove any surface moisture. Cool in a desiccator.
-
Preparation of the Standard Solution: Accurately weigh, to four decimal places, an appropriate amount of the dried standard (e.g., ~0.4 g of KHP) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a conical flask.
-
Titration Setup: Rinse and fill a burette with the standardized ~0.1 M NaOH solution. Record the initial volume.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the standard solution in the conical flask.
-
Titration: Titrate the standard solution with the NaOH solution, swirling the flask continuously, until the first permanent faint pink color appears. Record the final volume of the NaOH solution.
-
Replicates: Repeat the titration at least two more times with fresh portions of the standard. The results should be concordant.
-
Calculation of Purity:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (in L)
-
From the stoichiometry of the reaction (1:1 for KHP and NaOH), determine the moles of the primary standard.
-
Calculate the mass of the pure primary standard: Mass = Moles × Molar Mass
-
Calculate the percent purity: % Purity = (Mass of pure standard / Mass of weighed standard) × 100
-
Hygroscopicity Testing
This protocol describes a method to quantify the hygroscopicity of a substance by measuring its weight gain after exposure to a controlled high-humidity environment.
Materials:
-
Substance to be tested (e.g., DMF, KHP)
-
Analytical balance
-
Controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of ammonium (B1175870) chloride for ~79.5% RH).
-
Weighing bottles
Procedure:
-
Initial Weighing: Accurately weigh a clean, dry weighing bottle. Add a known amount of the test substance (e.g., 1-2 g) to the weighing bottle and record the total weight.
-
Exposure to Humidity: Place the open weighing bottle containing the substance into the controlled humidity chamber or desiccator.
-
Periodic Weighing: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the weighing bottle from the chamber, quickly cap it, and re-weigh it.
-
Equilibrium: Continue this process until a constant weight is achieved, indicating that the substance has reached equilibrium with the surrounding humidity.
-
Calculation of Water Absorption:
-
Calculate the total weight gain of the substance.
-
Express the water absorption as a percentage of the initial weight of the substance: % Water Absorption = (Weight gain / Initial weight of substance) × 100
-
Stability Testing
This protocol outlines a basic approach to assess the stability of a potential primary standard under accelerated conditions (elevated temperature).
Materials:
-
Substance to be tested
-
Stability chamber or oven with controlled temperature
-
Analytical method for purity determination (e.g., titration as described above, or a chromatographic method like HPLC)
Procedure:
-
Initial Analysis: Determine the initial purity of the substance using a validated analytical method.
-
Storage Conditions: Place a known quantity of the substance in a tightly sealed, appropriate container and store it in a stability chamber at an elevated temperature (e.g., 40°C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 6 months), remove a sample of the substance from the chamber.
-
Purity Analysis: Analyze the purity of the stored sample using the same analytical method as in the initial analysis.
-
Evaluation: Compare the purity results over time to the initial purity. A significant decrease in purity indicates instability under the tested conditions.
Visualizing the Evaluation Workflow
The process of evaluating a candidate substance as a primary standard can be visualized as a logical workflow.
Caption: Workflow for evaluating a candidate substance against the criteria for a primary standard.
Conclusion
Based on the comparative data, Dimethylformamide (DMF) does not meet the stringent requirements to be classified as a primary standard. Its hygroscopic nature, relatively low molecular weight, and potential for degradation under certain conditions introduce significant sources of error in analytical measurements. In contrast, substances like Potassium Hydrogen Phthalate (KHP) exemplify the qualities of an ideal primary standard: exceptional purity, stability, and non-hygroscopicity.
While DMF remains an invaluable solvent in many chemical applications, for the critical role of a primary standard, researchers and drug development professionals should continue to rely on well-established and validated substances that ensure the accuracy and reliability of their analytical results. The use of DMF as a "secondary standard" is plausible, but its concentration would need to be frequently verified against a true primary standard.
References
- 1. Primary Standards in Chemistry [thoughtco.com]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. Primary and Secondary Standards | Pharmaguideline [pharmaguideline.com]
- 4. Ricca Chemical - Potassium Hydrogen Phthalate [riccachemical.com]
- 5. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 6. sciencenotes.org [sciencenotes.org]
Navigating Fructosamine Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of glycated proteins is crucial for various metabolic studies. Fructosamine (B8680336), reflecting average glycemia over two to three weeks, offers a valuable intermediate marker of glycemic control. This guide provides a comparative overview of common fructosamine assays, with a focus on the implications of using 1-deoxy-1-morpholino-fructose (DMF) as a calibrator, supported by experimental data and detailed protocols.
Fructosamine assays are pivotal in preclinical and clinical research for monitoring short-term glycemic control. While several methods exist, the colorimetric assay utilizing nitroblue tetrazolium (NBT) is the most prevalent.[1][2] The standardization of these assays, however, remains a significant challenge, impacting the comparability of results across different studies and laboratories.[1]
Principles of Common Fructosamine Assays
The most widely used fructosamine assays fall into two main categories: colorimetric and enzymatic.
-
Colorimetric Nitroblue Tetrazolium (NBT) Assay: This method is based on the reducing ability of fructosamine in an alkaline solution. Fructosamine reduces NBT to formazan (B1609692), a colored product, and the rate of its formation is proportional to the fructosamine concentration.[1]
-
Enzymatic Assay: This newer method involves the specific enzymatic oxidation of fructosamine by ketoamine oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured in a colorimetric reaction catalyzed by peroxidase.
The Role of DMF in Calibration
Historically, 1-deoxy-1-morpholino-fructose (DMF), a synthetic ketoamine, has been used as a primary calibrator for the NBT assay. However, studies have revealed that DMF exhibits different reaction kinetics compared to the natural fructosamines found in serum proteins.[3][4] This discrepancy can lead to inaccuracies in the quantification of serum fructosamine. Consequently, the use of protein-based secondary standards, calibrated against a reference method like HPLC, has been proposed to achieve more realistic values for glycated serum proteins.[3][4]
Performance Comparison of Fructosamine Assays
The precision of fructosamine assays is a key performance indicator. The following table summarizes the inter-assay coefficient of variation (CV) for two commercially available assay types.
| Assay Type | Analyte Level (μmol/L) | Inter-Assay CV (%) |
| Roche Cobas Integra NBT colorimetric | 181 | 2.8 |
| 450 | 2.5 | |
| Randox enzymatic | 174 | 1.53 |
| 440 | 0.83 |
Data sourced from the Association for Laboratory Medicine.[2]
Correlation with HbA1c
Fructosamine levels generally show a good correlation with Hemoglobin A1c (HbA1c), a long-term marker of glycemic control. However, the strength of this correlation can vary depending on the patient population and the specific assays used. One study reported a correlation coefficient (r) of 0.701 in patients with insulin-dependent diabetes mellitus and 0.764 in those with non-insulin-dependent diabetes mellitus.[5] Another source suggests a general correlation coefficient of approximately 0.76.
Experimental Protocols
Colorimetric Nitroblue Tetrazolium (NBT) Assay
Principle: In an alkaline environment, the ketoamine structure of fructosamine rearranges to an eneaminol form, which is a reducing agent. This eneaminol reduces the yellow NBT dye to a purple formazan product. The rate of change in absorbance, typically measured at 530 nm, is directly proportional to the fructosamine concentration.
Typical Procedure:
-
Sample Preparation: Serum or plasma samples are required. It is recommended to separate them from cells within 3 hours of collection.[2]
-
Reagent Preparation: A carbonate buffer with a pH of 10.8 containing NBT is prepared.
-
Reaction: The serum sample is mixed with the NBT reagent and incubated at 37°C.
-
Measurement: The change in absorbance at 530 nm is measured kinetically over a defined period.
-
Calibration: The assay is calibrated using a standard of known fructosamine concentration, historically DMF or, more recently, protein-based calibrators.
Workflow and Comparison Logic
The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical framework for comparing different fructosamine assays.
Caption: Workflow for an inter-laboratory comparison of fructosamine assays.
Caption: Logical framework for comparing fructosamine assays.
Conclusion
The choice of a fructosamine assay requires careful consideration of its performance characteristics and the method of calibration. While the NBT method is widely used, researchers should be aware of the potential for inaccuracies when using DMF as a calibrator. The trend towards protein-based standards aims to improve the inter-assay agreement and the clinical utility of fructosamine measurements. The enzymatic assays show promise with potentially higher precision. For robust and comparable results in research and drug development, the use of well-characterized, standardized assays with appropriate calibrators is paramount.
References
- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acb.org.uk [acb.org.uk]
- 3. Standardization of serum fructosamine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Standardization of serum fructosamine assays. | Semantic Scholar [semanticscholar.org]
- 5. Long-term performance of the fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycemic Markers: Fructosamine vs. 1,5-Anhydroglucitol
For researchers, scientists, and drug development professionals, the accurate assessment of glycemic control is paramount. While HbA1c remains the gold standard for long-term glucose monitoring, intermediate-term markers offer valuable insights into more recent glycemic fluctuations. This guide provides an objective comparison of two such markers: Fructosamine (B8680336), a measure of glycated serum proteins, and 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol that reflects short-term hyperglycemic excursions.
This comparison delves into the performance of Fructosamine, for which 1-Deoxy-1-morpholino-D-fructose (DMF) serves as a stable calibrator in assays, and 1,5-Anhydroglucitol. We will explore their underlying principles, comparative performance data from clinical studies, and detailed experimental protocols to aid in the informed selection of the appropriate glycemic marker for research and clinical applications.
At a Glance: Fructosamine vs. 1,5-Anhydroglucitol
| Feature | Fructosamine (measured via Glycated Proteins) | 1,5-Anhydroglucitol (1,5-AG) |
| Principle | Measures the concentration of all glycated serum proteins, primarily albumin. Reflects average blood glucose over the preceding 2-3 weeks. | A naturally occurring dietary polyol. Its renal reabsorption is competitively inhibited by glucose, so levels decrease with hyperglycemia. Reflects glycemic excursions over the past 1-2 weeks.[1] |
| Timeframe of Glycemic Control | 2-3 weeks[2] | 1-2 weeks[1] |
| Primary Indication | Intermediate-term glycemic control. | Short-term glycemic control and postprandial hyperglycemia.[2] |
| Relationship with Hyperglycemia | Increases with higher average glucose. | Decreases with hyperglycemic episodes. |
Performance Data: A Head-to-Head Comparison
The following tables summarize quantitative data from key studies comparing the performance of Fructosamine and 1,5-AG as glycemic markers.
Table 1: Correlation with HbA1c and Other Glycemic Markers
| Study | Population | Correlation of Fructosamine with HbA1c (r-value) | Correlation of 1,5-AG with HbA1c (r-value) | Correlation between Fructosamine and 1,5-AG (r-value) |
| Yamanouchi et al. (1991)[3] | 1620 subjects (non-diabetic, IGT, diabetic) | 0.590 | -0.629 | -0.590 |
| A study on Asian Indians[4] | 210 individuals (NGT, IGT, T2DM) | - | -0.700 | -0.618 |
| A study in children with T1D[5] | 26 children and adolescents with T1D | 0.56 | -0.25 | Not Reported |
Table 2: Diagnostic Performance for Detecting Diabetes Mellitus
| Study | Marker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| Yamanouchi et al. (1991)[3] | 1,5-AG | 14 µg/mL | 84.2 | 93.1 | Superior to HbA1c and Fructosamine |
| A study on alternative markers[6][7] | Fructosamine | 278 µmol/L | Not specified | Not specified | 0.834 |
| A study on alternative markers[6][7] | 1,5-AG | 13.3 µg/mL | Not specified | Not specified | 0.879 |
Signaling Pathways and Logical Relationships
The choice between Fructosamine and 1,5-AG often depends on the specific research question or clinical scenario. The following diagram illustrates the logical flow for selecting the appropriate marker.
Caption: Logical flow for selecting between Fructosamine and 1,5-AG.
The following diagram illustrates the experimental workflow for comparing these two glycemic markers against the standard, HbA1c.
References
- 1. diazyme.com [diazyme.com]
- 2. acb.org.uk [acb.org.uk]
- 3. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eclinpath.com [eclinpath.com]
- 5. Fructosamine Assay Kit (ab228558) is not available | Abcam [abcam.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Establishment of Community-Based Reference Intervals for Fructosamine, Glycated Albumin, and 1,5-Anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Deoxy-1-morpholino-D-fructose: A Safety and Operational Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1-Deoxy-1-morpholino-D-fructose (DMF), a fructose (B13574) derivative utilized in glycation assays.[1] Adherence to these protocols is essential to ensure the safety of all personnel and to maintain compliance with environmental regulations.
While this compound is not broadly classified as hazardous, the presence of the morpholine (B109124) functional group warrants a cautious approach to its disposal. Morpholine and its derivatives are often treated as hazardous waste due to potential flammability, corrosivity, and toxicity.[2] Therefore, it is imperative to avoid disposing of this compound down the drain or in standard refuse containers.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[2] All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood.[2]
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Melting Point | 147 °C | |
| Solubility in Methanol | 19.60-20.40 mg/mL | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
-
Waste Identification and Segregation :
-
Treat all solid this compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible substances.
-
-
Containerization :
-
Collect waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are recommended.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the primary hazards. While specific hazard classifications for this compound are not universally established, it is prudent to label based on the parent compounds (e.g., "Combustible Solid").
-
Note the accumulation start date (the date the first particle of waste was added to the container).
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from sources of ignition.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the required steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Deoxy-1-morpholino-D-fructose
Personal Protective Equipment (PPE)
When working with 1-Deoxy-1-morpholino-D-fructose, particularly in its solid, powdered form, appropriate personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE based on available safety information.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are recommended to prevent eye contact with dust particles. |
| Skin Protection | Chemical-resistant gloves should be worn to prevent skin contact. A standard laboratory coat is also advised. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every step. The following workflow outlines the key procedural stages.
Caption: Procedural workflow for handling this compound.
Experimental Protocols
Storage and Handling: Upon receipt, this compound should be stored in a tightly sealed container at -20°C. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust.
Preparation of Solutions: For experimental use, such as in glycation assays, solutions are typically prepared. The solubility of this compound in methanol (B129727) is approximately 19.60-20.40 mg/mL. When preparing solutions, add the solid to the solvent slowly while stirring to ensure complete dissolution.
Disposal Plan
The disposal of this compound and its associated waste must comply with local, regional, and national regulations.
-
Solid Waste: Unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a sealed, labeled container for chemical waste disposal.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Consult EHS: Always consult your institution's EHS office for specific guidance on the proper disposal procedures for this compound. Chemical waste generators are responsible for ensuring the complete and accurate classification and disposal of their waste.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
